molecular formula C6H7ClN2O B13453022 2-(6-Chloropyrazin-2-yl)ethan-1-ol

2-(6-Chloropyrazin-2-yl)ethan-1-ol

Katalognummer: B13453022
Molekulargewicht: 158.58 g/mol
InChI-Schlüssel: QWEBGLHXUHNSNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Chloropyrazin-2-yl)ethan-1-ol is a chemical compound featuring a chloropyrazine ring linked to an ethanol functional group. This structure classifies it as a valuable pyrazine derivative for pharmaceutical and chemical research. Pyrazine cores are known for their diverse biological activities, making them prominent scaffolds in medicinal chemistry . The primary value of this compound lies in its role as a versatile chemical building block . The reactive chloro group on the pyrazine ring is amenable to nucleophilic aromatic substitution, allowing for the introduction of various amines and other nucleophiles to create diverse chemical libraries . Concurrently, the terminal alcohol group can be functionalized through alkylation, acylation, or oxidation, providing an additional handle for molecular complexity. This bifunctionality makes 2-(6-Chloropyrazin-2-yl)ethan-1-ol a highly useful intermediate in synthesizing more complex molecules for drug discovery programs. In research applications, this and related chloropyrazine compounds have been investigated as potential inhibitors of enzymes like carbonic anhydrase, a recognized drug target for conditions such as glaucoma, epilepsy, and hypoxic tumors . The structural features of this compound suggest its potential utility in constructing molecular fragments for these and other biological targets. Handling and Storage: Store the product sealed in a dry environment at 2-8°C . Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H7ClN2O

Molekulargewicht

158.58 g/mol

IUPAC-Name

2-(6-chloropyrazin-2-yl)ethanol

InChI

InChI=1S/C6H7ClN2O/c7-6-4-8-3-5(9-6)1-2-10/h3-4,10H,1-2H2

InChI-Schlüssel

QWEBGLHXUHNSNN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=C(C=N1)Cl)CCO

Herkunft des Produkts

United States

Foundational & Exploratory

The Chemical and Pharmacological Architecture of 2-(6-Chloropyrazin-2-yl)ethan-1-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(6-Chloropyrazin-2-yl)ethan-1-ol is a highly versatile, orthogonally reactive bifunctional building block utilized extensively in medicinal chemistry and drug discovery[1]. Structurally, it features an electron-deficient pyrazine core with a reactive chlorine atom at the C6 position, paired with a flexible ethanol side chain at the C2 position. This unique architecture allows researchers to perform chemoselective modifications—such as nucleophilic aromatic substitution (SNAr) on the ring and aliphatic functionalization on the side chain—making it a privileged scaffold for developing anti-mycobacterial agents and kinase inhibitors[2].

Physicochemical Profiling & Molecular Architecture

Understanding the baseline physicochemical properties of 2-(6-Chloropyrazin-2-yl)ethan-1-ol is critical for predicting its solubility, reactivity, and behavior in biological assays. The pyrazine nitrogen atoms act as strong hydrogen bond acceptors, while the primary alcohol serves as both a hydrogen bond donor and acceptor.

PropertyValue
IUPAC Name 2-(6-Chloropyrazin-2-yl)ethan-1-ol
CAS Number 2354169-91-6[1]
Molecular Formula C6H7ClN2O[3]
Molecular Weight 158.59 g/mol [4]
SMILES Clc1cncc(CCO)n1
Structural Class Halogenated Heteroaromatic Alcohol
Primary Reactivity Sites C6 (Electrophilic), Primary Alcohol (Nucleophilic/Oxidizable)

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 2-(6-chloropyrazin-2-yl)ethan-1-ol is typically achieved via the chemoselective reduction of its corresponding ester precursor, such as ethyl 2-(6-chloropyrazin-2-yl)acetate[5].

Expertise & Experience (Causality Insight): The primary challenge in reducing halogenated heteroaromatics is avoiding hydrodehalogenation (unwanted cleavage of the C-Cl bond) and over-reduction of the electron-deficient pyrazine ring. Aggressive reducing agents like Lithium Aluminum Hydride (LiAlH4) are strictly contraindicated. Instead, a milder system using Sodium Borohydride (NaBH4) in a mixed Tetrahydrofuran (THF)/Methanol solvent system is employed. Methanol serves as a critical proton donor, significantly enhancing the electrophilicity of the ester carbonyl and accelerating the reduction at low temperatures, thereby preserving the sensitive C6-chlorine atom.

Step-by-Step Protocol: Chemoselective Ester Reduction
  • Substrate Preparation: Dissolve ethyl 2-(6-chloropyrazin-2-yl)acetate (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Add anhydrous methanol (2.0 eq) to the solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to cool the mixture to 0 °C under an inert argon atmosphere. Causality: This thermal suppression prevents exothermic side reactions that could lead to non-specific ring reduction.

  • Controlled Reduction: Add NaBH4 (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal spikes, maintaining the strict kinetic control required to spare the C-Cl bond.

  • Reaction Monitoring: Stir the mixture at 0 °C to room temperature for 2–4 hours. Monitor the consumption of the ester via TLC or LC-MS to ensure the reaction does not proceed past the alcohol stage.

  • Quenching & Workup: Once complete, quench the reaction carefully with saturated aqueous NH4Cl at 0 °C. Causality: NH4Cl provides a mildly acidic environment to break down the borate complexes without protonating the pyrazine nitrogens. Stronger acids would protonate the ring, causing the product to partition into the aqueous layer and drastically reducing yield.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure alcohol.

Mechanistic Reactivity & Orthogonal Functionalization

The strategic value of 2-(6-chloropyrazin-2-yl)ethan-1-ol lies in its orthogonal reactivity, allowing for independent modifications at two distinct sites:

  • Nucleophilic Aromatic Substitution (SNAr): The C6-chlorine is highly activated by the electron-withdrawing nature of the adjacent pyrazine nitrogens. It can be readily displaced by nucleophiles (amines, anilines, and alkoxides) under mild basic conditions (e.g., using triethylamine or pyridine)[2].

  • Aliphatic Alcohol Activation: The primary alcohol can be transformed into a superior leaving group (mesylate or tosylate) or utilized directly in Mitsunobu coupling to construct complex ether linkages without affecting the pyrazine core.

Reactivity Core 2-(6-Chloropyrazin-2-yl)ethan-1-ol (Bifunctional Scaffold) SNAr SNAr at C6-Cl (Amine/Alkoxide Nucleophiles) Core->SNAr Base, Heat CrossCoupling Pd-Catalyzed Coupling (Suzuki/Buchwald-Hartwig) Core->CrossCoupling Pd Catalyst, Ligand AlcoholAct Alcohol Activation (Mitsunobu/Mesylation) Core->AlcoholAct MsCl/Et3N or PPh3/DEAD Oxidation Oxidation to Aldehyde/Acid (Dess-Martin/Pinnick) Core->Oxidation Mild Oxidants

Caption: Orthogonal reactivity pathways of 2-(6-chloropyrazin-2-yl)ethan-1-ol in synthetic chemistry.

Role in Drug Development & Biological Activity

Substituted chloropyrazines are privileged scaffolds in medicinal chemistry, exhibiting profound biological activities across multiple therapeutic areas[2].

Anti-Mycobacterial Agents

Pyrazine derivatives are cornerstone therapeutics in tuberculosis treatment (e.g., the first-line drug Pyrazinamide). Chloropyrazine derivatives have been extensively evaluated against Mycobacterium tuberculosis (M. tb) strains using assays such as the Microplate Alamar Blue Assay (MABA)[6]. Mechanistically, these compounds often function by targeting the FAS-II system, specifically inhibiting the enoyl-ACP reductase (InhA), which is critical for mycolic acid biosynthesis[7]. The minimum inhibitory concentration (MIC) of advanced chloropyrazine derivatives can reach highly potent low-micromolar ranges[6].

Kinase Inhibitors & Anticancer Activity

The pyrazine ring is a recognized bioisostere of the purine core found in ATP. Consequently, chloropyrazine derivatives are utilized to design competitive kinase inhibitors that modulate critical cellular signaling cascades, such as the MAPK/ERK pathway, inducing apoptosis in various cancer cell lines[2].

Pathway Prodrug Chloropyrazine Derivative Target InhA (Enoyl-ACP Reductase) Prodrug->Target Binds Active Site Process FAS-II System Inhibition Target->Process Blocks NADH-dependent reduction Outcome Mycolic Acid Depletion & Cell Death Process->Outcome Cell Wall Disruption

Caption: Mechanism of action for chloropyrazine derivatives targeting the mycobacterial FAS-II system.

References

  • 2-(6-Chloropyrazin-2-yl)ethan-1-ol | CAS#:2354169-91-6 , Chemsrc. Available at: [Link][1]

  • Product Index - AA Blocks: 2354169-91-6 , AA Blocks. Available at: [Link][3]

  • Building Blocks Catalogue March 2023 , Namiki Shoji. Available at: [Link][4]

  • Design, synthesis, and biological evaluation of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives as anti-mycobacterial agents , PubMed (NIH). Available at: [Link][6]

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives , Semantic Scholar. Available at: [Link][7]

Sources

Solubility Profile of 2-(6-Chloropyrazin-2-yl)ethan-1-ol in Organic Solvents: A Predictive and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of solvents is a critical inflection point in pharmaceutical process chemistry and formulation development. For versatile intermediates like 2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS: 2354169-91-6) , understanding its solvation thermodynamics is essential for optimizing reaction yields, extraction efficiency, and crystallization processes. Because empirical solubility data for novel or niche intermediates is often proprietary or scarce, this whitepaper synthesizes theoretical predictive modeling—via Hansen Solubility Parameters (HSP)—with a self-validating high-throughput empirical screening protocol. Furthermore, we integrate these findings with modern green chemistry standards to guide sustainable solvent selection.

Molecular Architecture & Solvation Thermodynamics

To predict the solubility profile of 2-(6-Chloropyrazin-2-yl)ethan-1-ol, we must first deconstruct its molecular architecture and the causality of its intermolecular interactions:

  • The Pyrazine Core (1,4-Diazine): The electron-deficient, weakly basic heteroaromatic ring provides moderate dispersion forces ( δD​ ) and significant dipole-dipole interactions ( δP​ ) due to the electronegative nitrogen atoms.

  • The Chlorine Substituent (C6): The halogen atom increases the overall lipophilicity and polarizability of the molecule, expanding its solubility into moderately non-polar and chlorinated solvents.

  • The Hydroxyethyl Side Chain (C2): The terminal primary alcohol is a strong hydrogen bond donor and acceptor. This functional group drastically elevates the hydrogen-bonding parameter ( δH​ ), ensuring high affinity for protic and polar aprotic solvents.

Causality in Solvation: The molecule will exhibit maximum solubility in solvents that can simultaneously disrupt the crystal lattice (thermodynamic penalty) and stabilize the highly polarizable, hydrogen-bonding functional groups (enthalpic gain). Therefore, solvents with balanced δP​ and δH​ values will be thermodynamically favored.

Predictive Modeling: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is mathematically quantified using Hansen Solubility Parameters, which deconstruct cohesive energy density into three specific intermolecular interactions: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen-bonding ( δH​ ). Recent advancements have improved the thermodynamic rigor of HSP by accounting for solvent molecule size and entropic mixing factors .

For 2-(6-Chloropyrazin-2-yl)ethan-1-ol, the estimated HSP values (based on group contribution methods) are approximately:

  • δD​ (Dispersion): ~18.5 MPa0.5

  • δP​ (Polar): ~8.5 MPa0.5

  • δH​ (Hydrogen Bonding): ~11.0 MPa0.5

Solvents whose HSP coordinates fall within the interaction radius ( R0​ ) of the solute's Hansen sphere (i.e., Ra​<R0​ ) are predicted to be excellent solvents.

Solvent_Selection Input Target Molecule Architecture HSP Determine Hansen Parameters (δD, δP, δH) Input->HSP Sphere Calculate Interaction Radius (Ra) Condition: Ra < R0 HSP->Sphere Candidate Identify Candidate Solvents Sphere->Candidate Thermodynamically Favored GSK Apply GSK Green Chemistry Guide (EHS Criteria Evaluation) Candidate->GSK Optimal Optimal Sustainable Solvents GSK->Optimal High Sustainability Score

Caption: Logical Workflow for Sustainable Solvent Selection using Hansen Parameters and GSK Guidelines.

Empirical High-Throughput Screening (HTS) Protocol

While theoretical models guide solvent selection, empirical validation is mandatory. To conserve material during early-phase development, a High-Throughput Screening (HTS) approach is utilized .

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal mass-balance checks and statistical variance limits to automatically flag anomalous data (e.g., solvent evaporation or API degradation).

Step-by-Step Methodology:
  • Preparation & Dispensing: Accurately weigh 10 mg of 2-(6-Chloropyrazin-2-yl)ethan-1-ol into a 96-well glass-lined microtiter plate. Dispense 100 μL of the selected solvent vehicles (15-30 diverse solvents) into respective wells.

  • Equilibration: Seal the plate with a solvent-resistant mat. Incubate at 25∘C±0.1∘C for 48 hours under orbital agitation (400 RPM) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes. The centrifugal force ensures complete sedimentation of undissolved API, preventing false-positive solubility readings from suspended micro-particulates.

  • Supernatant Analysis (Quantification): Extract 10 μL of the supernatant, dilute with the HPLC mobile phase, and quantify the dissolved API using a validated RP-HPLC-UV method against a known reference standard curve ( R2>0.999 ).

  • Solid-State Analysis (Form Verification): Harvest the residual pellet and analyze via X-Ray Powder Diffraction (XRPD). Causality: This step is critical to verify that the undissolved solid has not converted into a different polymorph, solvate, or hydrate, which would alter the apparent solubility.

  • Self-Validation Check: Calculate the mass balance: (APIdissolved​+APIpellet​)/APItotal_dispensed​ . A recovery of 98%−102% validates the well. Triplicate wells must demonstrate a Relative Standard Deviation (RSD) of <5% .

HTS_Protocol Start API: 2-(6-Chloropyrazin-2-yl)ethan-1-ol (Reference Standard Included) Dispense High-Throughput Dispensing (15-30+ Solvents, <1g scale) Start->Dispense Incubate Incubation & Equilibration (48h, Controlled Temp, Agitation) Dispense->Incubate Separate Phase Separation (Centrifugation / Filtration) Incubate->Separate Analyze HPLC Quantification (Calculate Dissolved API) Separate->Analyze Supernatant SolidState Solid-State Analysis (XRPD / Microscopy on Pellet) Separate->SolidState Pellet Validate Mass Balance & RSD Check (Self-Validating Control) Analyze->Validate SolidState->Validate Profile Empirical Solubility Profile Validate->Profile

Caption: High-Throughput Solubility Screening Workflow with Self-Validating Controls.

Predicted Solubility Profile & Green Solvent Selection

Modern pharmaceutical development requires that solvent selection balances raw solubilizing power with Environmental, Health, and Safety (EHS) impacts. We apply the GlaxoSmithKline (GSK) Solvent Selection Guide to rank the predicted solubility profile of 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Quantitative Data Summary
Solvent ClassRepresentative SolventPredicted Solubility ( 25∘C )HSP Distance ( Ra​ )GSK Sustainability Score
Polar Aprotic Dimethyl Sulfoxide (DMSO) >100 mg/mLLow (High Affinity)Problematic
Alcohols Ethanol 50−100 mg/mLLow (High Affinity)Recommended
Ethers Tetrahydrofuran (THF) 50−100 mg/mLLow (High Affinity)Problematic
Esters Ethyl Acetate 30−50 mg/mLModerateRecommended
Chlorinated Dichloromethane (DCM) 30−50 mg/mLModerateHighly Hazardous
Aliphatic Heptane <1 mg/mLHigh (Low Affinity)Recommended
Aqueous Water 10−20 mg/mLModerateRecommended

Note: While DMSO and THF offer exceptional solubility due to their ability to accept hydrogen bonds from the hydroxyethyl group and engage the pyrazine dipole, their EHS profiles are suboptimal for late-stage manufacturing. Ethanol and Ethyl Acetate represent the optimal intersection of high solubilizing capacity (driven by strong δH​ and δP​ alignment) and "Recommended" green chemistry status.

References

  • Revisiting Hansen Solubility Parameters by Including Thermodynamics ChemPhysChem (2017) URL:[Link]

  • Overcoming Early Phase Development Challenges & Optimizing Formulations With a Minimal Amount of API Drug Development & Delivery (2015) URL:[Link]

  • Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry Green Chemistry (Royal Society of Chemistry) (2011) URL:[Link]

A Comprehensive Technical Guide to 6-Chloropyrazine Ethanol Derivatives: Synthesis, Mechanisms, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the 6-Chloropyrazine Scaffold

The 6-chloropyrazine nucleus is a highly privileged pharmacophore in modern medicinal chemistry. Its electron-deficient diazine ring system makes it an excellent candidate for structural functionalization, particularly through nucleophilic aromatic substitution ( SN​Ar ) and cross-coupling reactions[1]. Derivatizing this core with an ethanol (hydroxyethyl) moiety—often via amidation with ethanolamine or reduction of corresponding esters—serves a dual purpose. First, it introduces a critical hydrogen-bond donor/acceptor pair that enhances target-protein interactions. Second, it fine-tunes the physicochemical properties of the molecule, specifically lowering the lipophilicity ( logP ) to improve aqueous solubility, which is a common bottleneck in pyrazine-based drug development[2].

These derivatives have demonstrated profound therapeutic potential across multiple domains, most notably as potent antitubercular agents targeting Mycobacterium tuberculosis[3], A2B​ adenosine receptor antagonists[4], and epithelial sodium channel (ENaC) blockers for the treatment of airway diseases like cystic fibrosis[5].

Synthetic Methodologies & Mechanistic Rationale

Overcoming Reagent Toxicity in Amidation

Historically, the synthesis of 6-chloropyrazine-2-carboxamides involved activating 6-chloropyrazine-2-carboxylic acid using thionyl chloride ( SOCl2​ ) to form an acyl chloride intermediate[3]. However, thionyl chloride is highly toxic and is monitored under the Chemical Weapons Convention (CWC) due to its potential use in synthesizing chemical weapons[6]. Furthermore, alternative coupling agents like 1,1'-carbonyldiimidazole (CDI) often yield intermediates that are insufficiently reactive for hindered amines[6].

The TCBC Advantage: To establish a self-validating, safe, and high-yielding protocol, modern syntheses utilize 2,4,6-trichlorobenzoyl chloride (TCBC)[6]. The reaction of TCBC with 6-chloropyrazine-2-carboxylic acid produces a mixed anhydride. The sterically hindered aromatic moiety of TCBC prevents nucleophilic attack on the benzoyl carbonyl, regioselectively directing the incoming amine (e.g., ethanolamine) to attack the pyrazine carbonyl[6]. This ensures high yields (71–75%) of the desired N-(2-hydroxyethyl)-6-chloropyrazine-2-carboxamide without the safety hazards associated with SOCl2​ [6].

Direct Functionalization via SN​Ar

Alternatively, ethanol derivatives can be synthesized by directly reacting 6-chloropyrazine precursors with ethanolamine. The strong electron-withdrawing nature of the pyrazine ring nitrogen atoms activates the chlorine-bearing carbon, allowing for smooth displacement by the primary amine of ethanolamine, yielding a β -hydroxyethyl substituted pyrazine[7][8].

Synthesis SM 6-Chloropyrazine-2-carboxylic acid Reagent TCBC, TEA, THF (Mixed Anhydride Formation) SM->Reagent Intermediate Mixed Anhydride Intermediate Reagent->Intermediate Amine Ethanolamine, DMAP (50-55°C, 1h) Intermediate->Amine Product N-(2-hydroxyethyl)-6-chloropyrazine -2-carboxamide Amine->Product

Synthetic workflow of 6-chloropyrazine ethanol derivatives via TCBC.

Biological Activity Profiles and Mechanisms

Antitubercular Activity (InhA Inhibition)

The emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates novel therapeutic agents[3]. 6-Chloropyrazine derivatives exhibit excellent bioactivity against the Mycobacterium tuberculosis H37Rv and H37Ra strains[6][9]. Molecular docking studies reveal that these compounds act as competitive inhibitors of the InhA protein (enoyl-acyl carrier protein reductase)[6]. By binding to the InhA active site, they halt mycolic acid biosynthesis, leading to the disruption of the mycobacterial cell wall and subsequent cell death[6].

Mechanism Drug 6-Chloropyrazine Ethanol Derivative Target InhA Enzyme (M. tuberculosis) Drug->Target Competitive Binding Pathway Mycolic Acid Biosynthesis Target->Pathway Inhibits Outcome Bacterial Cell Wall Disruption & Cell Death Pathway->Outcome Triggers

Mechanism of action for InhA inhibition by 6-chloropyrazine derivatives.
A2B​ Adenosine Receptor Antagonism

Derivatives such as 2-amino-6-chloropyrazine serve as critical building blocks for synthesizing A2B​ adenosine receptor antagonists[4][10]. These antagonists are highly sought after for treating inflammatory conditions, asthma, and certain cardiovascular diseases. High-affinity derivatives synthesized from this core demonstrate Ki​ values below 10 nM[4].

Epithelial Sodium Channel (ENaC) Blockade

3,5-Diamino-6-chloropyrazine-2-carboxylic acid derivatives are potent blockers of the epithelial sodium channel (ENaC)[5][11]. Blocking ENaC in the airway epithelium prevents excessive sodium and water reabsorption, thereby improving mucociliary clearance in patients with respiratory diseases like cystic fibrosis[5].

Quantitative Data Summary

The following table summarizes the biological efficacy of various 6-chloropyrazine derivatives against key targets, demonstrating the impact of structural modifications.

Compound Class / DerivativePrimary Target / AssayMetricValue RangeReference
6-Chloro-N-octylpyrazine-2-carboxamide M. tuberculosis (InhA binding)Docking Rerank ScoreLowest (Best Affinity)[3][6]
(E)-3-amino-N'-benzylidene-6-chloropyrazine M. tuberculosis H37Ra (MABA)MIC3.13 – >50 µg/mL[9]
3,5-bis-CF3-phenyl amide of 5-t-butyl-6-Cl-pyrazine M. tuberculosis H37RvInhibition %72% at 12.5 µg/mL[2]
Optimized Pyrazine A2B​ Antagonists A2B​ Adenosine Receptor Ki​ < 10 nM[4]

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the chemical synthesis and biological evaluation of these derivatives.

Protocol A: Synthesis of N-(2-hydroxyethyl)-6-chloropyrazine-2-carboxamide

Rationale: Utilizes TCBC to avoid toxic chlorinating agents while ensuring high regioselectivity.

  • Preparation of Mixed Anhydride: Dissolve 1.0 equivalent of 6-chloropyrazine-2-carboxylic acid in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere[6].

  • Activation: Add 1.2 equivalents of Triethylamine (TEA) followed by the dropwise addition of 1.1 equivalents of 2,4,6-trichlorobenzoyl chloride (TCBC). Stir the mixture at room temperature for 2 hours to form the mixed anhydride intermediate[6].

  • Amidation: To the reaction mixture, add 1.2 equivalents of ethanolamine and a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP). Elevate the temperature to 50–55 °C and stir for 1 hour[6].

  • Work-up: Cool the mixture to room temperature and filter off the triethylamine hydrochloride salts. Extract the filtrate with dichloromethane (DCM)[6].

  • Washing & Purification: Wash the organic layer sequentially with 5% HCl (to remove unreacted amine/DMAP), 5% NaOH (to remove unreacted carboxylic acid), 5% Na2​CO3​ , and brine[6]. Dry over anhydrous Na2​SO4​ , evaporate the solvent, and recrystallize from aqueous ethanol to yield the pure product[2].

Protocol B: Microplate Alamar Blue Assay (MABA) for M. tuberculosis

Rationale: A reliable, colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives.

  • Inoculum Preparation: Cultivate M. tuberculosis H37Ra strain in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until logarithmic growth phase is reached[9].

  • Compound Dilution: Prepare serial two-fold dilutions of the 6-chloropyrazine ethanol derivative in 96-well microplates (concentration range: 0.78 to 100 µg/mL)[9].

  • Incubation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5×105 CFU/mL. Incubate the plates at 37 °C for 5 days[9].

  • Indicator Addition: Add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours[9].

  • Readout: Observe the color change. A shift from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[9].

References

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives IOP Conference Series: Materials Science and Engineering (via ResearchGate) URL: [Link]

  • Design, synthesis, and biological evaluation of (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide derivatives as anti-mycobacterial agents PubMed (NIH) URL:[Link]

  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives Semantic Scholar URL:[Link]

  • STUDIES ON PYRAZINE DERIVATIVES. XLIX. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES CLOCKSS (Heterocycles) URL: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity PubMed Central (NIH) URL:[Link]

  • US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers Google Patents URL
  • US20090042891A1 - Pyrazine Derivatives Useful as Adenosine Receptor Antagonists Google Patents URL

Sources

Advanced Structural Analysis and Synthetic Utility of Chloropyrazine-Based Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with over 70% of therapeutic drugs containing one or more heterocyclic rings[1]. Among these, the pyrazine core—a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation—stands out for its distinct chemical reactivity and broad biological applicability[2]. When functionalized with a chlorine atom, the resulting chloropyrazine scaffold becomes a highly versatile building block. The electron-withdrawing nature of the pyrazine nitrogens, coupled with the labile carbon-chlorine bond, makes chloropyrazines ideal substrates for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[3],[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. Here, we will dissect the causality behind experimental choices, explore the critical self-validating analytical workflows required to prevent erroneous Structure-Activity Relationship (SAR) data, and detail the step-by-step methodologies used to synthesize high-value pharmaceutical intermediates.

Mechanistic Pathways: Functionalization Strategies

The synthetic utility of chloropyrazines stems from the predictable yet tunable reactivity of the C-Cl bond. Depending on the reaction conditions and the nature of the nucleophile or coupling partner, chloropyrazines can be directed down several distinct synthetic pathways.

G A Chloropyrazine Core B SNAr Reaction (Nucleophilic Attack) A->B C Cross-Coupling (Sonogashira/Kumada) A->C D Tele-substitution (Distant Attack) A->D Side Reaction E Ipso-Substituted Derivatives B->E F Alkynyl/Aryl Derivatives C->F G Rearranged Isomers D->G

Caption: Divergent synthetic pathways of chloropyrazine building blocks.

The Risk of Tele-Substitution in SAR Development

A critical, often overlooked phenomenon in pyrazine chemistry is tele-substitution . While standard SNAr reactions typically result in ipso-substitution (where the nucleophile directly replaces the chlorine atom), tele-substitution occurs when the nucleophile attacks a position distant from the leaving group[4]. This can lead to transient ring opening and subsequent rearrangement, yielding an unexpected isomer[4].

Structural Elucidation: A Self-Validating Analytical Workflow

To ensure absolute structural integrity, every synthesized chloropyrazine derivative must pass through a rigorous, multi-tiered analytical validation process.

G S1 Synthesized Derivative S2 1H & 13C NMR Spectroscopy S1->S2 S3 X-Ray Crystallography S1->S3 S4 Regioisomer Identification S2->S4 S5 3D Conformation & Tautomerism S3->S5 S6 Validated SAR Model S4->S6 S5->S6

Caption: Self-validating structural elucidation workflow for SAR integrity.

NMR Spectroscopy Markers

Nuclear Magnetic Resonance (NMR) provides the first line of structural verification. The pyrazine ring protons and the carbon bearing the chlorine atom exhibit highly specific chemical shifts.

Table 1: Characteristic NMR Chemical Shifts for Substituted Chloropyrazines

Structural FeatureNucleusChemical Shift (ppm)Analytical Significance
Pyrazine Ring Protons (C-5, C-6) 1H8.20 - 8.50Confirms the integrity of the aromatic pyrazine core post-reaction[5].
Chlorinated Carbon (C-Cl) 13C~145.0 - 150.7Disappearance or significant shifting confirms successful substitution/coupling[5].
Alkyne Carbons (sp-hybridized) 13C75.5 & 108.8Validates successful Sonogashira cross-coupling with terminal alkynes[5].
Amino Protons (NH) 1HVariable (Split signals)Magnetic inequivalence (signals separated by ~1 ppm) indicates hydrogen bonding or amino-imine tautomerism[6].
X-Ray Crystallography and Tautomerism

While NMR is powerful, X-ray crystallography is the definitive arbiter of 3D conformation. For example, in the synthesis of heterocyclic sulfonyl-carboximidamides derived from chloropyrazines, 1H NMR often shows separate signals for the amino group protons[6]. X-ray crystallographic studies resolve this by revealing an amino-imine tautomeric structure stabilized by internal hydrogen bonding between the amine proton and the oxygen atom of the sulfonyl moiety[6]. Furthermore, crystallography is the only definitive method to rule out the aforementioned tele-substitution rearrangements[4].

Experimental Protocols: Step-by-Step Methodologies

The following protocols represent field-proven, optimized methodologies for functionalizing chloropyrazines.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) of 3-Chloropyrazine-2-carboxamide

This protocol is utilized to synthesize 3-benzylaminopyrazine-2-carboxamides, which are potent antitubercular agents[3],[7].

Causality Check: Tetrahydrofuran (THF) is selected as the solvent due to its excellent solubilizing properties for both the pyrazine core and the amine nucleophile. Triethylamine (TEA) is employed not as a solvent, but as a non-nucleophilic base to scavenge the HCl byproduct, thereby driving the equilibrium forward and preventing the protonation of the incoming benzylamine nucleophile[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of 3-chloropyrazine-2-carboxamide in anhydrous THF under an inert nitrogen atmosphere[3].

  • Reagent Addition: Add 2.0 equivalents of the desired substituted benzylamine to the stirring solution[3].

  • Base Addition: Introduce 1.0 equivalent of triethylamine dropwise to the reaction mixture[3].

  • Reaction Execution: Heat the mixture under reflux for 4 to 8 hours. Monitor reaction progress via TLC or LCMS until the starting chloropyrazine is consumed.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and water. Extract the organic layer, dry over anhydrous Na2SO4, and purify via flash column chromatography.

Protocol B: Sonochemical Sonogashira Coupling of 2,3-Dichloropyrazine

This protocol generates 2-alkynyl-3-chloropyrazines, which are prospective ligands targeting the SARS-CoV-2 nucleocapsid protein[5].

Causality Check: Traditional Sonogashira couplings often require toxic organic solvents (like DMF) and long heating times[5]. This optimized protocol utilizes ultrasound irradiation to accelerate the Cu-catalyzed C-C bond formation via cavitation, and employs PEG-400 as an environmentally benign, green solvent that stabilizes the transition metal intermediates[5].

Step-by-Step Procedure:

  • Catalyst Preparation: In a reaction vessel containing PEG-400, add 2,3-dichloropyrazine (1.0 equiv) and a terminal alkyne (1.2 equiv)[5].

  • System Activation: Add CuI (catalytic amount), PPh3 (ligand), and K2CO3 (base) to the mixture[5].

  • Sonication: Subject the reaction mixture to ultrasound irradiation at room temperature. The acoustic cavitation generates localized hotspots that rapidly drive the cross-coupling reaction to completion (typically within 30-60 minutes)[5].

  • Isolation: Dilute the mixture with water and extract with a suitable organic solvent. Purify the resulting 2-alkynyl-3-chloropyrazine via column chromatography[5].

Pharmaceutical Applications & Quantitative Biological Data

Chlorine chemistry is heavily relied upon in the pharmaceutical industry, with chlorinated compounds representing a massive family of FDA-approved drugs[8]. The strategic placement of a chlorine atom on a pyrazine ring alters the molecule's lipophilicity, metabolic stability, and target binding affinity[3],[8].

Table 2: Quantitative Biological Activity of Key Chloropyrazine Derivatives

Compound ClassPrimary Target / DiseaseKey Quantitative MetricMechanism of Action
3-Benzylaminopyrazine-2-carboxamides Mycobacterium tuberculosis H37RvMIC: 6 - 42 µM[7]Disrupts mycobacterial energetics, leading to energy depletion and cell death[7].
Chloropyrazine-conjugated benzothiazepines Human Liver Cell Lines (L02) / CytotoxicityIC50: Variable based on substitution[1]Acts as a cytotoxic agent; structural variations dictate selectivity against normal vs. cancer cells[1].
2-Alkynyl 3-chloropyrazines SARS-CoV-2 (COVID-19)Binding Affinity: High in silico docking scores[5]Targets the RNA-binding domain of the viral Nucleocapsid (N) protein via hydrophobic/VdW interactions[5].
Conclusion

The chloropyrazine building block is far more than a simple starting material; it is a highly programmable scaffold that sits at the intersection of organic synthesis and drug discovery. By understanding the mechanistic nuances of SNAr and cross-coupling reactions, respecting the structural pitfalls of phenomena like tele-substitution, and employing rigorous, self-validating analytical techniques like X-ray crystallography, researchers can confidently design the next generation of antimicrobial, antiviral, and anticancer therapeutics.

References

  • A Comprehensive Technical Guide to Substituted Chloropyrazines: Synthesis, Biological Activity, and Mechanisms of Action. BenchChem.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC (NIH).
  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials.
  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. PMC (NIH).
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PMC (NIH).
  • Synthesis, and biological screening of chloropyrazine conjugated benzothiazepine derivatives as potential antimicrobial, antitubercular and cytotoxic agents. Arabian Journal of Chemistry.

Sources

The Therapeutic Potential of Pyrazine Ethanol Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, represents a cornerstone scaffold in the field of medicinal chemistry.[1] Its derivatives have garnered significant attention from the scientific community due to their extensive spectrum of biological activities, establishing them as promising candidates for the development of novel therapeutic agents.[1][2] This technical guide offers a comprehensive exploration of the therapeutic potential of pyrazine derivatives, with a particular focus on pyrazine ethanol derivatives. It is designed to serve as an invaluable resource for researchers, scientists, and professionals engaged in drug discovery and development by providing in-depth insights into their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data and detailed experimental methodologies.

The unique electronic characteristics and chemical versatility of the 1,4-diazine structure are central to its pharmacological importance.[3] The presence of two nitrogen atoms in the pyrazine ring creates an electron-deficient system, which can influence the molecule's interaction with biological targets.[4] This property, combined with the ability to readily modify the pyrazine core, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a fertile ground for the discovery of next-generation therapeutics.[1] Pyrazine derivatives have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.[1][3]

I. Synthetic Strategies for Pyrazine Ethanol Derivatives

The synthesis of the pyrazine core and its derivatives is a well-established field in organic chemistry, with numerous versatile methods available to researchers.[5] A common and classical approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by oxidation.[5] More contemporary and environmentally friendly methods utilize catalytic systems to achieve these transformations under milder conditions, often resulting in higher yields and reduced environmental impact.[5][6]

One innovative and atom-economical route to 2,5-substituted pyrazines is the manganese-catalyzed acceptorless dehydrogenative self-coupling of 2-amino alcohols.[6][7] This method is particularly advantageous as it produces only water and hydrogen gas as byproducts.[6]

Experimental Protocol: Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

Objective: To synthesize 2,5-disubstituted pyrazines from 2-amino alcohols.

Materials:

  • Manganese pincer complex (catalyst)

  • Potassium tert-butoxide (base)

  • 2-Amino alcohol (substrate)

  • Toluene (solvent)

  • Argon gas

  • Ethyl acetate

  • Water

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst and potassium tert-butoxide.

  • Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

  • Add the 2-amino alcohol (1.0 mmol) and toluene (3.0 mL) under the argon atmosphere.

  • Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction by adding 5 mL of water.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrazine.[6]

Diagram: Workflow for Manganese-Catalyzed Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Schlenk Tube catalyst Add Mn Catalyst & Base start->catalyst inert Evacuate & Backfill with Argon (3x) catalyst->inert reagents Add 2-Amino Alcohol & Toluene inert->reagents heat Heat to 150°C reagents->heat stir Stir for 24h heat->stir cool Cool to RT stir->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2,5-Disubstituted Pyrazine purify->product

Caption: Manganese-Catalyzed Dehydrogenative Coupling Workflow.

II. Therapeutic Applications of Pyrazine Ethanol Derivatives

Pyrazine derivatives have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery.[5]

A. Anticancer Activity

A significant body of research has been dedicated to developing pyrazine derivatives as potent anticancer agents.[1][5] These compounds have been shown to inhibit the proliferation of a wide variety of cancer cell lines, often with high efficacy.[5] Their mechanisms of action frequently involve the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1] A notable area of investigation is their role as kinase inhibitors.[1]

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Pyrazine-based compounds have been successfully developed as potent inhibitors of various kinases, with many of these inhibitors acting as ATP-competitive binders to the ATP-binding pocket of the kinase.[1]

Table 1: In Vitro Anticancer Activity of Selected Pyrazine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 89MCF-7 (Breast)10.43[2]
Compound 90HT-29 (Colon)10.90[2]
Compound 49A549 (Lung)0.13[2]
Compound 49Colo-205 (Colon)0.19[2]
Compound 50MCF-7 (Breast)0.18[2]
Compound 51MCF-7 (Breast)0.012[2]
Compound 51A549 (Lung)0.045[2]
Compound 51DU-145 (Prostate)0.33[2]
B. Anti-inflammatory Activity

Pyrazine derivatives have also shown promise as anti-inflammatory agents.[2][8] The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced paw edema model in rats or mice.[1] For instance, a paeonol derivative containing a pyrazine structure demonstrated 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM.[2]

C. Antimicrobial and Antitubercular Activity

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[1][8] Notably, Pyrazinamide (PZA), a derivative of pyrazine, is a crucial first-line drug for the treatment of tuberculosis.[8]

III. Mechanisms of Action: Targeting Key Signaling Pathways

The therapeutic effects of pyrazine ethanol derivatives are often attributed to their ability to modulate specific cellular signaling pathways. As previously mentioned, a primary mechanism of action for many anticancer pyrazine derivatives is the inhibition of protein kinases.

Diagram: Simplified Kinase Signaling Pathway Targeted by Pyrazine Derivatives

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibits

Caption: Simplified Kinase Signaling Pathway Targeted by Pyrazine Derivatives.

This diagram illustrates a generalized mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer. Pyrazine-based kinase inhibitors can block the activity of key kinases in this pathway, such as RAF, thereby preventing downstream signaling that leads to cell proliferation and survival.

IV. Key Experimental Methodologies

This section provides detailed protocols for key experiments commonly employed in the evaluation of the biological activities of pyrazine derivatives.

A. In Vitro Anticancer Activity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of pyrazine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Pyrazine derivatives

  • Vehicle control (e.g., DMSO)

  • Positive control (a known anticancer drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives. Include a vehicle control and a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[1]

B. In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of pyrazine derivatives.

Materials:

  • Rats or mice

  • Pyrazine derivative

  • Reference anti-inflammatory drug (e.g., indomethacin)

  • Vehicle

  • Carrageenan solution (e.g., 1% in saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Divide the animals into groups and administer the pyrazine derivative, a reference drug, or the vehicle orally or intraperitoneally.

  • Induction of Edema: After a specific time to allow for drug absorption (e.g., 30-60 minutes), inject a sub-plantar injection of carrageenan solution into the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[1]

V. Conclusion and Future Directions

Pyrazine derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities.[1] Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new and effective therapies.[1][2] The ability to readily modify the pyrazine scaffold provides a rich area for future research, allowing for the fine-tuning of their pharmacological properties.[1] The continued exploration of the chemical space around the pyrazine core holds great promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs. This guide provides a solid foundation of data and methodologies to support and inspire further research and development in this exciting area of medicinal chemistry.[1]

References

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(1)/[9].pdf]([Link]9].pdf)

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). PMC. Retrieved from [Link]

  • Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. (2025). Asian Journal of Pharmaceutical Sciences.
  • 6.2.2. Pyrazines. (n.d.). Science of Synthesis.
  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (n.d.). INCHEM. Retrieved from [Link]

  • a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Publishing.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (n.d.). PMC. Retrieved from [Link]

Sources

Thermal Profiling of 2-(6-Chloropyrazin-2-yl)ethan-1-ol: A Technical Guide to Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, functionalized pyrazines serve as critical pharmacophores and synthetic intermediates, particularly in the design of kinase inhibitors and CNS-active therapeutics. 2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS: 2354169-91-6) is a highly specialized, relatively novel building block[1]. Because empirical thermal data for this specific compound is scarce in public repositories, researchers must rely on structure-property relationship (SPR) modeling and rigorous analytical testing to establish its melting point (MP) and boiling point (BP).

This whitepaper provides a Senior Application Scientist’s perspective on the causality behind the thermal properties of 2-(6-Chloropyrazin-2-yl)ethan-1-ol, offers predictive thermodynamic baselines, and outlines self-validating experimental protocols for precise thermal characterization.

Molecular Architecture & Causality of Thermal Properties

The thermal behavior of a molecule is dictated by the energy required to overcome its intermolecular forces (lattice energy for melting; vapor pressure for boiling). To understand the thermal profile of 2-(6-Chloropyrazin-2-yl)ethan-1-ol, we must deconstruct its molecular architecture:

  • The Pyrazine Core: Pyrazine is an electron-deficient, aromatic diazine. Its planar structure allows for π−π stacking, but it has a net dipole moment of zero due to symmetry.

  • The 6-Chloro Substituent: The addition of a chlorine atom breaks the molecular symmetry, which typically disrupts crystal lattice packing, thereby lowering the melting point compared to the parent pyrazine. However, the heavy halogen significantly increases the molecular weight (158.58 g/mol ) and the polarizability of the electron cloud, leading to stronger London dispersion forces that drive up the boiling point[2].

  • The 2-Hydroxyethyl (Ethanol) Chain: This is the most critical moiety for thermal behavior. The terminal hydroxyl (-OH) group acts as both a strong hydrogen bond donor and acceptor. The intermolecular hydrogen bonding network formed between the hydroxyl group and the pyrazine nitrogen atoms drastically increases the energy required for both phase transitions (solid-to-liquid and liquid-to-gas).

G A 2-(6-Chloropyrazin-2-yl)ethan-1-ol (C6H7ClN2O) B Pyrazine Core (Dipole & pi-pi stacking) A->B C Chloro Substituent (Polarizability & MW) A->C D Ethanol Side Chain (Hydrogen Bonding) A->D E Melting Point (Crystal Lattice Energy) B->E F Boiling Point (Vaporization Energy) B->F C->E C->F D->E Strongest influence D->F Strongest influence

Fig 1: Causality of structural moieties on the thermal properties of 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Predictive Thermal Data & Comparative Analysis

Because 2-(6-Chloropyrazin-2-yl)ethan-1-ol lacks established empirical data, we synthesize its predicted thermal profile by analyzing the delta shifts ( ΔT ) of its structural analogs.

  • Boiling Point Estimation: 2-Chloropyrazine boils at 153–154 °C[2]. Substituting a hydrogen with a hydroxyethyl group typically adds 120–140 °C to the boiling point due to extensive hydrogen bonding. Therefore, the predicted BP is 275–295 °C .

  • Melting Point Estimation: While pyrazine melts at 52 °C, 2-chloropyrazine is a liquid at room temperature (<25 °C) due to disrupted symmetry. The addition of the hydroxyethyl group restores some lattice stability via intermolecular hydrogen bonding, likely resulting in a low-melting solid or a highly viscous liquid at room temperature. The predicted MP is 30–60 °C .

Quantitative Data Summary
CompoundCAS NumberMolecular WeightExperimental BP (°C)Experimental MP (°C)
Pyrazine290-37-980.09 g/mol 11552
2-Chloropyrazine14508-49-7114.53 g/mol 153 - 154< 25 (Liquid)
2-Pyrazineethanol5602-13-1124.14 g/mol ~ 245< 25 (Liquid)
2-(6-Chloropyrazin-2-yl)ethan-1-ol 2354169-91-6 158.58 g/mol 275 - 295 (Predicted) 30 - 60 (Predicted)

Experimental Protocols for Thermal Profiling

To validate these predictions, researchers must employ self-validating thermal analysis systems. The following protocols are grounded in standard pharmacopeial and industrial methodologies.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses are insufficient for low-melting or hygroscopic solids. DSC provides a highly accurate, thermodynamic measurement of the fusion process, compliant with ASTM E794 [3] and USP <891> [4].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5 to 15 mg of 2-(6-Chloropyrazin-2-yl)ethan-1-ol (ensure >98.5% purity to prevent eutectic melting point depression) into an aluminum DSC pan[5].

  • Hermetic Sealing: Crimp the lid to hermetically seal the pan, preventing the volatilization of the sample before the melting transition occurs.

  • Atmospheric Control: Purge the sample chamber continuously with dry Nitrogen (NF) at a flow rate of 50 mL/min to prevent moisture absorption or oxidative degradation[6].

  • Thermal Cycling:

    • Cool the sample to 0 °C to establish a stable baseline.

    • Heat the sample at a controlled rate of 10 °C/min up to 100 °C[7].

  • Data Interpretation: Analyze the resulting thermogram. The melting point is not the peak maximum, but rather the extrapolated onset temperature ( To​ ) of the endothermic peak, representing the thermodynamic melting point of the pure crystalline phase[5].

Boiling Point Determination via Thermogravimetric Analysis (TGA)

For high-boiling compounds that may thermally degrade near their boiling point, TGA is superior to simple distillation. It measures mass loss as a function of temperature[8].

Step-by-Step Protocol:

  • Sample Loading: Dispense 20 to 50 mg of the sample into a tared platinum or alumina crucible[9].

  • Purge Gas Configuration: Utilize a Nitrogen purge at 40 mL/min. An inert atmosphere is critical here; an oxidative environment (like air) could induce premature thermal decomposition before the true boiling point is reached[9].

  • Temperature Ramp: Heat the furnace from ambient temperature to 350 °C at a steady ramp rate of 10 °C/min.

  • Data Interpretation: The boiling point correlates with the extrapolated onset of the steep mass-loss curve (the vaporization step). If the derivative thermogravimetry (DTG) curve shows multiple peaks, the compound is likely decomposing rather than boiling cleanly, necessitating vacuum micro-ebulliometry as an alternative.

Workflow Start Sample Prep (5-15 mg, >98.5% Purity) Split Thermal Profiling Strategy Start->Split DSC DSC (ASTM E794 / USP <891>) 10 °C/min heating rate Split->DSC Solid/Liquid Phase TGA TGA (Mass Loss Analysis) N2 atmosphere purge Split->TGA Vaporization Phase MP Determine Melting Point (Endothermic Peak Onset) DSC->MP BP Determine Boiling Point (Vaporization Onset) TGA->BP

Fig 2: Standardized experimental workflow for thermal profiling using DSC and TGA methodologies.

References

  • Chemsrc. "2-(6-Chloropyrazin-2-yl)ethan-1-ol | CAS#:2354169-91-6." Chemsrc.com. Available at:[Link]

  • ASTM International. "ASTM E794-06(2018) Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM.org. Available at:[Link]

  • Lab Manager. "Thermal Analysis: Stability, Decomposition, and Material Properties (USP <891>)." Labmanager.com. Available at:[Link]

  • Pharmaceutical Technology. "Residual Moisture Testing Methods for Lyophilized Drug Products." Pharmtech.com. Available at:[Link]

  • Particle Technology Labs. "Thermogravimetric Analysis." Particletechlabs.com. Available at:[Link]

Sources

Rational Design and Mechanistic Evolution of Chloropyrazine Synthesis Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chloropyrazines

In the landscape of modern pharmaceutical development, the pyrazine heterocycle represents a privileged scaffold. The conceptual replacement of a CH group with a nitrogen atom within an aromatic ring often drastically improves the pharmacokinetic properties of a drug candidate. However, functionalizing the electron-deficient pyrazine core requires highly specific synthetic intermediates. Among these, chloropyrazines serve as the most critical linchpins for downstream cross-coupling, amination, and nucleophilic aromatic substitution (SNAr) reactions.

Historically, the synthesis of chloropyrazines relied heavily on harsh, non-selective thermal activation or the use of highly toxic halogenating agents like phosphorus oxychloride (POCl3)[1]. Today, driven by the need for scalable, green, and regioselective pathways, the field has evolved toward catalytic, microwave-assisted, and sonochemical methodologies. This whitepaper dissects the mechanistic causality behind these modern synthetic routes and provides self-validating protocols for generating high-purity chloropyrazine intermediates.

Mechanistic Causality in Pyrazine Halogenation

Understanding the intrinsic electronic properties of pyrazine is essential for designing effective synthesis routes. The two highly electronegative nitrogen atoms at the 1,4-positions withdraw electron density from the carbon framework, rendering the ring highly resistant to standard electrophilic aromatic substitution.

To overcome this, chemists historically utilized N-oxide intermediates . By oxidizing the pyrazine nitrogen, the ring is temporarily activated. The N-oxide oxygen attacks an electrophilic activating agent (such as POCl3), forming a highly electrophilic pyrazinium species. This facilitates the nucleophilic attack of a chloride ion, followed by a Boekelheide-type rearrangement and elimination to yield the 2-chloropyrazine derivative[1].

G A Pyrazine N-Oxide B Electrophilic Activation (e.g., POCl3) A->B Activation C Chloropyrazinium Intermediate B->C D Nucleophilic Attack (Cl-) C->D Addition E Rearrangement / Elimination D->E F 2-Chloropyrazine E->F -PO2Cl2

Mechanistic pathway of pyrazine N-oxide activation and subsequent chlorination.

While effective, the toxicity of POCl3 has driven the development of alternative strategies. Modern approaches leverage the inductive and resonance effects of existing substituents (e.g., amino groups) to direct chlorination using milder reagents like N-chlorosuccinimide (NCS)[2].

Strategic Workflows in Modern Drug Discovery

The Favipiravir Precursor: Eliminating POCl3

Favipiravir, a potent antiviral agent, requires 3,6-dichloropyrazine-2-carbonitrile as a key intermediate. To bypass harsh chlorinating agents, a highly optimized 4-step sequence from commercially available 2-aminopyrazine was developed. This route utilizes orthogonal reactivity: regioselective chlorination is followed by NBS bromination, setting up a highly specific Palladium-catalyzed cyanation. Finally, a Sandmeyer diazotization/chlorination sequence installs the final chlorine atom, yielding the product safely and efficiently[1].

G N1 2-Aminopyrazine N2 Regioselective Chlorination N1->N2 N3 NBS Bromination N2->N3 N4 Pd-Catalyzed Cyanation N3->N4 N5 Sandmeyer Reaction N4->N5 N6 3,6-Dichloro... carbonitrile N5->N6

Workflow for the POCl3-free synthesis of 3,6-dichloropyrazine-2-carbonitrile.

Sonochemical Synthesis of SARS-CoV-2 Ligands

In the pursuit of novel ligands for SARS-CoV-2, researchers required 2-alkynyl substituted 3-chloropyrazines. Traditional Sonogashira couplings required long heating times (2-4 hours) and multiple co-catalysts. By shifting to an ultrasound-assisted Cu-catalyzed coupling in PEG-400, the reaction leverages acoustic cavitation. The implosive collapse of microscopic bubbles generates localized "hot spots" of extreme temperature and pressure, driving the C-C bond formation rapidly without bulk heating[3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system —meaning the chemistry itself provides intrinsic feedback (visual, thermal, or analytical) to confirm success before proceeding to the next step.

Protocol A: Regioselective Synthesis of 2-Amino-3,5-dichloropyrazine

This intermediate is crucial for synthesizing kinase inhibitors and functional materials[2].

  • Reagents: 2-Aminopyrazine (0.168 mol), N-chlorosuccinimide (NCS, 2.1 eq), Tetrahydrofuran (THF).

  • Procedure: Dissolve 2-aminopyrazine in THF. Add NCS portion-wise to control the exotherm. Stir the reaction at room temperature for 2 hours.

  • Causality: NCS acts as a mild, controlled source of electrophilic chlorine. The amino group at C2 strongly activates the C3 and C5 positions via resonance (acting as an ortho/para directing equivalent in heterocycles). THF provides a polar aprotic medium that stabilizes the polar transition state without solvolyzing the NCS.

  • Self-Validation Checkpoint: The reaction progress is self-validating via High-Performance Liquid Chromatography (HPLC). The complete disappearance of the 2-aminopyrazine peak and the emergence of a single new peak confirms that over-chlorination (to the trichloro derivative) has been successfully avoided. 1H NMR will show a distinct, single singlet for the isolated C6 proton, validating regioselectivity.

Protocol B: Microwave-Assisted Aminodehalogenation for Anti-TB Agents

Used to synthesize 3-benzylaminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide[4].

  • Reagents: 3-chloropyrazine-2-carboxamide, substituted benzylamine (1.5 eq).

  • Procedure: Combine reactants in a microwave-safe vial. Irradiate in a focused microwave reactor at 120°C for 15 minutes.

  • Causality: The electron-withdrawing carboxamide group at C2 severely depletes electron density at C3, priming the chlorine atom for Nucleophilic Aromatic Substitution (SNAr). Microwave dielectric heating provides rapid, uniform thermal energy directly to the polar reactants, overcoming the activation energy barrier instantly and preventing the thermal degradation seen in prolonged conventional heating.

  • Self-Validation Checkpoint: The formation of the secondary amine alters the chromophore of the pyrazine ring. A distinct bathochromic shift (red shift) in the UV-Vis absorption profile provides real-time validation of the substitution event.

Quantitative Process Metrics

To evaluate the efficiency of these mechanistic shifts, the following table summarizes the quantitative improvements achieved by moving from conventional to modern synthetic methodologies.

Table 1: Comparative Metrics of Chloropyrazine Synthetic Methodologies

Target IntermediateConventional MethodModern/Optimized MethodKey AdvantageRef
2,3-Diamino-5,6-dichloropyrazine Harsh thermal conditions, poor selectivityNCS in THF (86% yield, 2h)High regioselectivity, highly scalable[2]
3,6-Dichloropyrazine-2-carbonitrile POCl3 halogenationSandmeyer sequence (48% overall yield)Eliminates toxic POCl3, improves safety[1]
3-Alkylaminopyrazine-2-carboxamides Convective thermal heating (hours)Microwave irradiation (minutes)Higher yields, drastically reduced time[4]
2-Alkynyl-3-chloropyrazines Thermal Pd/C-CuI coupling (2-4h)Ultrasound Cu-catalyzed in PEG-400Co-catalyst free, utilizes green solvent[3]

Conclusion

The trajectory of chloropyrazine synthesis mirrors the broader evolution of pharmaceutical chemistry: a shift from brute-force thermal and highly toxic reagents toward elegant, mechanistically driven, and environmentally benign processes. By understanding the electronic causality of the pyrazine ring, researchers can design self-validating protocols that ensure high fidelity in the generation of these critical drug discovery building blocks.

References

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Semantic Scholar.
  • An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine. University of East Anglia.
  • In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PMC / NIH.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS.

The Strategic Role of 2-(6-Chloropyrazin-2-yl)ethan-1-ol in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pyrazine derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their unique electronic properties and ability to act as bioisosteres for other aromatic systems have made them a privileged scaffold in drug discovery.[3] This guide delves into the chemistry and application of a specific, highly versatile building block: 2-(6-Chloropyrazin-2-yl)ethan-1-ol. We will explore its synthesis, physicochemical characteristics, and its strategic deployment as a pivotal intermediate in the construction of complex, biologically active heterocyclic systems. This document serves as a technical resource, providing both foundational knowledge and actionable protocols for professionals engaged in pharmaceutical research and development.

The Pyrazine Scaffold: A Privileged Motif in Drug Discovery

Heterocyclic compounds are fundamental to medicinal chemistry, with nitrogen-containing systems being particularly prominent in approved drugs.[1] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is an electron-deficient system that offers unique opportunities for molecular design.[3] This electron-deficient nature, coupled with the nitrogen atoms' capacity to serve as hydrogen bond acceptors, allows pyrazine-containing molecules to effectively interact with biological targets such as protein kinases.[4][5]

The incorporation of a pyrazine moiety can confer a range of desirable pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities.[2][6] A notable example is Favipiravir, a pyrazine-based antiviral agent effective against a variety of RNA viruses.[6] The strategic functionalization of the pyrazine ring is therefore a critical aspect of modern drug design, and intermediates that facilitate this are of high value. 2-(6-Chloropyrazin-2-yl)ethan-1-ol is one such key intermediate, offering two distinct points for chemical modification: the reactive chlorine atom and the primary alcohol.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
CAS Number 2354169-91-6
Appearance Expected to be an off-white to pale yellow solid or oil
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, Dichloromethane, THF)
Reactivity Centers 1. Chlorine on pyrazine ring (Nucleophilic Substitution/Cross-Coupling) 2. Primary alcohol (Oxidation/Esterification/Etherification)

Synthesis of 2-(6-Chloropyrazin-2-yl)ethan-1-ol: A Proposed Pathway

While multiple synthetic routes can be envisioned, a highly effective and regioselective method involves the directed lithiation of a dichloropyrazine precursor followed by reaction with an appropriate electrophile. This approach leverages the ability of lithium reagents to selectively deprotonate aromatic rings at specific positions, guided by existing substituents.[7][8]

The proposed synthesis begins with commercially available 2,6-dichloropyrazine. Directed ortho-metalation using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures would likely favor deprotonation at the C-3 position due to the directing and activating effects of the adjacent chlorine atom. However, a more plausible and controlled approach for regioselectivity at the C-2 position (para to the other chlorine) can be achieved. Subsequent reaction of the resulting organolithium intermediate with ethylene oxide provides a direct route to the desired 2-hydroxyethyl side chain.[9]

Caption: Proposed synthetic workflow for 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Detailed Experimental Protocol (Proposed)

Materials:

  • 2,6-Dichloropyrazine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Ethylene oxide (condensed and freshly used)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,6-dichloropyrazine (1.0 eq) and dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate. The causality for using a low temperature is to prevent side reactions and ensure the kinetic stability of the organolithium species.

  • Electrophilic Quench: Add freshly condensed ethylene oxide (1.5 eq) to the reaction mixture at -78 °C. The reaction is highly exothermic and must be controlled. Allow the reaction to slowly warm to room temperature and stir overnight. The strained epoxide ring of ethylene oxide is an excellent electrophile for the nucleophilic organolithium intermediate.[10]

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Key Synthetic Transformations and Applications

The synthetic utility of 2-(6-Chloropyrazin-2-yl)ethan-1-ol stems from its two orthogonal reactive handles, allowing for sequential and controlled modifications.

Reaction_Pathways cluster_alcohol Alcohol Transformations cluster_chloro Chlorine Displacement A 2-(6-Chloropyrazin-2-yl)ethan-1-ol B Oxidation (PCC, DMP) A->B F Esterification (Acyl Chloride) A->F H Nucleophilic Aromatic Substitution (e.g., R-NH2) A->H J Suzuki Coupling (Ar-B(OH)2) A->J L Buchwald-Hartwig Amination A->L C Aldehyde Intermediate B->C D Further Oxidation (KMnO4) C->D E Carboxylic Acid Derivative D->E G Ester Derivative F->G I Aminopyrazine Derivative H->I K Arylpyrazine Derivative J->K L->I

Caption: Key reaction pathways originating from 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Transformations of the Hydroxyl Group:
  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP). This aldehyde is a versatile intermediate for reactions such as reductive amination or Wittig olefination. Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate. These carboxylic acid derivatives are crucial for forming amides, which are prevalent in many kinase inhibitors.[5]

  • Esterification/Etherification: The alcohol can be readily converted to esters or ethers, allowing for the exploration of structure-activity relationships (SAR) by modifying lipophilicity and steric bulk.

Displacement of the Chlorine Atom:

The chlorine atom on the electron-deficient pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by a variety of nucleophiles, most notably amines, to form aminopyrazine derivatives. This is a common strategy in the synthesis of kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase.[3][4]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling (with boronic acids) or Buchwald-Hartwig amination (with amines) provide powerful and versatile methods to form new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions enable the introduction of a wide array of aryl, heteroaryl, and amino substituents, which is critical for optimizing the pharmacological profile of a drug candidate.

Case Study: A Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[11] Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The 2-(6-aminopyrazin-2-yl)ethanol scaffold, readily accessible from our title compound, is an excellent starting point for the development of such inhibitors.

Drug_Discovery_Workflow A 2-(6-Chloropyrazin-2-yl)ethan-1-ol B S N Ar or Buchwald-Hartwig with R¹-NH₂ A->B C Intermediate A (Aminopyrazine derivative) B->C D Oxidation of Alcohol C->D E Intermediate B (Carboxylic Acid) D->E F Amide Coupling with R²-NH₂ E->F G Final Library of Potential Kinase Inhibitors F->G

Caption: Conceptual workflow for utilizing the title compound in a kinase inhibitor discovery program.

In a typical drug discovery campaign, the chlorine atom would first be displaced with a diverse set of amines (R¹-NH₂) to generate a library of aminopyrazine intermediates. The alcohol moiety would then be oxidized to a carboxylic acid. Finally, this acid would be coupled with another library of amines (R²-NH₂) to produce a large array of final compounds. This systematic approach allows for the rapid exploration of chemical space around the pyrazine core to identify potent and selective inhibitors.

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions must be taken when handling 2-(6-Chloropyrazin-2-yl)ethan-1-ol and its precursors.

  • General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazards: While specific toxicity data for this compound is not widely available, related compounds like 2-chloroethanol are known to be toxic.[12] It should be treated as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

2-(6-Chloropyrazin-2-yl)ethan-1-ol is a strategically important building block in heterocyclic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists. The ability to sequentially modify both the pyrazine core and the ethyl alcohol side chain provides a robust platform for generating diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. The synthetic pathways and applications discussed in this guide underscore its potential to accelerate drug discovery programs and contribute to the development of next-generation pharmaceuticals.

References

  • Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Makarov, V. A., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. Available at: [Link]

  • Xie, J., et al. (2021). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2025). Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ali, N. M., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. Available at: [Link]

  • Marsais, F., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters. Available at: [Link]

  • Dunkelberg, H. (1983). Carcinogenic activity of ethylene oxide and its reaction products 2-chlorethanol, 2-bromoethanol, ethylene glycol and diethylene glycol. II. Testing of 2-chlorethanol and 2-bromoethanol for carcinogenic activity. Zentralblatt für Bakteriologie, Mikrobiologie und Hygiene B. Available at: [Link]

  • Kondo, Y., Murata, N., & Sakamoto, T. (1993). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. HETEROCYCLES. Available at: [Link]

  • Comins, D. L., & Joseph, S. P. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2024). Ethylene oxide. Available at: [Link]

  • StudyCorgi. (2022). Addition Reaction of Ethylene Oxide. Available at: [Link]

  • Sun, H., et al. (2017). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lindsay-Scott, P. J., et al. (2025). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development. Available at: [Link]

Sources

Methodological & Application

Application Note: Advanced Protocols for the Suzuki-Miyaura Cross-Coupling of 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of pyrazine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Specifically, 2-(6-Chloropyrazin-2-yl)ethan-1-ol presents a unique synthetic dual-challenge: it possesses an electron-deficient heteroaromatic core that highly activates the C–Cl bond for oxidative addition, paired with an unprotected primary alcohol that can act as a competing coordinating group.

While emerging methods like cross-electrophile coupling offer alternative pathways for C–C bond formation[1], traditional Suzuki-Miyaura cross-coupling remains the gold standard for constructing aryl-pyrazine linkages due to its reliability and functional group tolerance.

The Causality of Catalyst Deactivation: In palladium-catalyzed cross-coupling, unprotected aliphatic alcohols can coordinate to the electrophilic Pd(II) intermediate formed immediately after oxidative addition. If the subsequent transmetalation step is kinetically slow, this coordination can trap the catalyst in an off-cycle resting state, or induce β-hydride elimination leading to aldehyde byproducts.

To outcompete this deleterious pathway, the reaction requires a catalyst system that drastically accelerates transmetalation. Bidentate ligands with large bite angles, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), have proven exceptionally effective for chloropyrazines, providing high yields where monodentate phosphines fail[2]. Furthermore, modern approaches utilizing Pd(II) ONO pincer complexes have demonstrated superior activity for 2-chloropyrazines even at exceptionally low catalyst loadings (0.01 mol%) under mild conditions[3].

Pathway Visualization

The diagram below illustrates the critical juncture in the catalytic cycle where the unprotected alcohol threatens catalyst turnover, emphasizing the need for rapid transmetalation.

SuzukiCycle Precat Precatalyst e.g., Pd(dppf)Cl2 Pd0 Active Catalyst [Pd(0)L_n] Precat->Pd0 Reduction OxAdd Oxidative Addition Pd(II)(Pyrazinyl)(Cl)L_n Pd0->OxAdd + 2-(6-Chloropyrazin-2-yl)ethan-1-ol TransMet Transmetalation Pd(II)(Pyrazinyl)(Ar)L_n OxAdd->TransMet + Ar-B(OH)2 / Base SideRxn Off-Cycle Deactivation (Alcohol Coordination) OxAdd->SideRxn Slow Transmetalation RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Coupled Product

Catalytic cycle of Suzuki-Miyaura coupling with 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Optimization of Reaction Conditions

The choice of base and solvent is as critical as the catalyst. The transmetalation of boronic acids requires pre-activation to a highly nucleophilic trihydroxyboronate species, necessitating an aqueous-organic miscible system. K₃PO₄ is selected over stronger bases (like NaOH) to prevent base-catalyzed degradation of the pyrazine core or unwanted S_NAr displacement of the chloride.

Table 1: Comparative Optimization Data for Chloropyrazine Coupling

EntryCatalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O90< 30%Sluggish transmetalation; alcohol coordination stalls cycle.
2Pd(dppf)Cl₂ (2 mol%)K₂CO₃ (2.0)Dioxane/H₂O9075%Bidentate ligand prevents off-cycle Pd(II) resting states[2].
3XPhos Pd G2 (2 mol%)K₃PO₄ (2.0)Dioxane/H₂O8088%Bulky ligand accelerates reductive elimination.
4Pd(II) ONO Pincer (0.1 mol%)K₂CO₃ (2.0)Toluene/H₂O60> 90%Highly active precatalyst; operates under mild conditions[3].

Detailed Experimental Protocol

Self-Validating Workflow for the Synthesis of 2-(6-Arylpyrazin-2-yl)ethan-1-ol

Materials:

  • 2-(6-Chloropyrazin-2-yl)ethan-1-ol (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.3 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.02 equiv, 2 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous) and Deionized Water (4:1 v/v ratio)

Step 1: Reagent Preparation and Degassing (Critical Step) Causality: Oxygen rapidly inserts into the active Pd(0) species to form inactive peroxo complexes. Degassing the solvent prevents premature catalyst death and ensures reproducibility.

  • Prepare a 4:1 mixture of 1,4-Dioxane and Water (e.g., 4.0 mL Dioxane, 1.0 mL H₂O per mmol of substrate).

  • Sparge the solvent mixture with ultra-pure Nitrogen or Argon for at least 30 minutes prior to use.

Step 2: Reaction Assembly

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(6-Chloropyrazin-2-yl)ethan-1-ol (1.0 mmol), the arylboronic acid (1.3 mmol), K₃PO₄ (2.0 mmol), and Pd(dppf)Cl₂ (0.02 mmol).

  • Self-Validation Check: Ensure all solid reagents are added before the solvent. This prevents the catalyst from clumping and maintains a precise stoichiometric ratio at the solid-liquid interface during initial dissolution.

  • Evacuate and backfill the flask with Nitrogen (repeat 3 times).

  • Add 5.0 mL of the degassed Dioxane/Water mixture via syringe.

Step 3: Heating and Reaction Monitoring

  • Heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block.

  • Monitor the reaction via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexanes) after 2 hours.

  • Troubleshooting Insight: If the reaction stalls at ~50% conversion, check the pH of the aqueous layer. A drop in pH indicates base depletion due to competitive protodeboronation of the boronic acid. If this occurs, add an additional 0.5 equiv of boronic acid and 1.0 equiv of K₃PO₄ to drive the reaction to completion.

Step 4: Workup and Isolation Causality: The product contains both a basic pyrazine nitrogen and a free hydroxyl group, making it highly polar. Standard extraction with hexanes or diethyl ether will result in poor recovery.

  • Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Separate the layers. Extract the aqueous layer with a solution of 10% Methanol in Dichloromethane (3 x 15 mL) to ensure complete extraction of the polar alcohol product.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, gradient of 20% to 80% EtOAc in Hexanes).

Sources

Procedure for esterification of 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Esterification Protocols for 2-(6-Chloropyrazin-2-yl)ethan-1-ol in Drug Development

Substrate Profiling & Mechanistic Rationale

In medicinal chemistry, pyrazine scaffolds are highly valued for their ability to act as hydrogen bond acceptors and improve the pharmacokinetic profiles of kinase inhibitors and CNS-active therapeutics. The functionalization of 2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS: 2354169-91-6) via esterification is a critical transformation for generating prodrugs or complex molecular building blocks.

As a primary alcohol, 2-(6-Chloropyrazin-2-yl)ethan-1-ol exhibits standard aliphatic nucleophilicity. The two-carbon (ethyl) spacer effectively insulates the hydroxyl group from the strong electron-withdrawing inductive effect of the 6-chloropyrazine ring. However, the substrate presents two distinct chemical sensitivities that dictate our experimental design:

  • Basic Nitrogen Heteroatoms: The pyrazine nitrogens are susceptible to protonation under strongly acidic conditions (e.g., standard Fischer esterification), which can drastically alter solubility and deactivate the substrate.

  • C-Cl Bond Lability: The 6-chloro substituent can undergo unwanted Nucleophilic Aromatic Substitution ( SN​Ar ) if exposed to harsh nucleophiles or excessive heat.

To circumvent these issues, we employ mild, neutral-to-basic esterification strategies. This guide details two field-proven methodologies: the Steglich Esterification (ideal for acid-sensitive or complex carboxylic acids) and the Acyl Chloride-Pyridine Method (optimized for robust, scalable process chemistry) [1][2][3].

Mechanistic Pathway Visualization

Mechanisms A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B Activation C N-Acylpyridinium Active Species B->C + DMAP D Target Ester + DCU C->D Coupling E 2-(6-Chloropyrazin-2-yl) ethan-1-ol E->C Nucleophile

Catalytic cycle of Steglich esterification highlighting DMAP activation.

Experimental Protocols: Self-Validating Workflows

Method A: Steglich Esterification (DCC/DMAP Mediated)

The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Causality of Reagents: DCC activates the carboxylic acid to form an O-acylisourea intermediate. Left alone, this intermediate can undergo a detrimental 1,3-rearrangement to form an unreactive N-acylurea. DMAP is introduced because it is a superior nucleophile compared to the alcohol; it rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, completely suppressing the side reaction and driving the esterification forward [1][2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve the target carboxylic acid (1.1 equiv) and 2-(6-Chloropyrazin-2-yl)ethan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add DMAP (0.1 equiv). Note: Keeping DMAP catalytic prevents unwanted side-reactions while maintaining a rapid turnover rate.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic activation step and further suppresses N-acylurea formation.

  • Activation: Add DCC (1.1 equiv) portion-wise over 5 minutes.

  • Self-Validating Checkpoint: Stir at 0 °C for 15 minutes. The appearance of a fine white precipitate (Dicyclohexylurea, DCU) visually validates that the activation of the carboxylic acid is successfully underway.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–12 hours. Monitor completion via TLC (UV active; Rf​ of the ester will typically be higher than the starting alcohol).

Method B: Acyl Chloride-Pyridine Method

For process-scale synthesis where the carboxylic acid can be readily converted to an acid chloride, this method is superior. Causality of Reagents: Pyridine serves a dual purpose. First, it acts as a nucleophilic catalyst, attacking the acid chloride to form an electrophilic acylpyridinium ion. Second, it acts as an acid scavenger, neutralizing the HCl byproduct. Removing HCl is non-negotiable for this substrate, as free HCl would protonate the pyrazine ring, causing the substrate to precipitate out of the organic phase and halting the reaction [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(6-Chloropyrazin-2-yl)ethan-1-ol (1.0 equiv) in anhydrous DCM (0.3 M). Add Pyridine (2.0 equiv).

  • Thermal Control: Cool the mixture to 0 °C.

  • Coupling: Dissolve the desired acyl chloride (1.2 equiv) in a minimal amount of DCM and add it dropwise via an addition funnel over 15 minutes.

  • Self-Validating Checkpoint: The immediate formation of a slight cloudiness (pyridinium chloride salts) upon acyl chloride addition confirms the generation of the active acylpyridinium species and successful HCl scavenging.

  • Propagation: Stir at room temperature for 1–4 hours until LC-MS indicates complete consumption of the starting alcohol.

Downstream Processing & Isolation

Isolation S1 Crude Reaction Mixture S2 Filtration (Remove DCU) S1->S2 S3 Organic Extraction (EtOAc) S2->S3 S4 Mild Basic Wash (NaHCO3) S3->S4 S5 Drying (Na2SO4) & Concentration S4->S5 S6 Purified Pyrazine Ester S5->S6

Standardized downstream isolation workflow for pyrazine-derived esters.

Analytical Validation (NMR): To confirm successful esterification, analyze the 1 H-NMR spectrum. The methylene protons adjacent to the hydroxyl group ( −CH2​−OH ) in the starting material typically resonate around 3.8–4.0 ppm. Upon successful esterification, the strong electron-withdrawing effect of the newly formed ester carbonyl will cause a distinct downfield shift of these protons to approximately 4.3–4.5 ppm.

Quantitative Data Summary

The following table synthesizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal route based on their project phase.

ParameterMethod A: Steglich EsterificationMethod B: Acyl Chloride Method
Optimal Scale Discovery (Milligram to Gram scale)Process (Gram to Multi-Kilogram scale)
Reagents Carboxylic Acid, DCC, DMAPAcyl Chloride, Pyridine (or TEA)
Typical Yield 80% – 95%85% – 98%
Reaction Time 3 – 12 hours1 – 4 hours
Primary Byproducts Dicyclohexylurea (DCU, solid)Pyridinium chloride (water-soluble salt)
Substrate Tolerance Excellent for acid/base-sensitive moietiesRequires pre-formed, stable acid chloride

References

  • Simple Method for the Esterification of Carboxylic Acids Angewandte Chemie International Edition URL:[Link]

  • Steglich Esterification Organic Chemistry Portal URL:[Link]

  • Chemistry of Acid Halides OpenStax Organic Chemistry URL:[Link]

Scalable synthesis methods for 6-chloropyrazine ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocols for 1-(6-Chloropyrazin-2-yl)ethanol via a High-Fidelity Weinreb Amide Intermediate

Executive Summary

1-(6-Chloropyrazin-2-yl)ethanol (CAS: 1644548-84-4) is a highly versatile heterocyclic building block utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates. Direct addition of organometallic reagents to pyrazine esters typically suffers from poor chemoselectivity, leading to over-addition and tertiary alcohol byproducts. This application note details a highly scalable, self-validating three-step protocol starting from commercially available 6-chloropyrazine-2-carboxylic acid. By leveraging a Weinreb amide intermediate, the route ensures strict mono-alkylation, followed by a chemoselective reduction to yield the target secondary alcohol with high purity.

Strategic Route Design & Mechanistic Rationale

The synthetic workflow is designed around three pillars of scalability and chemoselectivity:

  • Acyl Chloride Activation: 6-Chloropyrazine-2-carboxylic acid is activated using thionyl chloride. This method is highly scalable as the byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion without the need for expensive, high-mass coupling reagents (e.g., HATU or EDC) that complicate large-scale purification [1].

  • Weinreb Amide-Mediated Mono-alkylation: The conversion of the acyl chloride to a Weinreb amide (N-methoxy-N-methylamide) is the critical control point. When treated with methylmagnesium bromide, the N-methoxy oxygen and the carbonyl oxygen coordinate the magnesium ion. This forms a stable, five-membered cyclic chelate that prevents the collapse of the tetrahedral intermediate at 0 °C. Consequently, a second equivalent of the Grignard reagent cannot attack, completely suppressing tertiary alcohol formation [2].

  • Chemoselective Hydride Reduction: The resulting 1-(6-chloropyrazin-2-yl)ethan-1-one is reduced using sodium borohydride (NaBH₄) in ethanol. Ethanol acts as a protic hydrogen-bond donor, activating the carbonyl carbon toward hydride attack. The mild nature of NaBH₄ at 0 °C ensures that the pyrazine ring is not reduced and the C6-chloride is not displaced via nucleophilic aromatic substitution (SₙAr).

SynthesisRoute A 6-Chloropyrazine-2- carboxylic acid B Weinreb Amide Intermediate A->B 1. SOCl2, Toluene 2. HN(OMe)Me·HCl, Et3N C 1-(6-Chloropyrazin-2-yl) ethan-1-one B->C MeMgBr, THF, 0 °C D 1-(6-Chloropyrazin-2-yl) ethanol C->D NaBH4, EtOH, 0 °C

Three-step scalable synthesis of 1-(6-chloropyrazin-2-yl)ethanol.

WeinrebMechanism A Weinreb Amide B Tetrahedral Chelate (Mg2+ coordinated) A->B + MeMgBr (Nucleophilic Attack) B->B Stable at 0 °C (Prevents Over-addition) C Methyl Ketone (Product) B->C Aqueous Acid Quench (Collapse of Intermediate)

Mechanism of mono-alkylation via the stable magnesium-chelated tetrahedral intermediate.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for the three-step sequence, validated for 10–100 gram scale operations.

StepTarget IntermediatePrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Weinreb AmideSOCl₂, HN(OMe)Me·HCl, Et₃NReflux / 0 to RT2 + 285 - 90
2 Methyl KetoneMeMgBr (3.0 M in Et₂O)0 to RT275 - 82
3 Secondary AlcoholNaBH₄, EtOH0190 - 95

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide

Causality & Design: Thionyl chloride is used in a slight excess (1.5 eq) to ensure complete conversion of the carboxylic acid. Toluene is selected as the solvent for the chlorination because its boiling point (110 °C) allows for vigorous reflux, driving off SO₂ and HCl gases. The subsequent amidation utilizes triethylamine (Et₃N) to neutralize both the HCl salt of N,O-dimethylhydroxylamine and the HCl generated during the reaction.

  • Activation: Suspend 6-chloropyrazine-2-carboxylic acid (1.0 eq) in dry toluene (5 volumes). Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to 90–100 °C for 2 hours. Self-Validation (IPC): Quench a 50 µL aliquot in methanol; TLC (Hexanes/EtOAc 1:1) should show complete disappearance of the baseline acid and formation of the higher-Rf methyl ester.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to yield the crude 6-chloropyrazine-2-carbonyl chloride as a viscous oil. Crucial Step: Co-evaporate twice with dry dichloromethane (DCM) to remove residual SOCl₂.

  • Amidation: Dissolve the crude acyl chloride in dry DCM (5 volumes) and cool to 0 °C under nitrogen.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by the dropwise addition of Et₃N (3.0 eq) over 30 minutes, maintaining the internal temperature below 10 °C.

  • Workup: Stir for 2 hours at room temperature. Quench with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the Weinreb amide.

Protocol 2: Synthesis of 1-(6-Chloropyrazin-2-yl)ethan-1-one

Causality & Design: THF is utilized as the solvent because its oxygen lone pairs coordinate the Grignard reagent, breaking up aggregates and enhancing reactivity. The reaction is strictly maintained at 0 °C to preserve the stability of the magnesium-chelated tetrahedral intermediate, preventing premature collapse and subsequent tertiary alcohol formation.

  • Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (10 volumes) under a strict nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise via an addition funnel over 45 minutes. Crucial Step: Monitor the internal temperature probe to ensure it does not exceed 5 °C.

  • Maturation: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour. Self-Validation (IPC): TLC (Hexanes/EtOAc 2:1) should indicate complete consumption of the Weinreb amide.

  • Quench: Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH₄Cl (5 volumes). Causality: The weakly acidic NH₄Cl protonates the tetrahedral intermediate, triggering its collapse into the desired methyl ketone without degrading the pyrazine ring.

  • Workup: Extract the aqueous layer with EtOAc (3 x 5 volumes). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

Protocol 3: Synthesis of 1-(6-Chloropyrazin-2-yl)ethanol

Causality & Design: Sodium borohydride is a mild hydride source. Ethanol is specifically chosen as the solvent because it acts as a hydrogen-bond donor, coordinating with the ketone's carbonyl oxygen and increasing its electrophilicity. The reaction is kept at 0 °C to kinetically favor carbonyl reduction over any potential nucleophilic attack (SₙAr) on the C6-chloride by the ethoxide generated in situ.

  • Preparation: Dissolve 1-(6-chloropyrazin-2-yl)ethan-1-one (1.0 eq) in absolute ethanol (8 volumes) and cool to 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 0.6 eq) portionwise over 15 minutes to control hydrogen gas evolution.

  • Reaction: Stir the mixture at 0 °C for 1 hour. Self-Validation (IPC): TLC (Hexanes/EtOAc 1:1) should show the disappearance of the UV-active ketone spot and the appearance of a lower-Rf alcohol spot (stainable with KMnO₄).

  • Quench: Carefully add acetone (1.0 volume) to quench unreacted NaBH₄, followed by the addition of water (10 volumes).

  • Workup: Evaporate the majority of the ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 5 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the final product, 1-(6-chloropyrazin-2-yl)ethanol.

References

  • Dolezal, M.; et al. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules 2008, 13 (2), 258-273.

  • Nahm, S.; Weinreb, S. M. "N-methoxy-n-methylamides as effective acylating agents." Tetrahedron Letters 1981, 22 (39), 3815-3818.

Application Note: Strategic Functionalization of the Chlorine Group in 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

2-(6-Chloropyrazin-2-yl)ethan-1-ol is a highly versatile bifunctional building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The molecule features an electron-deficient pyrazine core with a chlorine atom at the C6 position and a flexible 2-hydroxyethyl appendage at the C2 position.

The functionalization of the C–Cl bond relies on the pronounced electrophilicity of the pyrazine ring. The two electronegative nitrogen atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, facilitating the stabilization of the anionic Meisenheimer complex during nucleophilic attack[1]. This electronic topology makes the C6 position highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions[2].

However, the presence of the free primary alcohol introduces a chemoselectivity challenge. Strong bases (e.g., NaOtBu, Grignard reagents) will deprotonate the hydroxyl group, potentially leading to catalyst poisoning, undesired polymerization, or intramolecular side reactions[3]. Therefore, the choice of reaction conditions must be meticulously calibrated to either tolerate the free alcohol or temporarily mask it[4].

Strategic Decision Matrix: Chemoselectivity and Protection

The causality behind experimental design dictates that protecting group operations should be minimized to maintain step economy.

  • Direct SNAr Amination: Transition-metal-free SNAr with primary and secondary amines can be achieved using mild bases (e.g., KF or K2CO3) in polar or aqueous solvents. The free alcohol remains unreactive under these conditions, allowing for direct functionalization[1].

  • Suzuki-Miyaura / Phosphorylation Cross-Coupling: Palladium-catalyzed C–C and C–P bond formations are highly compatible with free alcohols when weak inorganic bases (Na2CO3, i-Pr2NEt) and appropriate co-solvents are employed[2].

  • Buchwald-Hartwig / Organometallic Couplings: When employing strictly anhydrous, strongly basic conditions (e.g., NaOtBu for Buchwald-Hartwig amination), the hydroxyl group must be protected (e.g., as a tert-butyldimethylsilyl (TBS) ether) prior to the coupling step to prevent alkoxide formation[1].

G Start 2-(6-Chloropyrazin-2-yl)ethan-1-ol (Free -OH, Active C-Cl) Condition1 Mild Base / Aqueous (e.g., K2CO3, KF) Start->Condition1 Assess Reagents Condition2 Strong Base / Anhydrous (e.g., NaOtBu) Start->Condition2 Assess Reagents Reaction1 Direct SNAr Amination (No Protection Needed) Condition1->Reaction1 Amines Reaction2 Suzuki-Miyaura / C-P Coupling (Free -OH Tolerated) Condition1->Reaction2 Boronic Acids + Pd Protect Protect -OH Group (e.g., TBS-Cl) Condition2->Protect Prevent -OH Deprotonation Reaction3 Buchwald-Hartwig (Protected Intermediate) Protect->Reaction3 Coupling Deprotect Deprotection (TBAF or HCl) Reaction3->Deprotect Yields Target

Decision matrix for the functionalization of 2-(6-Chloropyrazin-2-yl)ethan-1-ol based on reagents.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Transition-Metal-Free SNAr Amination

Objective: Direct installation of an amine at the C6 position without transition metals. Rationale: Utilizing the inherent electrophilicity of the chloropyrazine. Water/KF or polar aprotic solvents stabilize the polar transition state of the SNAr mechanism, while KF acts as a mild base to scavenge the generated HCl without deprotonating the primary alcohol[1].

Step-by-Step Procedure:

  • Preparation: In a 20 mL microwave vial, dissolve 2-(6-Chloropyrazin-2-yl)ethan-1-ol (1.0 mmol) in 5 mL of a green solvent mixture (e.g., H2O/EtOH 1:1).

  • Reagent Addition: Add the amine nucleophile (e.g., morpholine, 2.5 mmol) and Potassium Fluoride (KF, 2.0 mmol).

  • Reaction Execution: Seal the vial and heat to 110 °C for 12 hours (or microwave at 150 °C for 45 minutes).

    • Self-Validation: Monitor via LC-MS or TLC (EtOAc/Hexane 1:1). The disappearance of the starting material (Rf ≈ 0.4) and appearance of a more polar, UV-active spot confirms conversion. The reaction mixture will turn slightly yellow.

  • Workup: Cool to room temperature, dilute with H2O (10 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine. Causality: The brine wash effectively removes residual water-soluble amine and KF from the organic phase.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Silica gel, gradient 0-10% MeOH in DCM).

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: C–C bond formation at the C6 position tolerating the free alcohol. Rationale: Pd(dppf)Cl2 is selected as the catalyst due to its bidentate ligand framework (dppf), which prevents catalyst degradation and limits coordination by the free alcohol, ensuring high turnover numbers[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 2-(6-Chloropyrazin-2-yl)ethan-1-ol (1.0 mmol), the arylboronic acid (1.2 mmol), and Na2CO3 (2.5 mmol).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL).

    • Causality: Degassing (via sparging with N2 or freeze-pump-thaw) is critical to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%). The solution will typically turn a deep red/orange.

  • Reaction Execution: Reflux the mixture at 90 °C under an N2 atmosphere for 8-10 hours.

    • Self-Validation: The reaction mixture will darken as Pd black precipitates upon completion, serving as a visual indicator of catalyst exhaustion and reaction end-point.

  • Workup & Purification: Filter the mixture through a short pad of Celite to remove palladium residues, washing with EtOAc. Partition the filtrate with water, extract with EtOAc, dry, and concentrate. Purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected yields and chemoselectivity parameters for various functionalizations of the chloropyrazine core while managing the 2-hydroxyethyl group.

Reaction TypeReagents / CatalystBase & SolventTemperatureTypical YieldChemoselectivity Notes
SNAr Amination Morpholine (2.5 eq)KF, H2O/EtOH110 °C80–95%Free -OH fully tolerated; green conditions[1]
Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2Na2CO3, Dioxane/H2O90 °C75–90%Free -OH fully tolerated; bidentate ligand preferred[2]
Phosphorylation HPO(O-i-Pr)2, Pd(dppf)Cl2i-Pr2NEt, CH3CNReflux81–95%Highly selective for C–Cl over C–OH[2]
Buchwald-Hartwig Ar-NH2, Pd2(dba)3, BrettPhosNaOtBu, Toluene100 °CN/A (Fails)Requires prior -OH protection due to strong base[1]

References[2] Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Organic & Biomolecular Chemistry (RSC Publishing). Available at:https://pubs.rsc.org/en/content/articlelanding/2012/OB/c2ob25787d[1] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC (National Institutes of Health). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4501309/[4] Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. ACS Catalysis (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acscatal.4c03038[3] Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews (ACS Publications). Available at:https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00748

Sources

Protecting Group Strategies for the Hydroxyl Group of 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction

In the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is a fundamental concept.[1][2] A protecting group serves to temporarily and selectively mask a reactive functional group, preventing its participation in undesired side reactions while chemical transformations are carried out elsewhere in the molecule.[1] The ideal protecting group is easily introduced in high yield, stable to a wide range of reaction conditions, and can be removed cleanly and selectively under mild conditions.[2]

This guide provides a detailed examination of protecting group strategies for the primary hydroxyl group of 2-(6-chloropyrazin-2-yl)ethan-1-ol, a common building block in the synthesis of pharmaceutical agents. The presence of the electron-deficient and potentially reactive chloropyrazine ring necessitates careful consideration when selecting both the protecting group and the conditions for its installation and removal. We will explore two robust and orthogonal strategies: the use of a tert-butyldimethylsilyl (TBDMS) ether and a p-methoxybenzyl (PMB) ether.

Rationale for Protecting Group Selection

The choice of a suitable protecting group for 2-(6-chloropyrazin-2-yl)ethan-1-ol is governed by several factors:

  • Stability: The protecting group must be stable to the intended downstream reaction conditions, which may include exposure to non-acidic reagents, mild oxidants or reductants, and organometallic species.[3]

  • Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and operationally simple.

  • Orthogonality: The protecting group should be removable under conditions that do not affect other functional groups within the molecule, including the sensitive chloropyrazine moiety.

  • Chemoselectivity: The protection should selectively target the primary hydroxyl group.

Based on these criteria, we will focus on the following two protecting groups:

  • tert-Butyldimethylsilyl (TBDMS) Ether: A widely used silyl ether known for its steric bulk, which imparts high selectivity for primary alcohols.[3][4] It is stable to a broad range of reaction conditions and can be selectively cleaved using fluoride ion sources.[5][6]

  • p-Methoxybenzyl (PMB) Ether: A benzyl-type ether that is stable to many synthetic transformations. A key advantage of the PMB group is its susceptibility to oxidative cleavage under mild conditions, offering an orthogonal deprotection strategy to standard benzyl ethers which are typically removed by hydrogenolysis.[7][8]

Strategy 1: tert-Butyldimethylsilyl (TBDMS) Ether Protection

The TBDMS group is a workhorse in organic synthesis due to its robustness and predictable reactivity.[9] Its installation on a primary alcohol is typically straightforward, and its removal is achieved with high selectivity.

Protection Protocol: TBDMS Ether Formation

This protocol describes the silylation of the primary alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole as a base.[3][4]

Materials:

  • 2-(6-Chloropyrazin-2-yl)ethan-1-ol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(6-chloropyrazin-2-yl)ethan-1-ol (1.0 equiv.) in anhydrous DMF, add imidazole (2.5 equiv.).

  • To this stirred solution, add TBDMS-Cl (1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected alcohol.

Deprotection Protocol: TBDMS Ether Cleavage

The cleavage of the TBDMS ether is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[5][10] The high affinity of fluoride for silicon drives this reaction.[5]

Materials:

  • TBDMS-protected 2-(6-chloropyrazin-2-yl)ethan-1-ol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.1 equiv.) dropwise to the stirred solution.[11]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 30 minutes to a few hours).[5]

  • Quench the reaction with water and dilute with dichloromethane.[11]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the deprotected alcohol.

For base-sensitive substrates, buffering the TBAF with acetic acid can mitigate potential side reactions.[11]

Strategy 2: p-Methoxybenzyl (PMB) Ether Protection

The PMB ether offers an excellent alternative to the TBDMS group, particularly when an orthogonal deprotection strategy is required. Its removal via oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly selective.[7][12]

Protection Protocol: PMB Ether Formation

The formation of a PMB ether is typically achieved through a Williamson ether synthesis, using a strong base to generate the alkoxide which then reacts with p-methoxybenzyl chloride (PMB-Cl).[7]

Materials:

  • 2-(6-Chloropyrazin-2-yl)ethan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an ice-water cooled solution of 2-(6-chloropyrazin-2-yl)ethan-1-ol (1.0 equiv.) in a mixture of anhydrous THF and DMF, add NaH (1.5 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.

  • Allow the mixture to stir at 0 °C until gas evolution ceases.

  • Slowly add a solution of PMB-Cl (1.2 equiv.) in anhydrous THF.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Dilute the mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The use of strong bases like NaH with heterocyclic systems requires caution, but it has been successfully employed in similar syntheses.[13][14][15]

Deprotection Protocol: PMB Ether Cleavage

The oxidative cleavage of PMB ethers with DDQ is a mild and highly selective method.[7][16] The reaction proceeds through a charge-transfer complex, and the presence of water is essential for the final hydrolysis step.[8][16]

Materials:

  • PMB-protected 2-(6-chloropyrazin-2-yl)ethan-1-ol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (DCM)

  • Water or a pH 7 phosphate buffer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected substrate (1.0 equiv.) in a mixture of DCM and water (e.g., 18:1 v/v).[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.2 equiv.) slowly as a solid. The mixture will likely turn dark.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[16]

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with DCM (3x).

  • The crude mixture can be directly loaded onto a silica gel column for purification.[7]

Data Summary and Comparison

Parameter TBDMS Ether Strategy PMB Ether Strategy
Protection Reagents TBDMS-Cl, Imidazole, DMFNaH, PMB-Cl, THF/DMF
Protection Conditions Room temperature0 °C to Room temperature
Deprotection Reagent TBAF in THFDDQ in DCM/H₂O
Deprotection Conditions 0 °C to Room temperature0 °C to Room temperature
Key Advantages High selectivity for primary alcohols, robust stability.[3]Orthogonal to many other protecting groups, mild deprotection.[7]
Potential Issues TBAF can be basic; buffering may be needed.[11]NaH is highly reactive; requires inert atmosphere. DDQ is sensitive to other electron-rich groups.[7]

Experimental Workflow Diagrams

TBDMS_Protection cluster_protection TBDMS Protection cluster_deprotection TBDMS Deprotection Start 2-(6-Chloropyrazin-2-yl)ethan-1-ol Reagents TBDMS-Cl, Imidazole DMF, RT Reaction Silylation Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product TBDMS Protected Product Purification->Product Start_Dep TBDMS Protected Product Reagents_Dep TBAF THF, 0°C to RT Reaction_Dep Desilylation Start_Dep->Reaction_Dep Reagents_Dep->Reaction_Dep Workup_Dep Aqueous Workup & Extraction Reaction_Dep->Workup_Dep Purification_Dep Column Chromatography Workup_Dep->Purification_Dep Product_Dep Deprotected Alcohol Purification_Dep->Product_Dep

Caption: Workflow for TBDMS protection and deprotection.

PMB_Protection cluster_protection PMB Protection cluster_deprotection PMB Deprotection Start 2-(6-Chloropyrazin-2-yl)ethan-1-ol Reagents 1. NaH, THF/DMF, 0°C 2. PMB-Cl Reaction Williamson Ether Synthesis Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product PMB Protected Product Purification->Product Start_Dep PMB Protected Product Reagents_Dep DDQ DCM/H₂O, 0°C to RT Reaction_Dep Oxidative Cleavage Start_Dep->Reaction_Dep Reagents_Dep->Reaction_Dep Workup_Dep Aqueous Workup & Extraction Reaction_Dep->Workup_Dep Purification_Dep Column Chromatography Workup_Dep->Purification_Dep Product_Dep Deprotected Alcohol Purification_Dep->Product_Dep

Caption: Workflow for PMB protection and deprotection.

Conclusion

Both the TBDMS and PMB protecting groups offer viable and robust strategies for the protection of the primary hydroxyl group of 2-(6-chloropyrazin-2-yl)ethan-1-ol. The choice between them will ultimately depend on the specific requirements of the overall synthetic route. The TBDMS group is an excellent choice for general protection, while the PMB group provides a valuable orthogonal deprotection option that can be crucial in complex, multi-step syntheses. Careful consideration of the stability of all functional groups present in the molecule towards the protection and deprotection conditions is paramount for a successful synthetic campaign.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2006. [Link]

  • Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Sharma, G. V. M.; Reddy, K. L.; Lakshmi, P. S.; Krishna, P. R. J. Org. Chem.2004 , 69 (16), 5578–5581. (Note: A general reference for DDQ deprotection, though a direct link to the full text may require a subscription). [Link]

  • A. K. M. S. Kabir, M. M. Matin, M. K. Uddin and C. M. M. Hossain, J. Bangladesh Chem. Soc., 2004, 17, 65-71.
  • K. C. Nicolaou, et al. J. Am. Chem. Soc.2005 , 127, 8872-8888. (Note: An example of complex synthesis where PMB/DDQ strategy is employed). [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Organic Chemistry Data. PMB Protection - Common Conditions. [Link]

  • SynArchive. Protection of Alcohol by Silyl ether. [Link]

  • Kamal, A.; Reddy, K. L.; Devaiah, V.; Shankaraiah, N. Tetrahedron Lett.2005, 46, 7951-7953. (Note: A general reference for chemoselective deprotection methods).
  • John Wiley & Sons. Greene's Protective Groups in Organic Synthesis.
  • Dudley, G. B.; et al. Org. Lett.2004 , 6, 4279-4282. (Note: Discusses PMB transfer reagents under neutral conditions). [Link]

  • Dudley, G. B.; et al.
  • Ready, J. M. Protecting Groups in Organic Synthesis-1. UT Southwestern Medical Center. [Link]

  • J. Med. Chem.1999 , 42, 22, 4730. (Note: Book review of Greene and Wuts, 3rd Ed.). [Link]

  • Z-Library. Greene's Protective Groups in Organic Synthesis. [Link]

  • SCIRP. Greene, T.W. and Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. 3rd Edition, John Wiley & Sons, Inc., New York, 76-76. [Link]

  • ResearchGate. Greene's Protective Groups in Organic Synthesis: Fifth Edition. [Link]

  • Dokumen.PUB. Greene's Protective Groups in Organic Synthesis, 2 Volume Set. [Link]

  • ResearchGate. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]

  • Scribd. Safe Sodium Hydride Use in Reactions. [Link]

  • ACS Figshare. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]

  • Organic Syntheses. Sodium hydride. [Link]

  • Google Patents. CN104860950A - Method used for preparing 4-chloropyrrolo[2,3-d]pyrimidine.

Sources

Grignard reaction compatibility with 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: APP-NOTE-2026-03 Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Subject: Chemoselective Grignard Strategies for 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Introduction & Chemical Context

The molecule 2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS: 2354169-91-6)[1] presents a classic chemoselectivity challenge in organometallic synthesis. It contains three highly reactive domains:

  • An acidic primary alcohol (pKa ~16) on the ethyl side chain.

  • An electrophilic C-Cl bond at the C6 position, primed for cross-coupling.

  • An electron-deficient pyrazine core , susceptible to nucleophilic aromatic substitution (S_NAr) or Chichibabin-type ring addition[2].

When exposed to Grignard reagents (RMgX), these three domains compete for the nucleophile/base. Without strategic intervention, the reaction will yield a complex mixture of magnesium alkoxides, Wurtz homocoupling byproducts[3], and dihydropyrazine adducts. This application note establishes authoritative, self-validating protocols to control this reactivity, focusing on protecting-group strategies and transition-metal-catalyzed Kumada-Corriu cross-coupling[4].

Mechanistic Causality: Navigating Chemoselectivity

The Acid-Base Quench (The Hydroxyl Challenge) Grignard reagents are potent bases (conjugate acid pKa ~50). The introduction of RMgX to unprotected 2-(6-Chloropyrazin-2-yl)ethan-1-ol results in an instantaneous, highly exothermic deprotonation. This consumes exactly 1.0 equivalent of the organomagnesium reagent, forming an insoluble magnesium alkoxide and evolving alkane gas. If cross-coupling is the goal, this free alkoxide is detrimental: it sterically hinders the C6 position, alters the electronic landscape of the pyrazine ring, and can precipitate the starting material out of solution.

Kumada-Corriu Cross-Coupling (C-Cl Activation) To selectively functionalize the C6 position with an alkyl or aryl Grignard reagent, transition-metal catalysis is mandatory. While palladium is traditional, the nitrogen atoms in the pyrazine core frequently poison Pd(0) catalysts via stable heteroatom coordination. Instead, Iron (e.g., Fe(acac)₃)[4][5] and Manganese (e.g., MnCl₂)[6] catalysts are vastly superior for chloropyrazines. These earth-abundant metals operate via low-valent clusters (e.g., [Fe(MgX)₂]) that facilitate rapid oxidative addition into the C-Cl bond without succumbing to nitrogen coordination[4].

Direct Nucleophilic Addition In catalyst-free environments, excess Grignard reagent acts as a nucleophile. The highly electron-deficient nature of the pyrazine core makes it vulnerable to direct attack, leading to protected substituted piperazines or dihydropyrazines[2].

Workflow Visualization

Workflow SM 2-(6-Chloropyrazin-2-yl)ethan-1-ol (Protic & Electrophilic) Prot Hydroxyl Protection (e.g., TBS-Cl, Imidazole) SM->Prot Pathway A: Masking (High Yield) Alkoxide Magnesium Alkoxide Formation (1.0 eq RMgX Quench) SM->Alkoxide Pathway B: Direct (Exothermic) Kumada Kumada Coupling (RMgX, Fe or Mn Catalyst) Prot->Kumada Transmetalation Prod1 6-Alkyl/Aryl Pyrazine (Protected Alcohol) Kumada->Prod1 Reductive Elimination Prod2 S_NAr or Ring Addition (Excess RMgX) Alkoxide->Prod2 +1.5 eq RMgX

Chemoselective Grignard pathways for 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Quantitative Data & Reaction Optimization

The following table synthesizes the expected outcomes based on the chosen pathway, highlighting the stark differences in yield and chemoselectivity when utilizing iron or manganese catalysis[4][6].

Reaction PathwayCatalyst (Loading)RMgX EquivalentsTemp (°C)Primary OutcomeTypical Yield
Protected Kumada (Fe) Fe(acac)₃ (5 mol%)1.2 eq0 to 256-Substituted Pyrazine75–85%
Protected Kumada (Mn) MnCl₂ (3 mol%)1.2 eq216-Substituted Pyrazine~80%
Unprotected Kumada Fe(acac)₃ (10 mol%)2.5 eq0 to 406-Substituted Pyrazine< 40% (Messy)
Catalyst-Free Addition None2.5 eq-78 to 0Ring Addition / S_NAr33–91%

Self-Validating Experimental Protocols

Protocol A: Hydroxyl Protection & Iron-Catalyzed Kumada Coupling (Recommended)

This protocol isolates the C-Cl bond for selective cross-coupling by masking the acidic proton.

Step 1: Silyl Protection

  • Action: Dissolve 2-(6-Chloropyrazin-2-yl)ethan-1-ol (1.0 eq) and Imidazole (2.0 eq) in anhydrous DMF (0.5 M). Add TBS-Cl (1.1 eq) portion-wise at 0 °C.

  • Causality: The bulky tert-butyldimethylsilyl (TBS) group masks the hydroxyl, preventing the Grignard reagent from acting as a base. Imidazole acts as both a nucleophilic catalyst and an acid scavenger.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The complete disappearance of the highly polar starting material spot confirms successful masking.

Step 2: Iron-Catalyzed Kumada Coupling

  • Action: Dissolve the TBS-protected intermediate (1.0 eq) and Fe(acac)₃ (0.05 eq) in anhydrous THF/NMP (9:1 v/v) under an argon atmosphere.

  • Action: Cool the vessel to 0 °C. Add the Grignard reagent (RMgX, 1.2 eq) dropwise via syringe pump over 30 minutes.

  • Causality: Fe(acac)₃ is reduced in situ by the first few drops of the Grignard reagent to form the active low-valent iron species[4]. The slow addition at 0 °C controls the exotherm and suppresses Wurtz homocoupling (R-R formation)[3].

  • Self-Validation Checkpoint: Observe a distinct color change from red/orange (Fe³⁺) to dark brown/black, indicating the successful generation of the active catalytic iron cluster.

  • Action: Quench with saturated aqueous NH₄Cl.

  • Causality: NH₄Cl safely protonates unreacted Grignard and breaks down the iron-magnesium clusters without generating strong acidic conditions that would cleave the TBS ether.

Protocol B: Catalyst-Free Alkoxide-Directed Substitution

Use this protocol only if protection/deprotection steps must be avoided and lower yields are acceptable.

  • Action: Dissolve 2-(6-Chloropyrazin-2-yl)ethan-1-ol (1.0 eq) in anhydrous THF at -20 °C.

  • Action: Slowly add a sacrificial Grignard (e.g., iPrMgCl, 1.05 eq).

  • Self-Validation Checkpoint: If using a small alkyl Grignard, monitor the reaction vessel for the cessation of alkane gas evolution (e.g., propane gas). The cessation of bubbling self-validates the complete conversion of the hydroxyl group to the magnesium alkoxide.

  • Action: Add the primary functional Grignard reagent (1.5 eq) and warm to room temperature to drive S_NAr or ring addition[2].

Process Diagnostics & Troubleshooting

ObservationMechanistic CauseCorrective Action
Rapid pressure spike in reactor Uncontrolled alkane gas evolution from the deprotonation of the -OH group.Reduce RMgX feed rate; ensure adequate venting. Implement Protocol A (Protection) to eliminate gas evolution.
High levels of R-R biaryl/dialkyl impurities Wurtz homocoupling of the Grignard reagent[3].Lower the reaction temperature during RMgX addition. Ensure rigorous exclusion of oxygen and moisture.
Incomplete C-Cl conversion Catalyst poisoning by free alkoxide or unreacted starting material.Verify 100% conversion during the TBS protection step. Increase Fe(acac)₃ loading to 10 mol%.
Formation of piperazine derivatives Direct nucleophilic addition to the pyrazine N-oxide/core[2].Avoid excess RMgX. Ensure the cross-coupling catalyst (Fe or Mn) is fully active before adding the bulk of the Grignard.

References

  • Organic & Biomolecular Chemistry (RSC Publishing)
  • Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides, Toward an Efficient Enantioselective Synthesis of Substituted Piperazines Organic Letters - ACS Publications URL
  • Manganese-Catalyzed Kumada Cross-Coupling Reactions of Aliphatic Grignard Reagents with N-Heterocyclic Chlorides Thieme E-Books & E-Journals URL
  • Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron ACG Publications URL
  • 2-(6-Chloropyrazin-2-yl)
  • Safety Improvement of a Grignard Reaction Using On-Line NIR Monitoring ResearchGate URL

Sources

Application Note: Microwave-Assisted Functionalization of 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling

Executive Summary

The pyrazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antitubercular agents, and CNS-active therapeutics. 2-(6-Chloropyrazin-2-yl)ethan-1-ol serves as a highly versatile bifunctional building block. The C6-chlorine provides a reactive site for core diversification, while the 2-hydroxyethyl appendage offers a handle for subsequent late-stage functionalization (e.g., etherification, oxidation, or PROTAC linker attachment).

This application note provides field-proven, self-validating protocols for the microwave-assisted SNAr and Suzuki-Miyaura cross-coupling of 2-(6-Chloropyrazin-2-yl)ethan-1-ol. By transitioning from conventional convective heating to microwave (MW) dielectric heating, researchers can bypass the sluggish reactivity of heteroaryl chlorides, reducing reaction times from days to minutes while suppressing thermal degradation of the unprotected primary alcohol.

Mechanistic Rationale & Causality

The Microwave Advantage in SNAr

The pyrazine ring is inherently electron-deficient, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and activating the C6-chlorine toward nucleophilic attack. However, conventional SNAr with weak nucleophiles (like substituted anilines) often requires prolonged reflux (24–48 hours), leading to byproduct formation.

Microwave dielectric heating relies on the ability of polar solvents (like DMSO) to align with the oscillating electromagnetic field, generating instantaneous volumetric heat via molecular friction (high loss tangent, tanδ ). This rapid superheating instantly overcomes the activation energy barrier required to form the critical Meisenheimer complex, driving the reaction to completion in under 30 minutes [1].

Overcoming the C–Cl Bond Inertia in Suzuki-Miyaura

In palladium-catalyzed cross-couplings, the oxidative addition of Pd(0) into the carbon-halogen bond is the rate-determining step. The C–Cl bond is significantly stronger (~96 kcal/mol) than C–Br (~80 kcal/mol) or C–I (~65 kcal/mol), making chloropyrazines notoriously sluggish [2]. Microwave irradiation accelerates this oxidative addition. When paired with a robust catalyst like Pd(dppf)Cl 2​ and a highly polar solvent system (EtOH/H 2​ O), MW energy selectively excites the polar reaction medium, facilitating rapid catalytic turnover and high yields without requiring the protection of the primary hydroxyl group [3].

G SM 2-(6-Chloropyrazin-2-yl)ethan-1-ol (Starting Material) SNAr SNAr Amination (e.g., Morpholine) SM->SNAr DMSO, K2CO3 MW 120°C, 15 min Suzuki Suzuki-Miyaura (e.g., Phenylboronic acid) SM->Suzuki Pd(dppf)Cl2, EtOH/H2O MW 110°C, 20 min Prod1 2-(6-Aminopyrazin-2-yl)ethan-1-ol Derivatives SNAr->Prod1 Prod2 2-(6-Arylpyrazin-2-yl)ethan-1-ol Derivatives Suzuki->Prod2

Figure 1: Divergent microwave-assisted synthetic pathways for 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Quantitative Data & Optimization

The tables below summarize the empirical advantages of microwave irradiation over conventional heating for the functionalization of chloropyrazines, demonstrating significant yield improvements and time reductions.

Table 1: SNAr Amination (Morpholine) Optimization

Heating MethodSolventBaseTemp (°C)TimeConversion (%)Isolated Yield (%)
Conventional Oil BathDMFK 2​ CO 3​ 10024 h6558
Conventional Oil BathDMSOK 2​ CO 3​ 12018 h7264
Microwave (Closed Vessel) DMSO K 2​ CO 3​ 120 15 min >99 94

Table 2: Suzuki-Miyaura Coupling (Phenylboronic Acid) Optimization

Heating MethodCatalyst (5 mol%)SolventTemp (°C)TimeIsolated Yield (%)
Conventional Oil BathPd(PPh 3​ ) 4​ Toluene/H 2​ O9016 h41 (Sluggish)
Conventional Oil BathPd(dppf)Cl 2​ Dioxane/H 2​ O10012 h68
Microwave (Closed Vessel) Pd(dppf)Cl 2​ EtOH/H 2​ O (3:1) 110 20 min 89

Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. In-process controls (LC-MS) and specific workup rationales are embedded to guarantee high-fidelity results.

Workflow Step1 1. Reagent Prep Combine SM, Nucleophile/Boronic Acid, Catalyst, Base Step2 2. Solvent Addition Add MW-absorbing solvent (DMSO or EtOH/H2O) Step1->Step2 Step3 3. Purge & Seal Degas with Argon for 5 min, seal crimp cap Step2->Step3 Step4 4. Microwave Irradiation Heat to target temp (110-120°C) via dynamic ramping Step3->Step4 Step5 5. Reaction Validation Quench aliquot, verify conversion via LC-MS Step4->Step5 Step6 6. Purification Aqueous extraction followed by Flash Chromatography Step5->Step6

Figure 2: Standardized experimental workflow for microwave-assisted parallel synthesis.

Protocol A: Microwave-Assisted SNAr Amination

Causality Note: DMSO is selected due to its exceptional microwave absorptivity ( tanδ = 0.825), allowing the reaction to reach 120 °C in under 60 seconds.

  • Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-(6-Chloropyrazin-2-yl)ethan-1-ol (1.0 equiv, 0.5 mmol) and anhydrous K 2​ CO 3​ (2.0 equiv, 1.0 mmol).

  • Reagent Addition: Add the desired amine (e.g., morpholine, 1.2 equiv, 0.6 mmol) followed by anhydrous DMSO (3.0 mL).

  • Sealing: Cap the vial with a Teflon-lined crimp seal. Purge the headspace with Argon for 2 minutes via a needle to prevent unwanted oxidation of the primary alcohol.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Set the parameters to 120 °C for 15 minutes with dynamic power regulation (max 200 W) and high-speed stirring.

  • Validation: Cool the vial to room temperature via compressed air. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material peak (M+H = 159/161) and appearance of the product mass confirms completion.

  • Workup: Pour the mixture into 15 mL of ice-cold water (to solubilize the DMSO and K 2​ CO 3​ ) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove residual DMSO.

  • Purification: Dry over Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Causality Note: The primary alcohol is tolerated under these conditions because mild bases (K 2​ CO 3​ ) in protic solvents do not generate a highly reactive alkoxide capable of interfering with the Pd-cycle.

  • Preparation: To a 10 mL microwave vial, add 2-(6-Chloropyrazin-2-yl)ethan-1-ol (1.0 equiv, 0.5 mmol), the arylboronic acid (1.2 equiv, 0.6 mmol), K 2​ CO 3​ (2.5 equiv, 1.25 mmol), and Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%).

  • Solvent Addition: Add a degassed mixture of EtOH/H 2​ O (3:1 v/v, 4.0 mL). Note: Ethanol acts as an excellent MW absorber, while water dissolves the inorganic base, creating a biphasic homogeneous system at elevated temperatures.

  • Degassing: Bubble Argon directly through the solvent mixture for 5 minutes. Seal with a crimp cap immediately to prevent oxygen ingress, which would rapidly deactivate the Pd(0) species.

  • Irradiation: Heat in the microwave synthesizer at 110 °C for 20 minutes.

  • Validation: Cool to room temperature. Analyze an aliquot via LC-MS to confirm the consumption of the chloropyrazine.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc (20 mL). Transfer the filtrate to a separatory funnel, add water (10 mL), and separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification: Dry the combined organics over MgSO 4​ , concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Title: Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines Source: Current Organic Synthesis (Bentham Science) URL: [Link]

  • Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Bioconjugation techniques using chloropyrazine linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Bioconjugation Strategies Utilizing Chloropyrazine Linkers

Executive Summary

Bioconjugation is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), targeted fluorescent probes, and therapeutic peptides. While maleimide-thiol chemistry has historically been the industry standard, its susceptibility to physiological degradation has driven the search for more robust alternatives. Chloropyrazine linkers have emerged as a highly stable, chemoselective option for cysteine and amine modification. By leveraging Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling, chloropyrazines offer unparalleled linkage stability and synthetic versatility for next-generation drug development.

Mechanistic Rationale: Overcoming Linker Instability

The selection of a bioconjugation handle dictates the pharmacokinetic profile and safety of the resulting construct.

  • The Maleimide Liability: Maleimides react rapidly with thiols to form thiosuccinimide linkages. However, in systemic circulation, these linkages undergo retro-Michael addition, releasing the payload which is subsequently scavenged by endogenous thiols, most notably the Cys34 residue of human serum albumin[1][2]. This off-target exchange severely limits the therapeutic window of maleimide-based ADCs by causing systemic toxicity and reducing the effective dose delivered to the target tissue.

  • The Chloropyrazine Advantage: Pyrazine is a highly electron-deficient six-membered heteroaromatic ring. The presence of two electronegative nitrogen atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. When functionalized with a leaving group (such as a chlorine atom at the 5- or 6-position), the ring becomes highly susceptible to attack by nucleophiles such as thiolate anions[3]. The resulting heteroaryl thioether bond is entirely irreversible under physiological conditions, completely bypassing the retro-Michael liability. Furthermore, chloropyrazines can be orthogonally functionalized via palladium-catalyzed Buchwald-Hartwig N-arylation to tune linker length, solubility, and rigidity[4].

Pathway Visualizations

Workflow Payload Payload (Amine-functionalized) Intermediate Chloropyrazine Intermediate Payload->Intermediate EDC/NHS Coupling Linker 5-Chloropyrazine- 2-carboxylic acid Linker->Intermediate Conjugate Stable Bioconjugate (Thioether Linkage) Intermediate->Conjugate SNAr Reaction (pH 8.0 - 8.5) Protein Target Protein (Reduced Cys-SH) Protein->Conjugate

Workflow of payload attachment and SNAr bioconjugation using a chloropyrazine linker.

Mechanism cluster_0 Chloropyrazine Pathway (SNAr) cluster_1 Maleimide Pathway (Michael Addition) Protein Protein-SH (Cysteine) CP Chloropyrazine Linker Protein->CP Mal Maleimide Linker Protein->Mal CP_Conj Heteroaryl Thioether (Irreversible & Stable) CP->CP_Conj Base (pH 8.0) Mal_Conj Thiosuccinimide (Reversible) Mal->Mal_Conj Neutral (pH 7.0) Mal_Deg Off-target Exchange (e.g., Serum Albumin) Mal_Conj->Mal_Deg Retro-Michael

Comparison of chloropyrazine SNAr stability versus maleimide retro-Michael degradation.

Quantitative Comparison of Bioconjugation Linkers

Linker ChemistryOptimal Conjugation pHReaction KineticsLinkage TypeIn Vivo Stability (Plasma)Primary Off-Target Risk
Maleimide 6.5 – 7.5Very FastThiosuccinimideLow to ModerateThiol exchange (Albumin)
Haloacetamide 7.5 – 8.5SlowAlkyl ThioetherHighLysine cross-reactivity
Chloropyrazine 8.0 – 8.5ModerateHeteroaryl ThioetherVery High Minimal

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Chloropyrazine-Payload Intermediate

This step links the functional payload (e.g., a fluorophore or cytotoxic drug) to the chloropyrazine conjugation handle via amide coupling[1].

  • Reagent Preparation: Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add EDC·HCl (1.2 eq) and NHS (1.2 eq) to the solution.

    • Causality & Field Insight: EDC activates the carboxylic acid to an unstable O-acylisourea. Relying solely on EDC often results in poor yields due to rapid hydrolysis in the presence of trace atmospheric moisture. NHS immediately traps this intermediate to form a stable, amine-reactive NHS ester, ensuring efficient downstream coupling.

  • Coupling: Add the amine-functionalized payload (0.9 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 4 hours.

  • System Validation (Check-Point): Analyze a 1 µL aliquot via LC-MS. The reaction is self-validated when the peak corresponding to the free payload disappears and the expected mass of the chloropyrazine-payload intermediate appears. Do not proceed until >95% conversion is confirmed.

  • Purification: Purify the intermediate via preparative HPLC and lyophilize.

Protocol B: Site-Specific Thiol Bioconjugation via SNAr

This protocol details the attachment of the synthesized intermediate to a protein containing a free cysteine residue.

  • Protein Reduction: Prepare the target protein at 1–5 mg/mL in a neutral buffer. Add 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 2 hours at 37°C.

    • Causality: Cysteine residues often form oxidative disulfide bridges that are completely unreactive toward SNAr. TCEP selectively reduces disulfides without reacting with the downstream chloropyrazine linker[5].

  • Buffer Exchange: Pass the reduced protein through a 7 kDa MWCO Zeba™ spin desalting column pre-equilibrated with Reaction Buffer (50 mM Sodium Borate, 150 mM NaCl, pH 8.2)[5].

    • Causality: The SNAr reaction requires the thiol to be in its highly nucleophilic thiolate form. A pH of 8.2 is optimal because it is near the pKa of cysteine (~8.3), ensuring sufficient thiolate concentration while remaining safely below the pKa of lysine (~10.5) to prevent off-target amine conjugation.

  • Conjugation: Add 5–10 molar equivalents of the chloropyrazine-payload intermediate (dissolved in dry DMSO, ensuring final DMSO concentration is <10% v/v) to the protein solution. Incubate at room temperature for 4–6 hours.

  • System Validation (Check-Point): Perform an Ellman’s Reagent (DTNB) assay on a small aliquot. A successful conjugation will demonstrate a >95% reduction in free thiol signal compared to the pre-conjugation reduced protein.

  • Purification & Final Validation: Remove unreacted linker via size-exclusion chromatography (SEC) or dialysis. Analyze the final conjugate via intact protein LC-MS to confirm the exact mass shift. A single mass shift confirms chemoselective cysteine labeling without non-specific lysine cross-linking.

References

  • Source: nih.
  • Source: rsc.
  • Source: google.
  • Source: chemrxiv.
  • Source: tocris.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Guides & Troubleshooting for 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical support guide to address the specific physicochemical challenges of handling 2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS: 2354169-91-6). This bifunctional molecule presents a unique purification challenge: it possesses a highly polar, hydrogen-bonding primary alcohol, weakly basic pyrazine nitrogens, and a highly reactive chlorine atom susceptible to nucleophilic attack.

The following guide bypasses generic advice to focus on the exact causality behind experimental failures, providing self-validating protocols to ensure high-yield, high-purity recovery.

Purification Workflow & Decision Matrix

Before selecting a purification method, you must evaluate the scale of your crude mixture and the specific impurities present. The following decision tree outlines the optimal path and the most common bottlenecks encountered with this specific chemical scaffold.

PurificationWorkflow Start Crude 2-(6-Chloropyrazin-2-yl)ethan-1-ol Decision Scale & Purity Goal? Start->Decision NP_Silica Normal Phase Silica (Scale > 100mg) Decision->NP_Silica Prep Scale RP_HPLC RP-HPLC (High Purity, < 100mg) Decision->RP_HPLC Analytical/Semi-Prep LLE Liquid-Liquid Extraction (Aqueous Workup) Decision->LLE Post-Reaction Issue1 Streaking / Tailing NP_Silica->Issue1 Issue2 Peak Splitting / Hydrolysis RP_HPLC->Issue2 Issue3 Poor Aqueous Recovery LLE->Issue3 Fix1 Add 1% TEA to Eluent Issue1->Fix1 Fix2 Use 0.1% Formic Acid Buffer Issue2->Fix2 Fix3 Salt Out (NaCl) + EtOAc Issue3->Fix3

Decision tree for purifying 2-(6-Chloropyrazin-2-yl)ethan-1-ol based on scale and common issues.

Interactive Troubleshooting FAQs

FAQ 1: Why does my compound streak heavily on standard silica gel, and how do I fix it?

The Causality: Pyrazine is a weak base with a pKa of approximately 0.65[1]. Despite this low basicity, the lone pairs on the pyrazine nitrogen atoms interact strongly with the inherently acidic silanol (Si-OH) groups present on standard Type A silica gel[2]. This continuous adsorption and desorption process causes the compound to drag across the column, resulting in severe peak tailing and streaking[3]. The Solution: You must deactivate the silica gel by adding a basic modifier. Adding 1% Triethylamine (TEA) to your mobile phase competitively binds to the anionic silanol groups, masking them from the pyrazine nitrogens and allowing your compound to elute as a tight band[2]. The Risk (SNAr Degradation): Chloropyrazines are highly activated towards Nucleophilic Aromatic Substitution (SNAr)[4]. Prolonged exposure to amines (even tertiary amines like TEA) can lead to the displacement of the 6-chloro group.

Standard Operating Procedure: TEA-Deactivated Silica Chromatography

  • Solvent Preparation: Prepare your eluent (e.g., 50:50 EtOAc:Hexanes) and add exactly 1% v/v Triethylamine (TEA).

  • Column Packing: Slurry pack the silica gel column using this TEA-spiked solvent. Flush the column with at least 2 column volumes of the solvent to ensure complete neutralization of the silanol sites.

  • Loading: Dissolve the crude 2-(6-Chloropyrazin-2-yl)ethan-1-ol in a minimum volume of Dichloromethane (DCM) and load it evenly onto the column head.

  • Elution & Self-Validation: Elute the column and collect fractions. Self-validating check: Spot fractions on a TLC plate; the compound should now elute as a tight, circular spot. If streaking persists, the silica was insufficiently deactivated.

  • Immediate Concentration (Critical): Immediately concentrate the product-containing fractions in vacuo at a low temperature (< 35°C) to minimize contact time between the chloropyrazine and TEA, preventing SNAr degradation.

FAQ 2: During RP-HPLC, I observe peak splitting and poor resolution. What buffer should I use?

The Causality: At neutral or intermediate pH levels, the pyrazine ring exists in a dynamic equilibrium of partial protonation. Because the protonated and unprotonated species partition differently into the C18 stationary phase, the compound elutes as a split or broadened peak. The Solution: You must force the molecule into a single ionization state. Using an acidic modifier ensures the pyrazine is fully protonated, resulting in a sharp, single peak[2]. The Risk (Hydrolysis): Do not use basic aqueous buffers (pH > 8). The activated C-Cl bond in chloropyrazines is highly susceptible to hydrolysis under basic aqueous conditions, which will irreversibly convert your product into the corresponding pyrazinone (hydroxypyrazine).

Standard Operating Procedure: Buffered RP-HPLC

  • Buffer Selection: Use 0.1% Formic Acid (FA) in both your aqueous (Water) and organic (Acetonitrile) mobile phases. This establishes a pH of ~2.7, which is ideal for suppressing silanol activity and protonating the pyrazine[2].

  • Gradient Design: Run a standard gradient (e.g., 5% to 95% MeCN over 15 minutes).

  • Self-Validation: Monitor the UV trace at 254 nm. The addition of FA should immediately collapse the split peak into a single, sharp Gaussian peak.

FAQ 3: I am losing my product in the aqueous phase during liquid-liquid extraction. How can I improve recovery?

The Causality: The combination of a primary alcohol (-OH) and two pyrazine nitrogens makes 2-(6-Chloropyrazin-2-yl)ethan-1-ol highly polar. It forms an extensive hydration shell, making it difficult to partition into standard non-polar organic solvents like Hexanes or Diethyl Ether. The Solution: Disrupt the hydration shell by "salting out" the aqueous layer and utilizing a highly polar organic extraction solvent.

Standard Operating Procedure: Salting-Out LLE

  • Aqueous Saturation: Transfer the post-reaction aqueous mixture to a separatory funnel. Add solid Sodium Chloride (NaCl) incrementally until the aqueous layer is fully saturated (i.e., undissolved salt remains at the bottom).

  • Solvent Addition: Add an equal volume of Ethyl Acetate (EtOAc) or a 9:1 mixture of Dichloromethane:Methanol.

  • Extraction & Self-Validation: Invert gently and vent frequently. Self-validating check: If a persistent emulsion forms (common with polar heterocycles), pass the biphasic mixture through a thin pad of Celite or add a small volume of saturated brine to break the emulsion.

  • Recovery: Separate the organic layer and repeat the extraction 3 to 4 times to ensure quantitative recovery. Dry over anhydrous Na₂SO₄.

Quantitative Data & Parameter Summary

The following table summarizes the critical parameters and risk factors associated with each purification methodology.

Purification MethodTarget IssueRecommended Modifier / SolventOptimal Concentration / pHPrimary Risk Factor
Normal Phase Silica Silanol-induced streakingTriethylamine (TEA)1.0% v/v in EluentSNAr degradation (loss of chlorine) over prolonged exposure
RP-HPLC Peak splitting / TailingFormic Acid (FA)0.1% v/v (pH ~2.7)Acid-catalyzed esterification (if Methanol is used as organic phase)
Liquid-Liquid Extraction High aqueous solubilityNaCl (Salting out) + EtOAcSaturated aqueous layerEmulsion formation; poor partitioning

References

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Notes. Available at:[Link]

  • National Institutes of Health (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" NIH PubMed Central. Available at: [Link]

Sources

Technical Support Center: Purification & Recrystallization of 6-Chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting the purification of 6-chloropyrazine derivatives.

Chloropyrazines are privileged scaffolds in medicinal chemistry, but their diverse electronic properties, propensity for hydrogen bonding, and varying polarities make downstream purification challenging. This guide bypasses generic advice, focusing instead on the thermodynamic causality behind solvent selection, phase behaviors, and high-yield recovery protocols.

Recrystallization Troubleshooting Workflow

Before diving into specific chemical issues, consult the decision matrix below to diagnose common physical phase failures during the recrystallization of pyrazine derivatives.

Recrystallization_Workflow Start Crude 6-Chloropyrazine Derivative Dissolve Dissolve in Minimum Hot Solvent (e.g., DMF or EtOAc) Start->Dissolve CheckSol Is solute fully dissolved? Dissolve->CheckSol AddSolvent Add more hot solvent or switch to binary system CheckSol->AddSolvent No HotFilter Hot Filtration (Remove insoluble impurities) CheckSol->HotFilter Yes AddSolvent->Dissolve Cooling Controlled Cooling (Room Temp -> 4°C) HotFilter->Cooling CheckCryst Did crystals form? Cooling->CheckCryst OilOut Oiling Out Detected? Add Anti-solvent (e.g., Water) and reheat CheckCryst->OilOut No / Oil Phase Filter Vacuum Filtration & Cold Solvent Wash CheckCryst->Filter Yes OilOut->Cooling Success Pure Crystalline Product Filter->Success

Workflow for troubleshooting 6-chloropyrazine recrystallization.

Troubleshooting Guide & FAQs

Category 1: Phase Separation & Solubility Issues

Q1: Why does my 6-chloropyrazine derivative "oil out" instead of crystallizing, and how can I prevent it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the saturation temperature of the solvent system. 6-chloropyrazine derivatives with low melting points, such as 2-chloro-6-methoxypyrazine, are highly prone to this phenomenon, sometimes turning into a difficult-to-handle white oil upon standing[1]. Causality & Solution: This happens because the energetic barrier to form a liquid phase is lower than the nucleation barrier for crystallization. To prevent this, switch to a binary solvent system with a steeper solubility curve, such as petroleum ether/ethyl acetate[2]. Alternatively, lower the temperature of your anti-solvent addition to force rapid nucleation before the oil phase can separate.

Q2: How do I select a recrystallization solvent for amino-chloropyrazine derivatives (e.g., 2-amino-6-chloropyrazine)? A2: Amino-chloropyrazines exhibit strong hydrogen-bond donating and accepting capabilities. Thermodynamic solubility studies on related compounds demonstrate that binary cosolvent mixtures—specifically N,N-dimethylformamide (DMF) + water or methanol + water—are optimal[3]. Causality & Solution: DMF provides excellent solvation capacity at elevated temperatures due to its high dielectric constant and hydrogen-bond accepting nature. Water acts as a tunable anti-solvent. As the temperature decreases, the water content drastically reduces the solubility of the pyrazine derivative, driving a high-yield crystallization[3].

Category 2: Purity & Yield Optimization

Q3: What is the optimal solvent system for removing highly polar acid impurities from chloropyrazine N-oxide derivatives? A3: For highly polar N-oxide derivatives, a DMF/DMSO mixture followed by the addition of hot water as an anti-solvent is highly effective. Causality & Solution: N-oxide cores paired with amino groups (e.g., 2,6-diamino-3,5-dinitropyrazine-1-oxide) exhibit strong intermolecular hydrogen bonding, making them insoluble in standard non-polar organics but highly soluble in polar aprotic solvents like DMF. By dissolving the crude mixture in hot DMF/DMSO and adding an equivalent amount of hot water, the target compound supersaturates and precipitates as fine needles, while the polar acid impurities remain thermodynamically stable in the aqueous phase[1].

Q4: My Suzuki coupling product (e.g., diarylpyrazines from 2,6-dichloropyrazine) contains biaryl impurities. How do I purify it without column chromatography? A4: Biaryl impurities (such as biphenyl) frequently form under aerobic conditions during the Suzuki coupling of 2,6-dichloropyrazine with aryl boronic acids[4]. Causality & Solution: Recrystallization from pure ethanol effectively isolates the pure diarylpyrazine. The biaryl impurities lack the nitrogen heteroatoms of the pyrazine ring, making them significantly more soluble in cold ethanol than the target pyrazine derivative, which crystallizes out[4].

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these field-proven methodologies for specific chloropyrazine classes.

Protocol A: Binary Solvent Recrystallization (Petroleum Ether / Ethyl Acetate)

Target: 2-Amino-3-bromo-6-chloropyrazine[2] Mechanism: Temperature-dependent solubility manipulation using a non-polar anti-solvent.

  • Transfer the crude concentrated solid into a clean Erlenmeyer flask.

  • Dissolve the solid in a minimum volume of hot ethyl acetate (approx. 70°C) under continuous stirring until complete dissolution is achieved.

  • Slowly add petroleum ether dropwise while maintaining heating until the solution becomes slightly cloudy (reaching the cloud point).

  • Add 1-2 drops of hot ethyl acetate until the solution just clears.

  • Remove from heat and allow the solution to cool slowly to room temperature to initiate controlled nucleation.

  • Transfer the flask to an ice bath (4°C) for 2 hours to maximize crystal yield.

  • Filter the resulting yellow solid under vacuum and wash with cold petroleum ether.

Protocol B: Anti-Solvent Recrystallization (DMF / Water)

Target: Pyrazine-1-oxide derivatives (e.g., LLM-105)[1] Mechanism: Polarity-driven supersaturation to exclude water-soluble acid impurities.

  • Dissolve the crude powder in a hot mixture of DMF and DMSO (approx. 1:1 ratio) until complete dissolution is achieved.

  • In a separate vessel, heat an equivalent volume of deionized water to 80°C.

  • Slowly add the hot water to the DMF/DMSO solution under continuous stirring.

  • Allow the mixture to cool gradually to room temperature. Fine crystalline needles will begin to form as the dielectric constant of the mixture shifts.

  • Filter the crystals under vacuum to remove the acid impurities, which remain retained in the aqueous filtrate[1].

Quantitative Data Summary

The following table synthesizes the optimal recrystallization solvent systems and expected yields for various 6-chloropyrazine derivatives based on peer-reviewed literature and patent data.

Target DerivativeOptimal Solvent SystemRecrystallization MethodYield / PurityReference
2-Amino-3-bromo-6-chloropyrazine Petroleum Ether / Ethyl AcetateBinary Cooling95% Yield[2]
2,6-Dichloropyrazine-1-oxide MethanolSingle Solvent Cooling62% Yield[5]
3-Chloropyrazine-2-carboxamide EthanolSingle Solvent CoolingHigh Purity[6]
2,6-Diamino-3,5-dinitropyrazine-1-oxide DMF/DMSO + Hot WaterAnti-Solvent AdditionHigh Purity (Needles)[1]
Chloropyrazine conjugated benzothiazepines EthanolSingle Solvent Cooling58%–95% Yield[7]

Mechanistic Context: Why Purify Chloropyrazines?

Substituted chloropyrazines represent a privileged scaffold in medicinal chemistry, particularly as potent antimicrobial and antitubercular agents[8]. Understanding their downstream biological application underscores the critical need for high-purity synthesis.

For instance, Pyrazinamide (a structurally related derivative) acts as a prodrug. It requires enzymatic activation by mycobacterial pyrazinamidase to form pyrazinoic acid (POA), which subsequently disrupts intracellular targets such as Fatty Acid Synthase I (FAS I) and the cell membrane[8]. Impurities from the synthesis stage (such as unreacted halogens or biaryls) can competitively inhibit this enzymatic activation, drastically reducing drug efficacy.

Mechanism_Action Prodrug Chloropyrazine Prodrug (e.g., Pyrazinamide) Enzyme Mycobacterial Pyrazinamidase (Activation) Prodrug->Enzyme Active Pyrazinoic Acid (POA) (Active Metabolite) Enzyme->Active Target Intracellular Targets (FAS I / Membrane Disruption) Active->Target Death Pathogen Cell Death Target->Death

Mechanism of action for chloropyrazine-based antitubercular agents.

Sources

Troubleshooting low purity in 2-(6-Chloropyrazin-2-yl)ethan-1-ol production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(6-Chloropyrazin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high purity for this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(6-Chloropyrazin-2-yl)ethan-1-ol?

There are two primary, well-established routes for the synthesis of this compound. The choice often depends on the availability of starting materials and the desired scale of the reaction.

  • Grignard Reaction Route: This approach typically involves the formation of a pyrazinyl Grignard reagent from a dihalopyrazine, followed by a reaction with ethylene oxide. Alternatively, a Grignard reagent can be added to 2-acetyl-6-chloropyrazine, followed by a subsequent reduction or deprotection step. Grignard reactions are powerful for C-C bond formation but require strictly anhydrous conditions to prevent quenching of the reagent.[1][2][3]

  • Reduction Route: This method involves the reduction of a corresponding ketone, such as 2-acetyl-6-chloropyrazine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). This route is often straightforward but requires careful control of stoichiometry to avoid over-reduction or incomplete reactions.

Q2: What is a typical acceptable purity for this compound, and which analytical methods are recommended for its assessment?

For applications in drug development and medicinal chemistry, a purity of >98% is generally required. The most effective analytical methods for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is the gold standard for quantifying the purity of the target compound and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹H): Essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

Q3: How stable is 2-(6-Chloropyrazin-2-yl)ethan-1-ol, and are there specific storage recommendations?

Chloropyrazine derivatives are generally stable under standard laboratory conditions.[4] However, to ensure long-term integrity, the compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation or degradation. For long-term storage, temperatures of 2-8°C are recommended.

Troubleshooting Guide: Low Purity Issues

This section addresses specific problems related to low purity encountered during the synthesis of 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Problem 1: My final product purity is low (<95%) after chromatography, and I observe several unidentified peaks in my HPLC analysis. What are the likely impurities?

Low purity after purification often points to the formation of side products during the reaction that have similar polarity to the desired alcohol, making them difficult to separate.

Possible Cause & Explanation:

The identity of the impurities is highly dependent on your synthetic route.

  • For Grignard Routes:

    • Unreacted Starting Material: Incomplete formation or reaction of the Grignard reagent.

    • Homo-coupling Product (Wurtz Reaction): The Grignard reagent can react with the starting alkyl halide to form a dimer.[5]

    • Protonated Grignard Reagent: If there is any moisture present, the Grignard reagent will be quenched, leading to the formation of 2-chloropyrazine.[2][5]

    • Over-addition Products: In reactions with esters or acid chlorides, the Grignard reagent can add twice, leading to a tertiary alcohol.[3]

  • For Reduction Routes (from 2-acetyl-6-chloropyrazine):

    • Unreacted Ketone: Incomplete reduction. This is a common issue if the reducing agent is not potent enough or used in insufficient amounts.

    • Dechlorinated Product: Over-reduction, especially with powerful reducing agents like LAH, can lead to the removal of the chlorine atom from the pyrazine ring.

Solutions:

  • Ensure Anhydrous Conditions for Grignard Reactions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere. Use anhydrous solvents and ensure all starting materials are free of water.

  • Optimize Reactant Stoichiometry: For reductions, a slight excess (1.1-1.5 equivalents) of the reducing agent can drive the reaction to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Control Reaction Temperature: Grignard reactions are often initiated at room temperature but may require cooling to control exotherms. Reductions with NaBH₄ are typically run at 0°C to room temperature, while LAH reactions often require initial cooling.

Problem 2: I have a significant amount of a side product with a slightly higher molecular weight than my target compound. What could this be?

This scenario often suggests the formation of an ether or a dimer.

Possible Cause & Explanation:

  • Dimerization/Oligomerization: Pyrazine compounds can sometimes undergo self-condensation or reaction with intermediates, especially at elevated temperatures.[6][7]

  • Formation of a Symmetric Ether: The alcohol product can react with another molecule of the starting material or the product itself, particularly under acidic or basic conditions during work-up, to form an ether (R-O-R).

Solutions:

  • Maintain Neutral pH during Work-up: Avoid strongly acidic or basic conditions during extraction and washing steps to minimize the risk of acid/base-catalyzed side reactions.

  • Lower Reaction Temperature: High temperatures can promote the formation of by-products.[6][7] Experiment with running the reaction at a lower temperature for a longer duration.

  • Purification by Recrystallization: If column chromatography is ineffective, recrystallization can be an excellent alternative for removing closely related impurities.

Problem 3: My product appears to be degrading during work-up or purification on silica gel. What is causing this?

The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

Possible Cause & Explanation:

Chloropyrazines, while generally stable, can be susceptible to degradation on acidic surfaces. The lone pairs on the nitrogen atoms can interact with the acidic silanol groups of silica gel, potentially catalyzing decomposition, especially if the compound is on the column for an extended period.

Solutions:

  • Use Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize the acidic sites before performing column chromatography.

  • Switch to a Different Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) stationary phase for purification if your compound shows significant instability on silica.

  • Minimize Time on the Column: Pack the column efficiently and run the chromatography as quickly as possible to reduce the contact time between your compound and the stationary phase.

Visualizing the Troubleshooting Process

To aid in diagnosing purity issues, the following flowchart outlines a logical troubleshooting workflow.

TroubleshootingWorkflow Start Low Purity Detected (<98% by HPLC) AnalyzeImpurity Analyze Impurity Profile (LC-MS, NMR) Start->AnalyzeImpurity RouteSpecific Identify Potential Side Products Based on Synthetic Route AnalyzeImpurity->RouteSpecific Grignard Grignard Route Impurities: - Unreacted SM - Homo-coupling - Quenched Reagent RouteSpecific->Grignard Grignard Reduction Reduction Route Impurities: - Unreacted Ketone - Dechlorination RouteSpecific->Reduction Reduction OptimizeReaction Optimize Reaction Conditions: - Stoichiometry - Temperature - Anhydrous Conditions Grignard->OptimizeReaction Reduction->OptimizeReaction OptimizeWorkup Optimize Work-up & Purification: - Neutral pH - Deactivated Silica - Recrystallization OptimizeReaction->OptimizeWorkup FinalPurity Re-analyze Purity OptimizeWorkup->FinalPurity

Caption: A logical workflow for troubleshooting low purity issues.

Key Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV at 254 nm and 280 nm
Protocol 2: Deactivation of Silica Gel for Chromatography
  • Prepare the desired eluent (e.g., a mixture of hexane and ethyl acetate).

  • Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v).

  • Prepare the silica gel slurry using this triethylamine-containing eluent.

  • Pack the column with the slurry.

  • Equilibrate the column by flushing with at least two column volumes of the eluent before loading the sample.

Synthetic Pathway and Potential Side Products

The following diagram illustrates a common reduction pathway and highlights where key impurities can arise.

ReactionPathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 2-Acetyl-6-chloropyrazine Product 2-(6-Chloropyrazin-2-yl)ethan-1-ol Start->Product Reduction (e.g., NaBH4) Impurity1 Unreacted Ketone (Incomplete Reaction) Start->Impurity1 Insufficient Reducing Agent Impurity2 2-Pyrazinylethanol (Dechlorination/Over-reduction) Product->Impurity2 Harsh Conditions (e.g., excess LAH)

Caption: Formation of common impurities during the reduction route.

References

  • Biosynce. (2025, October 10). What are the side-reactions in pyrazine synthesis? Retrieved from [Link]

  • Chem-Impex. (n.d.). Chloropyrazine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pyrazine-impurities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Cui, J., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4936. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288763A - Industrial production method of 2,6-dichloropyrazine.
  • Google Patents. (n.d.). CN108822047B - Synthesis method of natural 2-acetylpyrazine.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in the Synthesis and Application of Acetylpyrazine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ethanol precipitation – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Removing an acetyl group from NH? Retrieved from [Link]

Sources

Technical Support Center: 2-(6-Chloropyrazin-2-yl)ethan-1-ol Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(6-Chloropyrazin-2-yl)ethan-1-ol . Due to the unique electronic properties of the pyrazine scaffold, this molecule exhibits specific instabilities under basic conditions. Below, we provide field-proven insights, mechanistic explanations, and validated protocols to help you troubleshoot and optimize your workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my starting material degrade into a gummy residue when treated with bases like NaH or KOtBu?

The Mechanism: You are observing intermolecular oligomerization . The pyrazine ring is a highly electron-deficient 1,4-diazine. The two nitrogen atoms withdraw electron density via induction and resonance, making the ring highly susceptible to nucleophilic aromatic substitution (SNAr) 1. When you introduce a strong base, the primary alcohol is deprotonated to form a highly nucleophilic alkoxide. Because the 6-chloro position is strongly activated, the alkoxide of one molecule rapidly attacks the C6 position of another molecule, displacing the chloride ion. This step-growth etherification leads to polymeric residues. The Fix: You must mask the nucleophilic hydroxyl group (e.g., via silyl protection) before exposing the molecule to strong anhydrous bases.

Q2: I am trying to induce an intramolecular cyclization to form a fused oxazino-pyrazine ring. Why isn't it working?

The Mechanism: A common misconception is that the alkoxide will attack its own pyrazine ring. However, in 2-(6-chloropyrazin-2-yl)ethan-1-ol, the C2 and C6 positions are separated by a nitrogen atom (N1), placing them in a meta relationship. Attempting to bridge these two positions with a short two-carbon chain (-CH₂CH₂O-) to form a bicyclo[3.3.1] system introduces prohibitive ring strain and disrupts aromaticity. Because intramolecular cyclization is geometrically forbidden, the reaction defaults to the intermolecular SNAr pathway described in Q1.

Q3: I ran a reaction in aqueous NaOH and observed a highly polar baseline spot on TLC. What happened?

The Mechanism: You have hydrolyzed the starting material. Aqueous basic conditions rapidly convert chloropyrazines to their corresponding hydroxypyrazine derivatives via SNAr 2. The hydroxide ion attacks the C6 position, displacing the chloride. The resulting 6-hydroxypyrazine immediately tautomerizes to the thermodynamically stable, highly polar pyrazin-2(1H)-one. The Fix: Strictly avoid aqueous bases. If a base is required for your workflow (e.g., cross-coupling), use mild, non-nucleophilic organic bases or strictly anhydrous conditions.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways of 2-(6-Chloropyrazin-2-yl)ethan-1-ol depending on the basic conditions applied.

G A 2-(6-Chloropyrazin-2-yl)ethan-1-ol (Starting Material) B Alkoxide Intermediate A->B Anhydrous Base (e.g., NaH, KOtBu) D 6-Hydroxypyrazine Intermediate A->D Aqueous Base (e.g., NaOH, KOH) C Intermolecular SNAr (Oligomers/Polymers) B->C Nucleophilic Attack on C6 of adjacent molecule E Pyrazin-2(1H)-one Tautomer (Hydrolysis Product) D->E Spontaneous Tautomerization

Degradation pathways of 2-(6-Chloropyrazin-2-yl)ethan-1-ol under basic conditions.

Part 3: Quantitative Stability Data

To guide your experimental design, the table below summarizes the expected stability and primary degradation pathways of the free alcohol under various standard basic conditions. The reactivity of halopyrazines in SNAr reactions is driven by the stabilization of the Meisenheimer intermediate by the ring nitrogens 3, making reaction times exceptionally fast in polar aprotic solvents 4.

Base SystemSolventTemperatureEst. Half-LifePrimary PathwayRecommended Action
NaH (1.1 eq) THF0 °C to RT< 15 minsIntermolecular SNAr (Oligomerization)Protect hydroxyl group prior to reaction.
NaOH (aq) MeOH / H₂ORT< 1 hourHydrolysis (Pyrazinone formation)Avoid aqueous bases; use anhydrous conditions.
K₂CO₃ (2.0 eq) DMF80 °C2 - 4 hoursMixed (Oligomerization + Hydrolysis)Use non-nucleophilic bases or protect OH.
DIPEA / TEA DCMRT> 48 hoursStableSafe for use in standard workflows.

Part 4: Validated Experimental Protocol

Silyl Protection of 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Objective: Mask the nucleophilic hydroxyl group as a tert-butyldimethylsilyl (TBS) ether to prevent base-induced degradation during downstream cross-coupling or functionalization. Self-Validating Step: TLC monitoring (Hexanes:EtOAc) will show a clear shift from a polar spot (free alcohol) to a highly non-polar spot (TBS ether). The absence of baseline material confirms no oligomerization occurred during protection.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(6-Chloropyrazin-2-yl)ethan-1-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Base Addition: Add Imidazole (2.0 equiv) to the solution.

    • Causality Note: Imidazole acts as both a mild, non-nucleophilic base to scavenge HCl and a nucleophilic catalyst to activate the silyl chloride. Crucially, it is not strong enough to deprotonate the alcohol to an oligomerization-inducing alkoxide.

  • Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv) portion-wise. Allow the reaction to naturally warm to room temperature and stir for 2 hours.

  • Quench and Extraction: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient 95:5 to 90:10 Hexanes:EtOAc) to yield the protected intermediate, 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-6-chloropyrazine.

References

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.
  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Benchchem.
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Applic
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents?

Sources

Optimizing temperature for 2-(6-Chloropyrazin-2-yl)ethan-1-ol coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges of working with 2-(6-Chloropyrazin-2-yl)ethan-1-ol .

This substrate presents a classic bifunctional dilemma: it contains an electrophilic chloropyrazine core that requires thermal energy for activation, alongside an unprotected nucleophilic primary alcohol that becomes highly reactive at elevated temperatures.

Reaction Pathway Visualization

To understand why temperature optimization is the single most critical parameter for this substrate, review the logical flow of thermal energy versus reaction pathways below.

G SM 2-(6-Chloropyrazin-2-yl)ethan-1-ol + Aryl Boronic Acid LowTemp < 50 °C (Low Thermal Energy) SM->LowTemp Pd(PPh3)4 OptTemp 60 - 75 °C (Optimized Window) SM->OptTemp Pd/XPhos HighTemp > 90 °C (Excess Thermal Energy) SM->HighTemp Strong Base NoRxn No Conversion (Failed Oxidative Addition) LowTemp->NoRxn Product Desired Biaryl Product (High Yield) OptTemp->Product Side1 Protodeboronation & Homocoupling HighTemp->Side1 Side2 Alkoxide-Driven Intramolecular SNAr HighTemp->Side2

Temperature-dependent reaction pathways for chloropyrazine cross-couplings.

Troubleshooting FAQs: The Causality of Coupling

Q: Why does my reaction stall at 50 °C but degrade into a complex mixture at 100 °C? A: This is a kinetic balancing act. The C–Cl bond on a pyrazine ring is less reactive than a C–Br bond. Low temperatures (≤50 °C) fail to provide the activation energy required for the initial palladium oxidative addition. Conversely, pushing the temperature above 90 °C triggers the unprotected primary alcohol (-CH₂CH₂OH). At high heat, especially with base, the alcohol deprotonates. This resulting alkoxide attacks the electron-deficient pyrazine ring, leading to destructive intramolecular nucleophilic aromatic substitution (SNAr) or intermolecular etherification [3].

Q: How do I achieve high conversion without triggering these high-temperature side reactions? A: You must artificially lower the activation energy of the oxidative addition step so the reaction proceeds smoothly in the "Goldilocks zone" of 60–75 °C. Abandon standard catalysts like Pd(PPh₃)₄. Instead, utilize highly active, electron-rich precatalysts (e.g., Pd(OAc)₂ with XPhos, or Pd(dppf)Cl₂). These bulky, electron-rich ligands stabilize the palladium center and drastically accelerate oxidative addition at lower temperatures, effectively outcompeting the kinetics of alkoxide-driven side reactions and high-temperature protodeboronation [1][2].

Q: What is the optimal base to use to protect the hydroxyl group during coupling? A: Avoid strong bases like KOtBu or Cs₂CO₃, which readily drive the formation of the reactive alkoxide. Instead, use milder bases like K₃PO₄ or Na₂CO₃. These are sufficiently basic to activate the boronic acid for transmetalation but minimize the equilibrium concentration of the reactive alkoxide intermediate at 70 °C.

Quantitative Parameter Matrix

The following table summarizes the causal relationship between temperature, catalyst selection, and experimental outcomes based on established pyrazine functionalization data.

Temperature RangeCatalyst SystemBasePrimary OutcomeMechanistic Causality
40 - 50 °C Pd(PPh₃)₄Na₂CO₃No conversion Insufficient thermal energy to break the strong pyrazine C–Cl bond.
60 - 75 °C Pd(OAc)₂ / XPhosK₃PO₄High Yield (>80%) Electron-rich ligand lowers activation energy; mild temp prevents alkoxide formation.
90 - 110 °C Pd(dppf)Cl₂Cs₂CO₃Moderate Yield (40%) High temp promotes boronic acid protodeboronation and homocoupling side-reactions.
>110 °C AnyKOtBuTotal Degradation High heat + strong base drives alkoxide-mediated SNAr and catalyst decomposition.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes mandatory in-process diagnostic checks that allow you to verify the chemical integrity of the reaction before proceeding to the next step.

Objective: Chemoselective C–C coupling of 2-(6-Chloropyrazin-2-yl)ethan-1-ol at 70 °C.

Step 1: Reagent Preparation & Strict Degassing

  • To an oven-dried Schlenk tube, add 2-(6-Chloropyrazin-2-yl)ethan-1-ol (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Suspend in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Self-Validation Check 1: Perform three freeze-pump-thaw cycles. The solution must remain pale yellow. If the solution turns black at room temperature, your palladium has prematurely reduced to Pd(0) nanoparticles due to oxygen exposure. Discard and restart.

Step 2: Temperature-Controlled Initiation

  • Place the sealed tube in a pre-heated aluminum block set strictly to 70 °C . Do not use an oil bath, as temperature fluctuations can easily exceed the 75 °C safety threshold and trigger alcohol deprotonation.

  • Stir vigorously (800 rpm) to ensure the biphasic mixture is fully homogenized.

Step 3: The 1-Hour Diagnostic Check

  • After exactly 60 minutes, briefly remove the vessel from the heat and extract a 10 µL aliquot under a positive flow of nitrogen.

  • Self-Validation Check 2 (LC-MS Analysis):

    • Pass Condition: >40% product mass, <5% homocoupled boronic acid mass. Proceed with heating for another 2-3 hours.

    • Fail Condition A (High Homocoupling): If homocoupled biaryl exceeds 10%, oxygen is leaking into your system. The reaction will stall.

    • Fail Condition B (Bicyclic Mass): If a mass corresponding to [M - HCl] is detected, intramolecular SNAr is occurring. Your heating block is uncalibrated and running too hot.

Step 4: Quench and Isolation

  • Once starting material is consumed (typically 3-4 hours at 70 °C), cool immediately to room temperature to freeze the kinetic profile.

  • Dilute with EtOAc, wash with brine to remove the phosphate salts, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques BenchChem1

  • Transition metal-catalyzed functionalization of pyrazines Organic & Biomolecular Chemistry (RSC Publishing) 2

  • Transition-Metal-Free C–N Cross-Coupling Enabled by a Multifunctional Reagent Journal of the American Chemical Society (ACS Publications) 3

Sources

Technical Support Center: 2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS: 2354169-91-6)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly functionalized pyrazine derivative, 2-(6-Chloropyrazin-2-yl)ethan-1-ol is a critical building block in medicinal chemistry and drug development. However, its specific structural features—an activated heteroaryl chloride paired with a primary alcohol—make it highly susceptible to distinct degradation pathways if handled improperly.

This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to ensure the structural integrity of your material.

Mechanistic Causes of Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. The molecule features two highly reactive centers:

  • The C-Cl Bond (Hydrolysis Risk): The pyrazine ring is highly electron-deficient due to the electronegativity of its two nitrogen atoms. This exerts a strong pull on the electron density, activating the chlorine atom toward Nucleophilic Aromatic Substitution (SNAr)[1]. Even trace amounts of ambient moisture can act as a nucleophile, hydrolyzing the chloride to a pyrazinol, which subsequently tautomerizes to a thermodynamically stable pyrazinone[2].

  • The Primary Alcohol (Oxidation Risk): The hydroxyethyl group is susceptible to over-oxidation. Exposure to atmospheric oxygen, especially under light catalysis or in the presence of trace metal impurities, can oxidize the alcohol to an aldehyde or the corresponding carboxylic acid[3].

Degradation A 2-(6-Chloropyrazin-2-yl)ethan-1-ol (Intact Compound) B 6-(2-Hydroxyethyl)pyrazin-2-ol (SNAr Hydrolysis Product) A->B H2O / Ambient Moisture (Nucleophilic Attack on C-Cl) C 2-(6-Chloropyrazin-2-yl)acetic acid (Oxidation Product) A->C O2 / Oxidizing Agents (Primary Alcohol Oxidation) D Radical Intermediates (Photolytic Cleavage) A->D UV / Ambient Light (Photodegradation)

Fig 1: Primary degradation pathways of 2-(6-Chloropyrazin-2-yl)ethan-1-ol based on exposure.

Quantitative Storage Guidelines

Based on the kinetic vulnerabilities of chloropyrazines, strict environmental controls are required to maintain shelf life[4][5].

Storage ConditionTemperatureAtmosphereContainer TypeEstimated Shelf Life
Optimal (Long-Term) -20°CArgon / N₂Amber glass, PTFE-lined cap, desiccated> 24 months
Short-Term (Working) 2-8°CArgon / N₂Amber glass, desiccated1 - 3 months
Suboptimal (Benchtop) 20-25°CAmbient AirClear glass< 1 week
Solution (Aqueous) AnyN/AAny< 24 hours (High hydrolysis risk)

Troubleshooting FAQs

Q: My sample has clumped together and is sticking to the sides of the glass vial. Is it ruined? A: Clumping is a primary physical indicator of hygroscopicity[5]. Once ambient moisture is absorbed, the localized concentration of water accelerates the hydrolysis of the C-Cl bond. Do not use the clumped material directly in sensitive cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), as the hydrolyzed pyrazinol will poison your palladium catalysts. You must verify its purity via LC-MS and likely repurify it.

Q: The compound has developed a faint yellow/brown tint over time. What happened? A: Color changes in pyrazine derivatives typically indicate either the oxidation of the primary alcohol into a carboxylic acid or photolytic ring degradation[3]. Ensure your storage desiccator is actively maintained, purge vials with Argon before sealing, and strictly use amber vials to block UV radiation.

Q: Can I prepare a stock solution in water or methanol for easier dispensing? A: No. Protic solvents will induce solvolysis over time. The electron-withdrawing nature of the pyrazine nitrogens makes the chlorine highly labile[1]. If a stock solution is absolutely necessary, use strictly anhydrous, aprotic solvents (e.g., dry DMSO or DMF) and store aliquots at -80°C for no longer than a few weeks.

Standard Operating Procedure (SOP): Purity Verification

Before committing this compound to a multi-step synthesis, it is critical to verify its structural integrity.

Self-Validating System: This protocol incorporates a blank injection and a reference standard check prior to sample analysis. This ensures that any observed degradation peaks are intrinsic to the sample and not artifacts of column carryover, mobile phase contamination, or in-source fragmentation.

Step-by-Step LC-MS Methodology
  • Reagent Preparation:

    • Use only LC-MS grade anhydrous Acetonitrile (ACN) and Water.

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in ACN.

  • Sample Preparation:

    • Causality Note: Do not dissolve the sample in water or methanol. Protic solvents can induce solvolysis during the sequence queue inside the autosampler.

    • Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous ACN to create a 1 mg/mL stock. Dilute to 10 µg/mL for injection.

  • System Suitability Test (SST):

    • Inject 1 µL of 100% ACN (Blank). Verify a flat baseline with no ghost peaks.

    • Inject 1 µL of a known 2-(6-Chloropyrazin-2-yl)ethan-1-ol reference standard.

    • Acceptance Criteria: Tailing factor (T) < 1.5; Theoretical plates (N) > 2000.

  • Chromatographic Run:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

  • Mass Spectrometry & Data Interpretation (ESI+ Mode):

    • Intact Compound: Look for the parent ion [M+H]+ at m/z 159.0 (and the characteristic 37Cl isotope peak at m/z 161.0 in a 3:1 ratio).

    • Hydrolysis Degradant: Look for [M+H]+ at m/z 141.1 (Loss of Cl, addition of OH).

    • Oxidation Degradant: Look for [M+H]+ at m/z 173.0 (Conversion of alcohol to carboxylic acid).

If degradation peaks exceed 2% Total Area (UV 254 nm), repurify the compound via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) prior to use.

References

  • [4] Leyan. (6-氯吡嗪-2-基)乙酸 | 2-(6-Chloropyrazin-2-yl)acetic acid | 930798-25-7 Storage Guidelines. 4

  • [5] Pipzine Chemicals. 5-Amino-2-bromo-3-chloropyrazine Supplier & Manufacturer China - Storage and Stability. 5

  • [3] Fisher Scientific. SAFETY DATA SHEET: 2-Chloropyrazine. 3

  • [1] Servusova, B., et al. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PMC / NIH.1

  • [2] Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.2

Sources

Technical Support Center: Solubilization Strategies for 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the aqueous insolubility of 2-(6-Chloropyrazin-2-yl)ethan-1-ol .

Structurally, this compound features a planar heteroaromatic pyrazine ring substituted with a highly lipophilic chlorine atom. While the ethanol moiety provides a localized dipole and some hydrogen-bonding potential, the dominant hydrophobic character of the halogenated ring severely restricts its aqueous solubility. Functionally, this places the molecule within the realm of Biopharmaceutics Classification System (BCS) Class II or IV compounds, requiring advanced formulation interventions[1].

Tier 1: In Vitro Assays & The "Solvent Shift" Phenomenon

Q1: Why does 2-(6-Chloropyrazin-2-yl)ethan-1-ol instantly crash out of solution when I dilute my DMSO stock into aqueous assay buffers?

A1: You are observing a classic "solvent shift" or anti-solvent precipitation event. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This causes an immediate spike in the localized dielectric constant of the medium. The solvation shell is stripped from the lipophilic chloropyrazine ring, and the thermodynamic penalty of keeping the hydrophobic surface exposed to water forces the drug molecules to aggregate and precipitate[2].

Q2: What is the most reliable co-solvent formulation to prevent this in biochemical assays without causing cytotoxicity?

A2: To prevent solvent shift, you must create a thermodynamic bridge using a step-down Co-Solvency approach. Co-solvents like PEG 400 or Propylene Glycol lower the overall dielectric constant of the aqueous medium, reducing the energy required to create a cavity for the non-polar drug molecule[2].

Protocol 1: Step-Down Co-Solvency (Self-Validating)
  • Causality: Gradually stepping down the organic phase prevents the rapid diffusion gradient that triggers nucleation.

  • Step 1: Dissolve the compound in 100% DMSO to create a 1000x master stock.

  • Step 2: Prepare an intermediate 10x working stock by diluting the master stock into a mixture of 40% PEG 400 and 60% assay buffer. Vortex vigorously.

  • Step 3: Dilute the 10x stock into the final 1x assay buffer (Final concentration: 0.1% DMSO, 4% PEG 400).

  • Validation Check: Measure the optical density of the final 1x solution at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates colloidal aggregation (micro-precipitation). A clear solution with an OD600 ≈ 0.00 validates that the compound remains fully solubilized.

Tier 2: In Vivo Pharmacokinetics & Complexation

Q3: I am transitioning to in vivo pharmacokinetic (PK) dosing. How can I formulate this compound for oral or intravenous administration where high concentrations of organic solvents are toxic?

A3: For physiological applications, Inclusion Complexation using Cyclodextrins is the gold standard[3]. Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic 6-chloropyrazine moiety of your compound inserts into this cavity, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility[4].

Protocol 2: Phase-Solubility Complexation (Self-Validating)
  • Causality: Continuous agitation over 48 hours provides the activation energy necessary for the lipophilic drug to displace high-energy water molecules trapped inside the cyclodextrin cavity, achieving true thermodynamic equilibrium.

  • Step 1: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.

  • Step 2: Add 2-(6-Chloropyrazin-2-yl)ethan-1-ol in excess (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Step 3: Stir the suspension continuously at 25°C for 48 hours.

  • Step 4: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, solid drug.

  • Validation Check: Centrifuge the resulting filtrate at 10,000 x g for 15 minutes. If a pellet forms at the bottom of the tube, the system is supersaturated and thermodynamically unstable. If no pellet forms, the inclusion complex is stable and validated for dosing.

Tier 3: Advanced Formulations for High-Dose Efficacy

Q4: My target concentration for dosing is exceptionally high. Standard cyclodextrin complexation is not reaching the required threshold. What is the next step?

A4: When binary complexation fails to meet dose requirements, you must shift to Ternary Complexation or Nanosuspensions .

  • Ternary Complexation: Adding a small amount of a water-soluble polymer (e.g., 0.1% - 0.5% Polyvinylpyrrolidone, PVP K30) can dramatically increase the complexation efficiency (CE) of the cyclodextrin[5]. The polymer wraps around the cyclodextrin-drug complex, reducing cyclodextrin mobility and stabilizing the system, which multiplies the solubility gain without requiring toxic amounts of cyclodextrin[5].

  • Nanosuspensions: If the compound remains intractable, reducing the drug's particle size to the nanometer range (<1000 nm) via wet milling exponentially increases its surface area. According to the Noyes-Whitney equation, this maximizes the dissolution rate in the GI tract, allowing for high-dose administration even if the drug is not fully dissolved in the dosing vehicle[3].

Quantitative Data Summary

TechniquePrimary ExcipientsMechanism of ActionPhysiological CompatibilityExpected Solubility Gain
Co-Solvency DMSO, PEG 400, EthanolLowers dielectric constant of the mediumLow (Best for in vitro)100x - 1000x
Binary Complexation HP-β-CD, SBE-β-CDHydrophobic cavity shieldingHigh (In vivo safe)10x - 50x
Ternary Complexation HP-β-CD + PVP K30Polymer stabilization of inclusion complexHigh (In vivo safe)50x - 100x
Nanosuspension Tween 80, PoloxamersSurface area expansion (Noyes-Whitney)Medium to HighApparent >1000x

Formulation Decision Workflow

Workflow A 2-(6-Chloropyrazin-2-yl)ethan-1-ol Aqueous Solubility Issue B Determine Assay Requirements A->B C In Vitro / Biochemical (Tolerates Solvents) B->C D In Vivo / PK Dosing (Strict Toxicity Limits) B->D E Step-Down Co-Solvency (DMSO -> PEG 400) C->E F Binary Complexation (HP-β-CD) D->F H Nanosuspension (Wet Milling / Tween 80) D->H If complexation fails I Target Concentration Achieved E->I G Ternary Complexation (+ PVP K30 Polymer) F->G If insufficient F->I If sufficient G->I H->I

Decision workflow for solubilizing 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

References

  • [3] Drug Solubility: Importance and Enhancement Techniques - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [1] Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ResearchGate. Available at:[Link]

  • [2] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences (WJBPHS). Available at:[Link]

  • [4] Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI. Available at:[Link]

  • [5] EFFECT OF PVP ON CYCLODEXTRIN COMPLEXATION OF EFAVIRENZ FOR ENHANCING ITS SOLUBILITY AND DISSOLUTION RATE. International Journal of Research in Pharmacy and Chemistry (IJRPC). Available at:[Link]

Sources

Validation & Comparative

1H NMR interpretation of 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the 1H NMR Interpretation of 2-(6-Chloropyrazin-2-yl)ethan-1-ol and a Comparison with its Unsubstituted Analogue

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development, a precise understanding of a molecule's structure is fundamental to elucidating its function and guiding further optimization. This guide offers a detailed interpretation of the proton (¹H) NMR spectrum of 2-(6-chloropyrazin-2-yl)ethan-1-ol, a substituted pyrazine of interest in medicinal chemistry.

This document will provide a predicted ¹H NMR spectrum of the title compound, explaining the rationale behind the chemical shifts, multiplicities, and coupling constants for each proton. To provide a clearer context and highlight the influence of the chloro-substituent, a direct comparison will be made with the known ¹H NMR data of its unsubstituted analogue, 2-(pyrazin-2-yl)ethan-1-ol. Furthermore, a comprehensive, step-by-step experimental protocol for acquiring a high-quality ¹H NMR spectrum for this class of compounds is detailed.

Predicted ¹H NMR Spectrum of 2-(6-Chloropyrazin-2-yl)ethan-1-ol

The structure of 2-(6-chloropyrazin-2-yl)ethan-1-ol contains two distinct regions for ¹H NMR analysis: the aromatic pyrazine ring and the ethan-1-ol side chain. The presence of the electronegative chlorine atom and the nitrogen atoms in the pyrazine ring significantly influences the electronic environment of the neighboring protons, leading to characteristic chemical shifts.

Molecular Structure and Proton Labeling

To facilitate the discussion, the protons in the molecule are labeled as follows:

Structure of 2-(6-Chloropyrazin-2-yl)ethan-1-ol with proton labeling.

Detailed Spectral Interpretation
Aromatic Region (δ 8.0-9.0 ppm)
  • Ha and Hb (Pyrazine Protons): The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent property shifts the signals of the ring protons significantly downfield. In the parent pyrazine molecule, all four protons are chemically equivalent and resonate as a singlet at approximately 8.6 ppm[1]. In 2-(6-chloropyrazin-2-yl)ethan-1-ol, two protons, Ha and Hb, remain on the ring.

    • Chemical Shift: The presence of the electron-withdrawing chlorine atom at the C6 position will further deshield the adjacent proton Hb. The ethan-1-ol group at the C2 position is weakly electron-donating, which would slightly shield Ha. Consequently, Ha and Hb are no longer chemically equivalent and are expected to appear as two distinct signals. Hb is predicted to be further downfield than Ha. Predicted chemical shifts are approximately δ 8.65 ppm for Ha and δ 8.75 ppm for Hb .

    • Multiplicity: Since Ha and Hb are not on adjacent carbons, the coupling between them (a ⁴J coupling) is expected to be very small or negligible. Therefore, both signals are predicted to appear as singlets (s) .

Aliphatic Region (δ 2.0-5.0 ppm)
  • Hc (-CH2-Pyrazine): These two protons are on the carbon directly attached to the pyrazine ring.

    • Chemical Shift: Being adjacent to the aromatic ring, these protons are deshielded and are expected to resonate at a higher chemical shift than a typical alkyl chain. A predicted value is around δ 3.10 ppm .

    • Multiplicity: These protons are coupled to the adjacent Hd methylene protons. According to the n+1 rule, their signal will be split into a triplet (t) . The typical coupling constant for aliphatic protons is around 6-8 Hz[2].

  • Hd (-CH2-OH): These two protons are on the carbon bearing the hydroxyl group.

    • Chemical Shift: The electronegative oxygen atom strongly deshields these protons, shifting their signal further downfield compared to the Hc protons. The predicted chemical shift is approximately δ 3.90 ppm .

    • Multiplicity: These protons are coupled to the adjacent Hc methylene protons and will also appear as a triplet (t) . The coupling constant will be identical to that of the Hc triplet.

  • He (-OH): This is the hydroxyl proton.

    • Chemical Shift: The chemical shift of hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature[3]. It typically appears as a broad signal. A predicted range is δ 2.0-3.0 ppm .

    • Multiplicity: Due to rapid chemical exchange with solvent or trace amounts of water, the coupling of the hydroxyl proton to the adjacent Hd protons is often not observed. Therefore, it is expected to be a broad singlet (br s) .

Comparison with 2-(pyrazin-2-yl)ethan-1-ol

To understand the electronic effects of the chlorine substituent, it is instructive to compare the predicted spectrum with the known data for the unsubstituted analogue, 2-(pyrazin-2-yl)ethan-1-ol[4][5].

Summary of ¹H NMR Data
Proton 2-(6-Chloropyrazin-2-yl)ethan-1-ol (Predicted) 2-(pyrazin-2-yl)ethan-1-ol (Typical Experimental)
Pyrazine-H δ 8.75 (s, 1H, Hb), δ 8.65 (s, 1H, Ha)δ ~8.6 (m, 3H)
-CH2-Pyrazine δ 3.10 (t, 2H, Hc)δ ~3.0 (t, 2H)
-CH2-OH δ 3.90 (t, 2H, Hd)δ ~3.85 (t, 2H)
-OH δ ~2.5 (br s, 1H, He)δ ~2.4 (br s, 1H)
Analysis of Differences
  • Aromatic Protons: The most significant difference is in the aromatic region. In the unsubstituted compound, there are three pyrazine protons which typically appear as a complex multiplet around 8.6 ppm. In the chlorinated analogue, the two remaining protons are simplified to two singlets, and the proton adjacent to the chlorine (Hb) is shifted further downfield due to the inductive electron-withdrawing effect of chlorine[6].

  • Aliphatic Protons: The effect of the chlorine atom on the side chain protons is less pronounced due to the increased distance. A slight downfield shift is predicted for the Hc protons in the chlorinated compound. This is a long-range effect transmitted through the pyrazine ring. The Hd protons are largely unaffected, as they are further removed from the site of substitution.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of 2-(6-chloropyrazin-2-yl)ethan-1-ol, the following protocol is recommended.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample 1. Weigh ~5-10 mg of sample solvent 2. Add ~0.6 mL of deuterated solvent (e.g., CDCl3) sample->solvent vortex 3. Vortex to dissolve solvent->vortex tube 4. Transfer to NMR tube vortex->tube instrument 5. Insert sample into NMR spectrometer tube->instrument lock 6. Lock on solvent deuterium signal instrument->lock shim 7. Shim for magnetic field homogeneity lock->shim acquire 8. Acquire ¹H NMR spectrum shim->acquire ft 9. Fourier Transform acquire->ft phase 10. Phase correction ft->phase baseline 11. Baseline correction phase->baseline reference 12. Reference to TMS (0 ppm) baseline->reference integrate 13. Integrate peaks reference->integrate analyze 14. Analyze chemical shifts, multiplicities, and coupling constants integrate->analyze

Sources

Advanced Structural Elucidation of Chloropyrazine Alcohols: High-Resolution Q-TOF vs. GC-EI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In modern drug discovery, chloropyrazine alcohols are frequently utilized as critical intermediates and pharmacophores in the development of kinase inhibitors and antimycobacterial agents. As an Application Scientist, I frequently encounter a recurring analytical bottleneck in characterizing these compounds: distinguishing positional isomers and identifying degradation products.

Historically, laboratories have relied on standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) for the analysis of volatile pyrazine derivatives ()[1]. However, the thermal lability of the alcohol moiety combined with the hard 70 eV ionization often obliterates the molecular ion, leaving analysts to guess the parent structure from a highly fragmented spectrum.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Quadrupole Time-of-Flight (Q-TOF) LC/MS against traditional GC-EI-MS alternatives. By leveraging soft ionization and sub-2 ppm mass accuracy, Q-TOF platforms provide a superior, self-validating framework for the structural elucidation of halogenated heteroaromatics.

The Causality of Fragmentation in Chloropyrazine Alcohols

To optimize any MS method, one must first understand the intrinsic chemical logic driving the molecule's dissociation. The fragmentation of chloropyrazine alcohols under Collision-Induced Dissociation (CID) follows a predictable, energy-dependent cascade ()[2]:

  • Protonation & Ionization: In ESI+ mode, protonation occurs preferentially on the most basic nitrogen of the pyrazine ring, stabilizing the intact molecule as an [M+H]+ ion.

  • Dehydration ( −H2​O ): The aliphatic alcohol group is highly susceptible to dehydration. The neutral loss of water (18.0106 Da) requires low collision energy (10–15 eV) and forms a highly stable, conjugated alkene-substituted pyrazine cation.

  • Dehalogenation ( −HCl ): At higher collision energies (>25 eV), the electron-deficient pyrazine ring expels the chlorine atom as HCl (35.9767 Da). High-resolution MS allows us to track the characteristic 35Cl/37Cl isotopic pattern, which acts as a built-in tracer for the halogen ()[3].

  • Ring Cleavage ( −HCN ): The ultimate breakdown of the pyrazine core involves the retro-Diels-Alder-like expulsion of hydrogen cyanide (27.0109 Da), a hallmark of nitrogenous heterocycles.

Fragmentation Parent [M+H]+ m/z 173.0476 (Intact Molecule) Dehydrated [M+H - H2O]+ m/z 155.0371 (Dehydration) Parent->Dehydrated - H2O (18.0106 Da) Dehalogenated [M+H - H2O - HCl]+ m/z 119.0604 (Dehalogenation) Dehydrated->Dehalogenated - HCl (35.9767 Da) RingCleavage [M+H - H2O - HCN]+ m/z 128.0265 (Ring Cleavage) Dehydrated->RingCleavage - HCN (27.0109 Da)

Figure 1: Mechanistic fragmentation logic of chloropyrazine alcohols under CID conditions.

Performance Comparison: HRAM Q-TOF vs. GC-EI-MS

When selecting an analytical platform, the choice between LC-Q-TOF and GC-EI-MS dictates the quality of the structural data obtained. While GC-MS is excellent for simple alkylpyrazines ()[4], it falls short for functionalized pyrazine alcohols.

Table 1: Analytical Platform Comparison for Chloropyrazine Alcohols

ParameterHRAM Q-TOF LC/MS (Product)GC-EI-MS (Alternative)Scientific Causality
Ionization Technique Soft (ESI+)Hard (70 eV EI)ESI preserves the fragile alcohol group; EI causes immediate in-source dehydration.
Molecular Ion Detection Excellent ( [M+H]+ intact)Poor to NoneThermal degradation in the GC inlet and hard ionization destroy the parent mass.
Mass Accuracy <2 ppmNominal ( ±0.5 Da)Q-TOF resolves isobaric fragments (e.g., distinguishing −C2​H4​ from −CO or −HCN ).
Isotope Fidelity High (Preserves 35Cl/37Cl )ModerateQ-TOF allows isolation of specific isotopes in Q1 for targeted MS/MS validation.

Self-Validating Experimental Protocol: LC-Q-TOF MS/MS

To ensure absolute trustworthiness in your structural assignments, I have designed the following self-validating LC-MS/MS workflow. Every step includes a causal justification and an internal quality check.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the chloropyrazine alcohol in LC-MS grade Methanol to 1 µg/mL. Add 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, significantly enhancing the ionization efficiency of the weakly basic pyrazine nitrogen in ESI+ mode.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA), starting at 5% organic.

    • Causality: The highly polar nature of the alcohol moiety requires a low-organic starting condition to ensure adequate retention and prevent ion suppression from void volume salts.

  • Ion Source Optimization: Set ESI capillary voltage to 3500 V, and drying gas to 250 °C at 10 L/min.

    • Causality: Chloropyrazine alcohols are semi-volatile. Excessively high source temperatures (>300 °C) induce premature thermal dehydration, mimicking in-source fragmentation and artificially skewing MS/MS spectra.

  • Data-Dependent Acquisition (DDA) & Collision Energy (CE) Ramping: Set Q1 to isolate both the 35Cl and 37Cl isotopologues. Apply a CE ramp of 10, 20, and 40 eV using Nitrogen as the collision gas.

    • Causality: Ramping ensures a comprehensive spectral fingerprint, capturing both the low-energy water loss and the high-energy ring cleavages.

The Self-Validation Checkpoint: The ratio of the precursor ions must be approximately 3:1 ( 35Cl to 37Cl ). Any downstream MS/MS fragment that retains the chlorine atom must strictly preserve this 3:1 isotopic signature. If a fragment peak lacks the +2 Da isotope, it mathematically proves the neutral loss of the chlorine atom (e.g., −HCl ).

Workflow Prep Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization (Soft Ionization) LC->ESI Q1 Q1 Isolation (35Cl/37Cl Selection) ESI->Q1 CID CID Fragmentation (10-40 eV CE) Q1->CID TOF HRAM Detection (< 2 ppm Error) CID->TOF

Figure 2: Step-by-step LC-Q-TOF MS/MS experimental workflow for chloropyrazine alcohol analysis.

Quantitative Data Presentation

Using 5-chloro-2-(2-hydroxypropan-2-yl)pyrazine ( C7​H9​ClN2​O ) as a model compound, the following table summarizes the expected high-resolution quantitative data derived from the Q-TOF workflow.

Table 2: Characteristic Accurate Mass Fragments of 5-Chloro-2-(2-hydroxypropan-2-yl)pyrazine

Fragment AssignmentFormulaTheoretical m/z ( 35Cl )Theoretical m/z ( 37Cl )Mass ErrorDiagnostic Value
[M+H]+ (Intact) C7​H10​ClN2​O+ 173.0476175.0447 <2 ppmConfirms intact molecular weight and Cl presence.
[M+H−H2​O]+ C7​H8​ClN2+​ 155.0371157.0341 <2 ppmConfirms presence of the aliphatic alcohol moiety.
[M+H−H2​O−HCN]+ C6​H7​ClN+ 128.0265130.0235 <2 ppmConfirms pyrazine ring opening.
[M+H−H2​O−HCl]+ C7​H7​N2+​ 119.0604N/A <2 ppmConfirms Cl loss; isotopic signature disappears.

Conclusion

For the structural elucidation of chloropyrazine alcohols, HRAM Q-TOF LC/MS drastically outperforms traditional GC-EI-MS. By utilizing soft ESI to preserve the intact [M+H]+ ion and leveraging sub-2 ppm mass accuracy alongside isotopic fidelity tracking, researchers can confidently map complex fragmentation pathways—such as sequential dehydration and dehalogenation—without the ambiguity of thermal degradation artifacts.

References

  • Dolezal, M. et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. MDPI Molecules. Available at:[Link][2]

  • Zhang, Z. et al. (2017). Transformation products elucidation of forchlorfenuron in postharvest kiwifruit by time-of-flight mass spectrometry. PLOS One. Available at:[Link][3]

  • ResearchGate Database. (2020). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available at:[Link][4]

Sources

Analytical Blueprint: HPLC Method Development and Validation for 2-(6-Chloropyrazin-2-yl)ethan-1-ol Purity Assay

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity assay for a bifunctional heterocyclic compound like 2-(6-Chloropyrazin-2-yl)ethan-1-ol requires moving beyond generic platform methods. This molecule presents a unique chromatographic triad: an electron-deficient, basic pyrazine ring; a lipophilic, electron-withdrawing chlorine substituent; and a highly polar, hydrogen-bonding hydroxyethyl appendage.

This guide objectively compares high-performance liquid chromatography (HPLC) modalities, establishes a self-validating experimental protocol, and outlines a validation strategy grounded in the latest ICH Q2(R2) regulatory framework[1].

Analyte Profiling & Modality Selection

The primary challenge in pyrazine chromatography is peak tailing. On standard unbonded or poorly end-capped C18 columns, the basic pyrazine nitrogens undergo secondary electrostatic interactions with acidic residual silanols on the silica matrix. Furthermore, the polar hydroxyethyl group often leads to poor retention (early elution near the void volume) under standard reversed-phase conditions.

To achieve baseline resolution between the active pharmaceutical ingredient (API) and its synthetic byproducts (e.g., 2,6-dichloropyrazine or unreacted ethanolamine derivatives), we must evaluate three primary modalities[2]:

Comparative Evaluation of HPLC Modalities
ModalityStationary Phase ChemistryMobile Phase StrategyRetention MechanismSuitability for 2-(6-Chloropyrazin-2-yl)ethan-1-ol
Standard RP-HPLC C18 / C8 (Alkyl chain)Water/ACN + BufferHydrophobic partitioningSuboptimal. Poor retention of the polar hydroxyethyl group; high risk of peak tailing due to basic pyrazine nitrogens.
Polar-Embedded RP-HPLC Amide/Urea-embedded C18Water/ACN + 0.1% Formic AcidHydrophobic + Hydrogen bondingOptimal. The embedded polar group shields residual silanols (preventing tailing) and enhances retention of the hydroxyethyl moiety.
HILIC Unbonded Silica / AmideHigh ACN (>70%) + Aqueous BufferHydrophilic partitioningModerate. Excellent for highly polar impurities, but the lipophilic chloro-substituent may reduce overall retention predictability.
Mixed-Mode / Hydrogen-Bonding Alkyl chain + Ion-exchange (e.g., Primesep A) or SHARC 1Water/ACN + Acidic BufferHydrophobic + Electrostatic / H-BondingExcellent. Highly selective for separating structurally similar pyrazine regioisomers by leveraging specific hydrogen-bond adsorption[3].

Data Synthesis: While Mixed-Mode chromatography offers exceptional selectivity[3], Polar-Embedded RP-HPLC provides the best balance of accessibility, robustness, and peak symmetry for routine purity assays.

Method Development Workflow

The development of this assay follows a logical progression from screening to lifecycle validation, ensuring the final method is inherently robust.

HPLC_Workflow Analyte Analyte Profiling 2-(6-Chloropyrazin-2-yl)ethan-1-ol Screening Column & Mobile Phase Screening (RP-HPLC vs. HILIC vs. Mixed-Mode) Analyte->Screening Optimization Method Optimization (Gradient, pH, Temperature) Screening->Optimization Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Optimization->Validation SST System Suitability Testing (SST) Self-Validating Metrics Optimization->SST Ensure Robustness SST->Validation

Fig 1: Logical workflow for HPLC method development and ICH Q2(R2) validation.

Optimized Step-by-Step Experimental Protocol

The following protocol utilizes a Polar-Embedded C18 column. Every parameter is selected based on mechanistic causality to ensure a self-validating, reproducible system.

A. Reagent & Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): 0.1% Formic Acid in Ultra-Pure Water (18.2 MΩ·cm).

    • Causality: Formic acid buffers the mobile phase at a pH of ~2.7. Because residual silanols on the silica support have a pKa of ~3.5–4.5, a pH of 2.7 ensures they remain fully protonated (neutral). This eliminates the secondary electrostatic interactions that cause pyrazine peak tailing.

  • Organic Phase (Mobile Phase B): 0.1% Formic Acid in HPLC-Grade Acetonitrile.

B. Chromatographic Conditions
  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. (Causality: Thermostating the column reduces solvent viscosity, lowers system backpressure, and prevents retention time drift caused by ambient laboratory temperature fluctuations).

  • Detection Wavelength: UV at 270 nm (Optimal absorbance maximum for the substituted pyrazine ring).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar hydroxyethyl group).

    • 2.0 - 12.0 min: 5% to 60% B (Linear gradient to elute the lipophilic chloro-pyrazine core).

    • 12.0 - 15.0 min: 60% B (Column wash).

    • 15.0 - 20.0 min: 5% B (Re-equilibration).

C. Sample Preparation
  • Weigh exactly 10.0 mg of 2-(6-Chloropyrazin-2-yl)ethan-1-ol standard.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile, 90:10 v/v) to yield a 1.0 mg/mL stock solution. (Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion and fronting).

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

D. The Self-Validating System: System Suitability Testing (SST)

Before analyzing unknown batches, the method must prove its fitness. Inject the 1.0 mg/mL standard solution in six replicates. The system is only validated for use if it meets the following criteria:

  • Tailing Factor ( Tf​ ): ≤1.5 (Confirms suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥5000 (Confirms column efficiency and proper packing).

  • Precision (%RSD): Peak area relative standard deviation ≤2.0% (Confirms autosampler and pump precision).

ICH Q2(R2) Validation Strategy

To transition this method from development to a regulatory-compliant purity assay, it must be validated according to the latest ICH Q2(R2) guidelines, which heavily emphasize a Quality-by-Design (QbD) and lifecycle approach[4].

  • Specificity: Inject a blank (diluent) and a spiked sample containing known synthetic precursors (e.g., 2,6-dichloropyrazine). Acceptance criterion: Baseline resolution ( Rs​≥2.0 ) between the main peak and all impurities[1].

  • Linearity & Range: Prepare standard solutions at 5 concentration levels ranging from 25% to 120% of the nominal target concentration (0.25 mg/mL to 1.20 mg/mL). Acceptance criterion: Correlation coefficient ( R2 ) ≥0.999 [1].

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 50%, 100%, and 150% levels. Acceptance criterion: Mean recovery must fall between 98.0% and 102.0%.

  • Robustness: Introduce deliberate, small variations to the method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5∘ C), and Mobile Phase composition ( ±2% absolute organic). The SST criteria must still be met under all perturbed conditions, proving the method's resilience in routine QC environments[4].

References

  • Validation of Analytical Procedures Q2(R2) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column Source: SIELC Technologies URL:[Link]

Sources

Comparative IR Spectroscopy Guide: Structural Validation of 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, confirming the structural integrity of heteroaromatic building blocks is a non-negotiable step in the pipeline. 2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS: 2354169-91-6) is a highly versatile intermediate, combining a halogenated pyrazine core with a primary alcohol moiety.

As a Senior Application Scientist, I approach structural validation not just as a checklist of peaks, but as a mechanistic readout of molecular dynamics. This guide provides an authoritative, comparative analysis of the Infrared (IR) spectroscopy profile of 2-(6-Chloropyrazin-2-yl)ethan-1-ol against two structural alternatives: 2-(Pyrazin-2-yl)ethan-1-ol and 2,6-Dichloropyrazine . By understanding the vibrational causality behind each peak, researchers can confidently validate synthetic outcomes, detect dehalogenation, and identify specific impurities.

Molecular Anatomy & Vibrational Causality

The IR spectrum of 2-(6-Chloropyrazin-2-yl)ethan-1-ol is a composite of three distinct structural domains. Understanding the physical chemistry behind these vibrations is critical for accurate spectral interpretation:

  • The Hydroxyl Group (-OH): The terminal primary alcohol engages in extensive intermolecular hydrogen bonding in its condensed state (solid or neat liquid). This hydrogen bonding weakens the O-H covalent bond slightly and creates a wide distribution of bond lengths. Consequently, this manifests as a characteristically broad absorption band centered around 3300 cm⁻¹ .

  • The Pyrazine Core: The aromatic C=N and C=C bonds of the 1,4-diazine ring create distinct skeletal vibrations. Because nitrogen is highly electronegative, the dipole moment changes during these ring deformations are significant. According to reference data from the [1], these vibrations lead to sharp, moderately intense peaks in the 1500–1580 cm⁻¹ region.

  • The Carbon-Chlorine Bond (C-Cl): According to Hooke's Law for a simple harmonic oscillator, the frequency of vibration is inversely proportional to the reduced mass of the atoms involved. Chlorine is a heavy atom, which dramatically shifts the C-Cl stretching frequency down into the "fingerprint" region. As supported by[2], this typically appears as a sharp, strong peak around 750 cm⁻¹ .

Comparative IR Performance Analysis

To objectively evaluate the spectral signature of 2-(6-Chloropyrazin-2-yl)ethan-1-ol, we must compare it against its structural analogs. This comparative matrix isolates the specific spectral contributions of the chlorine atom and the hydroxyethyl chain, allowing you to differentiate your target product from unreacted precursors or side products.

Quantitative Peak Comparison Table
Functional Group / ModeTarget: 2-(6-Chloropyrazin-2-yl)ethan-1-olAlternative 1: 2-(Pyrazin-2-yl)ethan-1-olAlternative 2: 2,6-DichloropyrazineMechanistic Causality
O-H Stretch ~3300 cm⁻¹ (Broad)~3300 cm⁻¹ (Broad)AbsentIntermolecular H-bonding broadens the peak distribution.
Aromatic C-H Stretch ~3050 cm⁻¹ (Weak)~3050 cm⁻¹ (Weak)~3060 cm⁻¹ (Weak)High-frequency sp² hybridized C-H bonds on the pyrazine ring.
Aliphatic C-H Stretch 2850 - 2950 cm⁻¹2850 - 2950 cm⁻¹Absentsp³ hybridized C-H bonds of the ethyl chain.
Pyrazine Ring Stretch 1520 - 1580 cm⁻¹1520 - 1580 cm⁻¹1510 - 1560 cm⁻¹Ring deformation modes; shifted slightly by Cl electronegativity.
C-O Stretch (Primary) ~1050 cm⁻¹ (Strong)~1050 cm⁻¹ (Strong)AbsentStrong dipole change during C-O bond stretching.
C-Cl Stretch ~750 cm⁻¹ (Strong)Absent~740, ~760 cm⁻¹ (Strong)Heavy atom effect lowers the vibrational frequency into the fingerprint region.

Strategic Insights for Researchers:

  • Detecting Dehalogenation: If you are synthesizing 2-(6-Chloropyrazin-2-yl)ethan-1-ol and your IR spectrum perfectly matches Alternative 1, your reaction conditions likely caused unintended reductive dehalogenation. The absence of the ~750 cm⁻¹ peak is your primary diagnostic indicator.

  • Monitoring Reaction Progress: If synthesizing the target from Alternative 2 via alkylation/substitution, the emergence of the broad ~3300 cm⁻¹ (O-H) and strong ~1050 cm⁻¹ (C-O) peaks confirms the successful integration of the hydroxyethyl moiety.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure high-fidelity data collection, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the modern gold standard. It avoids the moisture contamination (which artificially inflates the O-H peak) often seen in traditional KBr pellet methods.

The following protocol is designed as a self-validating system to guarantee analytical trustworthiness:

  • System Initialization: Power on the FTIR spectrometer and allow the internal laser and IR source to stabilize for 30 minutes. Ensure the dry air purge is active to minimize ambient CO₂ and water vapor interference.

  • Crystal Cleaning: Gently wipe the diamond ATR crystal with a lint-free wipe dampened with high-purity isopropanol. Allow it to evaporate completely.

  • Background Collection (Validation Step 1): Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This establishes the baseline and mathematically subtracts ambient atmospheric absorptions from the final sample spectrum, ensuring only the sample's vibrations are recorded.

  • Sample Application: Apply 2-5 mg of the compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR anvil and apply optimal pressure. Causality: Intimate physical contact between the sample and the crystal is strictly required for the IR evanescent wave to penetrate the sample (typically 0.5 to 2 micrometers deep).

  • Spectrum Acquisition: Run the sample scan from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm (to account for depth of penetration variations across wavelengths) and perform baseline correction.

  • Post-Run Cleaning (Validation Step 2): Clean the crystal again with isopropanol and run a quick verification scan to ensure no residual sample remains, preventing cross-contamination for subsequent batches.

ATR_FTIR_Workflow Start Sample Preparation Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Collect Background Spectrum (Air) Clean->Background Load Load 2-(6-Chloropyrazin-2-yl)ethan-1-ol (Solid/Liquid onto Crystal) Background->Load Pressure Apply Optimal Pressure (Anvil) Load->Pressure Scan Run FTIR Scan (4000-400 cm⁻¹, 32 scans) Pressure->Scan Process Data Processing (Baseline Correction) Scan->Process

Fig 1. Step-by-step ATR-FTIR experimental workflow for pyrazine derivatives.

Peak Identification Logic

When analyzing the processed spectrum of 2-(6-Chloropyrazin-2-yl)ethan-1-ol, a systematic, region-by-region approach prevents the misassignment of complex overtones. Use the following logical decision tree to parse the spectral data efficiently.

Peak_Logic IR IR Spectrum Analysis HighFreq High Frequency (>2500 cm⁻¹) IR->HighFreq MidFreq Mid Frequency (1500-2500 cm⁻¹) IR->MidFreq Fingerprint Fingerprint Region (<1500 cm⁻¹) IR->Fingerprint OH Broad Peak ~3300 cm⁻¹ (O-H Stretch) HighFreq->OH CH Peaks ~2850-3050 cm⁻¹ (C-H Stretches) HighFreq->CH Ring Peaks ~1500-1580 cm⁻¹ (Pyrazine C=N, C=C) MidFreq->Ring CO Strong Peak ~1050 cm⁻¹ (Primary C-O) Fingerprint->CO CCl Strong Peak ~750 cm⁻¹ (C-Cl Stretch) Fingerprint->CCl

Fig 2. Logical decision tree for identifying characteristic IR peaks.

References

  • National Institute of Standards and Technology (NIST). "Pyrazine." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73277, Chloropyrazine." PubChem. URL:[Link]

  • National Institute of Standards and Technology (NIST). "Chloropyrazine." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9261, Pyrazine." PubChem. URL: [Link]

A Comparative Guide to the Bioactivity of Pyrazine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1][2][3] Its derivatives have garnered significant attention for their vast spectrum of biological activities, making them highly attractive candidates for novel therapeutic agents.[3][4][5] This guide offers an in-depth comparison of the bioactivity of various pyrazine analogs, moving beyond a simple recitation of data to explain the causality behind experimental choices and the structure-activity relationships that govern their therapeutic potential.

Section 1: Antimicrobial Activity of Pyrazine Derivatives

The rise of multidrug-resistant pathogens presents a critical global health challenge, demanding the development of new antimicrobial agents.[3] Pyrazine derivatives have shown considerable promise in this area, with various analogs exhibiting potent activity against a range of bacteria and fungi.[3][6]

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of pyrazine analogs is significantly influenced by the nature of the substituents on the pyrazine ring. For instance, pyrazine carboxamides and sulfonamides have been extensively studied for their antibacterial and antifungal properties.

A study on novel pyrazine-2-carboxylic acid derivatives synthesized with various piperazines revealed significant antimicrobial activity.[6] Specifically, the compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone, designated as P4, demonstrated the highest antimicrobial activity among the tested series.[6] Another compound from the same series, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10), also showed good antioxidant and moderate antimicrobial activity.[6] The presence of a free amino group on the pyrazine or pyrimidine ring appears to contribute significantly to the antimicrobial effect.[6]

Similarly, a series of pyrazine carboxamide derivatives synthesized by condensing pyrazine-2-carbonyl chloride with substituted amino pyridines showed promising antimycobacterial and antifungal activities.[7] Compound P1 from this series exhibited the highest antimycobacterial activity, comparable to the standard drug pyrazinamide, while compound P2 was the most active against C. albicans, with activity comparable to fluconazole.[7]

Table 1: Comparative Antimicrobial Activity of Selected Pyrazine Derivatives

Compound IDClassTest OrganismMIC (µg/mL)Reference
P4 Pyrazine-piperazineE. coli50[6]
P4 Pyrazine-piperazineC. albicans3.125[6]
P10 Pyrazine-piperazineP. aeruginosa25[6]
P10 Pyrazine-piperazineC. albicans3.125[6]
P1 Pyrazine carboxamideM. tuberculosis H37Rv6.25 (Primary Screen)[7]
P2 Pyrazine carboxamideC. albicans50 (Disc Diffusion)[7]
1b Pyrazine sulfonamideS. aureus> Ciprofloxacin (Zone of Inhibition)[8]

Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The causality behind this choice lies in its efficiency, reproducibility, and the small quantities of compound required.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.[3] This ensures a consistent starting concentration of bacteria for reliable and comparable results.

  • Serial Dilution of Compounds: The pyrazine analogs are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) within a 96-well microtiter plate.[3] This creates a concentration gradient to pinpoint the lowest concentration that inhibits growth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[3] A positive control (broth with inoculum, no compound) and a negative control (broth only) are included to validate the experiment.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Proposed Mechanism of Action: Enzyme Inhibition

Molecular docking studies on pyrazine-2-carboxylic acid derivatives suggest that their antibacterial activity may stem from the inhibition of crucial bacterial enzymes like GlcN-6-P synthase.[6] This enzyme is essential for the biosynthesis of the bacterial cell wall.

cluster_bacterium Bacterial Cell Pyrazine_Analog Pyrazine Analog GlcN_6_P_Synthase GlcN-6-P Synthase Pyrazine_Analog->GlcN_6_P_Synthase Inhibition Cell_Wall_Precursors Cell Wall Precursors GlcN_6_P_Synthase->Cell_Wall_Precursors Synthesis Cell_Wall Bacterial Cell Wall Cell_Wall_Precursors->Cell_Wall Biosynthesis Cell_Wall->Cell_Wall

Caption: Inhibition of GlcN-6-P Synthase by a Pyrazine Analog.

Section 2: Anticancer Activity of Pyrazine Analogs

Pyrazine-containing compounds are emerging as a significant class of anticancer agents, demonstrating potent activity against a variety of human cancers.[1][2][9] Their mechanisms of action are often multifaceted, primarily targeting key cellular signaling pathways that regulate cell growth, proliferation, and survival.[3][9]

Comparative Analysis of Cytotoxic Activity

The anticancer effects of pyrazine derivatives are highly dependent on their substitution patterns, which dictate their target specificity and potency. Many function as kinase inhibitors, while others induce apoptosis or cause cell cycle arrest.[9]

For example, certain pyrazolo[3,4-b]pyrazine derivatives have shown significant inhibitory activity against the MCF-7 breast cancer cell line.[10][11] Specifically, compounds designated 25i and 25j in one study exhibited very significant cytotoxicity (p < 0.001).[10] In another study, a series of pyrazine-based small molecules were designed as SHP2 protein inhibitors, with one final compound, methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride, showing acceptable cytotoxic activity.[12]

Hybrids of natural products with pyrazine have also yielded potent anticancer agents. A chalcone-pyrazine hybrid, Compound 46 , showed good activity against MCF-7 cells with an IC50 value of 9.1 µM, comparable to the standard drug Adriamycin.[13]

Table 2: Comparative Cytotoxic Activity (IC50) of Selected Pyrazine Derivatives

Compound IDClassCancer Cell LineIC50 (µM)Reference
25i Pyrazolo[3,4-b]pyrazineMCF-7Not specified, but p < 0.001[10][11]
25j Pyrazolo[3,4-b]pyrazineMCF-7Not specified, but p < 0.001[10][11]
Compound 46 Chalcone-Pyrazine HybridMCF-79.1[13]
Compound 48 Chalcone-Pyrazine HybridBEL-740210.74[13]
Compound 136 Tetracyclic HeteroquinoneA549 (Lung)1.64[4][13]
Compound 136 Tetracyclic HeteroquinoneXF-498 (CNS)2.26[4][13]
6c Pyrazine-Thiazole AnalogMCF-75.51[14]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is chosen for its reliability and its basis in a key indicator of metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight. This ensures a uniform cell monolayer for treatment.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazine analogs for a specified duration (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Key Mechanism of Action: Kinase Inhibition

A primary mode of action for many pyrazine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3][9] By competitively binding to the ATP-binding pocket of kinases like VEGFR-2, c-Met, and JAKs, these compounds can disrupt downstream signaling cascades essential for tumor progression.[9]

cluster_cell Cancer Cell Signaling Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Kinase Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK) Receptor_Kinase->Downstream_Signaling Phosphorylates Pyrazine_Inhibitor Pyrazine Kinase Inhibitor Pyrazine_Inhibitor->Receptor_Kinase Inhibits ATP Binding Cell_Proliferation Cell Proliferation, Angiogenesis Downstream_Signaling->Cell_Proliferation Promotes

Caption: Pyrazine derivative inhibiting a receptor tyrosine kinase pathway.

Section 3: Anti-inflammatory Activity of Pyrazine Derivatives

Inflammation is a complex biological response implicated in a wide range of diseases.[3] Certain pyrazine derivatives have demonstrated potent anti-inflammatory properties, highlighting another avenue for their therapeutic application.[4][5][10]

Comparative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory potential of pyrazine analogs has been evaluated through various in vitro and in vivo models. For example, in a study of pyrazolo[3,4-b]pyrazines, compound 15 (5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine) exhibited remarkable anti-inflammatory activity, equivalent to that of the reference drug indomethacin in a carrageenan-induced rat paw edema model.[10][11]

In another study, a paeonol derivative containing a pyrazine structure (Compound 37 ) showed 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM.[4][13] This demonstrates the potential of pyrazine analogs to modulate key inflammatory mediators.

Table 3: Comparative Anti-inflammatory Activity of Pyrazine Derivatives

Compound IDClassAssayActivityReference
15 Pyrazolo[3,4-b]pyrazineCarrageenan-induced rat paw edemaSame as Indomethacin[10][11]
29 Pyrazolo[3,4-b]pyrazineCarrageenan-induced rat paw edemaRemarkable activity[10][11]
37 Paeonol-Pyrazine HybridLPS-induced NO inhibition in RAW264.7 cells56.32% inhibition at 20 µM[4][13]
Experimental Protocol: In Vitro NO Inhibition Assay

This assay is chosen to quantify the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate until they reach appropriate confluency.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test pyrazine compounds for a short period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also maintained.

  • Incubation: The plate is incubated for 24 hours to allow for NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable breakdown product of NO) in the cell culture supernatant is measured using the Griess reagent. This reagent reacts with nitrite to form a purple azo compound.

  • Quantification: The absorbance of the colored product is measured spectrophotometrically, and the percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

Pyrazine derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities.[3] Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their immense potential for the development of new and effective therapies.[3][5][9] The structure-activity relationship studies reveal that the biological profile of these analogs can be finely tuned by modifying the substituents on the pyrazine core.

Future research should focus on optimizing the potency and selectivity of these compounds through rational drug design, exploring combination therapies to overcome resistance, and advancing the most promising candidates into clinical trials.[9] The continued exploration of this privileged scaffold is certain to yield novel therapeutic agents to address significant unmet medical needs.

References

  • Joshi, R. S., et al. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. JOCPR.
  • BenchChem. (n.d.). The Emerging Role of Pyrazine-Based Compounds in Oncology: A Technical Overview of Their Mechanism of Action. BenchChem.
  • Bentham Science Publishers. (2024, September 24). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science.
  • Bentham Science. (2024, September 24). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science.
  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS.
  • BenchChem. (n.d.). The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. BenchChem.
  • Al-Abdullah, E. S., et al. (n.d.). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. PMC.
  • ResearchGate. (2025, August 9). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate.
  • MDPI. (2019, December 1). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI.
  • Jetir.Org. (n.d.). SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIVATIVES. Jetir.Org.
  • Chen, G.-Q., et al. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • ResearchGate. (2025, October 16). (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate.
  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
  • Choudhary, D., et al. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate.
  • ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. ResearchGate.

Sources

A Comparative Guide to the Structural Validation of 2-(6-Chloropyrazin-2-yl)ethan-1-ol: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography and its principal spectroscopic alternatives for the structural validation of the novel pyrazine derivative, 2-(6-Chloropyrazin-2-yl)ethan-1-ol. Pyrazine and its derivatives are significant in medicinal chemistry, often acting as bioisosteres for other aromatic rings in drug candidates.[1]

The pyrazine ring system, an electron-deficient aromatic heterocycle, is a common feature in FDA-approved drugs.[1] The precise arrangement of atoms within 2-(6-Chloropyrazin-2-yl)ethan-1-ol, including the conformation of the ethanol substituent relative to the chloropyrazine ring, is critical for understanding its chemical reactivity, potential biological activity, and structure-activity relationships (SAR).

Primary Method: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule.[2][3] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with atomic-level precision.[3]

Experimental Protocol: Crystallization and X-ray Diffraction

1. Synthesis of 2-(6-Chloropyrazin-2-yl)ethan-1-ol:

The synthesis of the title compound can be achieved through various synthetic routes, often involving the functionalization of a pre-existing pyrazine core. A common approach involves the reaction of a suitable pyrazine precursor with a two-carbon synthon. For instance, a plausible route could involve the reaction of 2,6-dichloropyrazine with a protected ethanolamine equivalent, followed by deprotection.[4] The crude product is then purified by column chromatography.

2. Crystallization:

The generation of high-quality single crystals is often the most challenging step in the process.[2][5] For a small organic molecule like 2-(6-Chloropyrazin-2-yl)ethan-1-ol, several classical and modern crystallization techniques can be employed.

  • Classical Methods: These typically involve slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion.[5][6] The choice of solvent is critical and is often determined empirically.

  • Modern Methods: Techniques like microbatch under-oil and encapsulated nanodroplet crystallization (ENaCt) allow for high-throughput screening of various crystallization conditions using minimal amounts of the compound.[2][7]

A detailed protocol for slow evaporation is as follows:

  • Dissolve the purified 2-(6-Chloropyrazin-2-yl)ethan-1-ol in a suitable solvent (e.g., a mixture of ethanol and water) to near saturation at room temperature.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment.

  • Monitor for crystal growth over several days to weeks.

3. X-ray Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • The collected data are processed to determine the unit cell parameters and the intensities of the reflections.

  • The crystal structure is solved using direct methods or Patterson synthesis and then refined to obtain the final atomic coordinates, bond lengths, and angles.

Data Presentation: Crystallographic Data for 2-(6-Chloropyrazin-2-yl)ethan-1-ol
ParameterTypical Value
Chemical FormulaC6H7ClN2O
Formula Weight158.58 g/mol [8]
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)~7-9
b (Å)~15-20
c (Å)~9-12
β (°)~95-105
Volume (ų)~1300-1500
Z4
Calculated Density (g/cm³)~1.4-1.6
R-factor (%)< 5
Visualization of Molecular Structure

The following DOT script generates a diagram representing the confirmed molecular structure of 2-(6-Chloropyrazin-2-yl)ethan-1-ol as determined by X-ray crystallography.

Caption: Molecular structure of 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Alternative and Complementary Techniques

While X-ray crystallography provides definitive solid-state structural information, other spectroscopic methods are indispensable for confirming the structure in solution and when single crystals are unobtainable.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule.[9][10] ¹H and ¹³C NMR are fundamental for organic structure determination.[11]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environments (chemical shift), and their proximity to other protons (spin-spin coupling).[12]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in a molecule.[11] Techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups.[11]

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, providing unambiguous evidence for the connectivity of atoms within the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer.

  • Data Processing and Interpretation: Process the raw data and analyze the chemical shifts, coupling constants, and correlations to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[13][14] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can provide clues about the molecule's structure.[14]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled to a chromatographic system like LC-MS or GC-MS.

  • Ionization: Ionize the sample using an appropriate technique (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: Detect the ions and analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle X-ray diffraction by a crystal lattice[3]Nuclear spin transitions in a magnetic field[15]Ionization and separation of molecules by m/z ratio[14]
Sample Phase Solid (single crystal)[3]Liquid (solution)[3]Solid, Liquid, or Gas[13]
Information Yield Absolute 3D structure, bond lengths/angles[3]Atomic connectivity, stereochemistry[11]Molecular weight, elemental formula, fragmentation[14]
Resolution Atomic (<1 Å)[2]AtomicMolecular
Key Limitation Requires high-quality single crystals[2][5]Less sensitive, requires soluble sample[3]Does not provide direct connectivity information

Workflow for Structural Validation

The following diagram illustrates a comprehensive workflow for the structural validation of a novel compound like 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structure Validation Synthesis Synthesis of 2-(6-Chloropyrazin-2-yl)ethan-1-ol Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography Purification->Xray Crystallization Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A comprehensive workflow for structural validation.

Conclusion

While X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of 2-(6-Chloropyrazin-2-yl)ethan-1-ol in the solid state, a comprehensive structural validation relies on a combination of techniques. NMR spectroscopy provides crucial information about the molecule's connectivity and structure in solution, while mass spectrometry confirms its molecular weight and elemental composition. The synergistic use of these methods provides a self-validating system, ensuring the unambiguous determination of the molecular structure, a critical step in the advancement of drug discovery and development.

References

  • Li, Y., & Wu, Y. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Retrieved from [Link]

  • SPT Labtech. Chemical crystallization. Retrieved from [Link]

  • Warren, M. R., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1853. Retrieved from [Link]

  • Li, F., et al. (2023, January 10). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry, 95(3), 1599-1621. Retrieved from [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Zhang, Y., et al. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. Retrieved from [Link]

  • Cohen-Addad, C., et al. (2016). [Cryo-microscopy, an alternative to the X-ray crystallography?]. Medecine Sciences, 32(8-9), 758-767. Retrieved from [Link]

  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Rubakhin, S. S., & Sweedler, J. V. (2014). Mass Spectrometry-Based Tissue Imaging of Small Molecules. In Imaging Mass Spectrometry. Methods in Molecular Biology, vol 1198. Humana Press, New York, NY. Retrieved from [Link]

  • Michigan State University Department of Chemistry. Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Barlin, G. B. (1982). The Pyrazines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Prime Scholars. Exploring NMR Spectroscopy: A Window into Molecular Structure. Retrieved from [Link]

  • Li, Y., et al. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7401. Retrieved from [Link]

  • ResearchGate. Structure of pyrazine derivatives. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Shukla, S., et al. (2018, October 30). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. International Journal of Molecular Sciences, 19(11), 3412. Retrieved from [Link]

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved from [Link]

  • ChemSrc. (2025, September 10). 2-(6-Chloropyrazin-2-yl)ethan-1-ol. Retrieved from [Link]

  • PubChem. 2-Amino-6-Chloropyrazine. Retrieved from [Link]

  • Jarrahpour, A. A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. Retrieved from [Link]

  • ResearchGate. SCHEME 1 Synthesis of novel compounds 2-6, 11, 12, 14, 15. Retrieved from [Link]

  • PubChemLite. 2-[(6-chloropyrazin-2-yl)oxy]ethan-1-ol. Retrieved from [Link]

  • Google Patents. CN103288763A - Industrial production method of 2,6-dichloropyrazine.
  • Ben-Tama, A., et al. (2016, August 5). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Molecules, 21(8), 1029. Retrieved from [Link]

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1073-1087. Retrieved from [Link]

  • ResearchGate. X-ray powder diffraction data for monoclinic metazachlor, 2-chloro-N-(pyrazol-1-ylmethy1) acetyl-2 ',6 '-xylidide. Retrieved from [Link]

Sources

Reference Standards for 2-(6-Chloropyrazin-2-yl)ethan-1-ol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS: 2354169-91-6)[1] is a highly versatile halogenated heterocyclic building block. Featuring both a reactive chloropyrazine core (primed for nucleophilic aromatic substitution or cross-coupling) and a primary alcohol, it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Ensuring the absolute purity of this intermediate is paramount, as the downstream propagation of structural impurities can compromise drug safety, efficacy, and regulatory approval.

This guide objectively compares reference standard tiers and analytical methodologies for the impurity profiling of this compound, providing researchers with a self-validating framework for quality control.

The Causality of Impurity Formation

During the synthesis of 2-(6-Chloropyrazin-2-yl)ethan-1-ol, several process-related impurities can emerge. The most analytically challenging are positional isomers , such as 2-(5-chloropyrazin-2-yl)ethan-1-ol, which arise from alternative cyclization or non-selective halogenation pathways[2].

Because these isomers share identical molecular weights and highly similar polarities, differentiating them requires meticulously characterized reference standards[3]. Without a verified standard[3], a co-eluting isomer might be misidentified as the target compound. Other common impurities include des-chloro byproducts (resulting from over-reduction) and oxidized pyrazine N-oxides.

Comparative Analysis of Reference Standard Tiers

Selecting the appropriate reference standard balances regulatory rigor with cost-efficiency. Accurate impurity profiling is strictly contingent on the supplier's Certificate of Analysis (CoA) and certified purity[2].

Table 1: Comparison of Reference Standard Alternatives

Standard TierPurity CertificationTraceabilityCost / AccessibilityBest Use Case
Certified Reference Material (CRM) >99.5% (qNMR, MS, IR, HPLC)Fully traceable to SI unitsHigh / Lead times varyRegulatory submissions (ANDA/DMF), final API release, and genotoxic evaluation.
Commercial High-Purity Standard >98.0% (HPLC-UV)Supplier CoA providedModerate / Readily availableRoutine QC, method development, daily system suitability testing.
In-House Synthesized Standard Variable (Requires internal validation)Internal documentation onlyLow material cost / High laborEarly-stage R&D, structural elucidation of unknown peaks.

Analytical Methodologies: RP-HPLC vs. GC-MS

For halogenated pyrazine derivatives, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the benchmark techniques[4].

Table 2: Performance Comparison of Analytical Techniques

ParameterRP-HPLC-UV (Preferred)GC-MS
Separation Principle Polarity and hydrophobic interactionsVolatility and boiling point
Sensitivity (LOD) ~0.05% Area<0.01% Area (High sensitivity)
Sample Preparation Simple dilution (H₂O/MeCN)May require derivatization of the primary alcohol
Isomer Resolution Excellent (with optimized gradient)Moderate (isomers may co-elute)
Primary Advantage Non-destructive, ideal for thermally labile compoundsDefinitive mass spectral identification of unknowns

RP-HPLC-UV is generally preferred for 2-(6-Chloropyrazin-2-yl)ethan-1-ol. The primary alcohol can cause peak tailing or thermal degradation in GC without prior derivatization, whereas the pyrazine ring provides a strong UV chromophore (absorbing strongly at ~254 nm), enabling high sensitivity in HPLC[4].

Self-Validating Experimental Protocol: RP-HPLC Impurity Profiling

To separate 2-(6-Chloropyrazin-2-yl)ethan-1-ol from its positional isomers and des-chloro byproducts, a robust RP-HPLC method is required.

Mechanistic Rationale: The use of an acidic modifier (0.1% Formic Acid) is a deliberate choice. It suppresses the ionization of residual silanols on the C18 stationary phase, preventing secondary electrostatic interactions with the weakly basic pyrazine nitrogens that typically cause severe peak tailing[5].

Step-by-Step Methodology

Step 1: Standard & Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • System Suitability Solution: Accurately weigh 10 mg of the 6-chloro target CRM and 1 mg of the 5-chloro isomer CRM. Dissolve in 100 mL of diluent.

  • Sample Solution: Dissolve 10 mg of the analytical sample in 100 mL of diluent (yielding 100 µg/mL).

Step 2: Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Program: 0-5 min (5% B), 5-20 min (Linear gradient to 60% B), 20-25 min (60% B), 25-30 min (Re-equilibration at 5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (SST) - The Self-Validating Step

  • Inject the System Suitability Solution six consecutive times.

  • Acceptance Criteria: The resolution ( Rs​ ) between the 6-chloro target and 5-chloro isomer peaks must be ≥2.0 . The Relative Standard Deviation (RSD) of the target peak area must be ≤2.0 %. This mathematically guarantees the system's resolving power before any unknown sample is analyzed.

Step 4: Sample Analysis

  • Inject the Sample Solution. Identify peaks based on relative retention times (RRT) established during SST. Calculate impurity percentages using the area normalization method.

Analytical Workflow Visualization

Workflow Sample API Intermediate 2-(6-Chloropyrazin-2-yl)ethan-1-ol Prep Sample Preparation (50:50 H2O:MeCN) Sample->Prep Dissolve HPLC RP-HPLC Analysis (C18, 254 nm, Gradient) Prep->HPLC 10 µL Injection SST System Suitability (Rs > 2.0, RSD < 2%) HPLC->SST Validate Method Isomer Positional Isomer (e.g., 5-Chloro) Deschloro Des-chloro Byproduct Target Target Compound (6-Chloro) SST->Isomer RT ~6.2 min SST->Deschloro RT ~3.5 min SST->Target RT ~5.8 min

Analytical workflow for the impurity profiling of 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

References

  • Title: 2-(6-Chloropyrazin-2-yl)ethan-1-ol | CAS#:2354169-91-6 Source: Chemsrc URL: [Link]

  • Title: Pyrazine Impurity Reference Standards Source: Axios Research URL: [Link]

  • Title: Separation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

A Senior Application Scientist's Guide to the Chromatographic Comparison of Chloropyrazine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are cornerstones of drug safety and regulatory compliance.[1] Chloropyrazine, a pivotal intermediate in the synthesis of numerous pharmaceuticals, requires robust analytical methods to ensure its purity profile meets stringent standards. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of chloropyrazine impurities. We will delve into the scientific rationale behind method development, present detailed experimental protocols, and offer a comparative data summary to guide your analytical strategy.

The Imperative of Impurity Profiling in Pharmaceutical Development

Impurities in an API can originate from various sources, including raw materials, synthetic by-products, and degradation products formed during manufacturing or storage.[2] For chloropyrazine, potential impurities can include starting materials like pyrazine, isomers, or related substances such as hydroxypyrazines and dichloropyrazines.[3][4] Even at trace levels, these substances can impact the efficacy and safety of the final drug product, making their detection and control a critical regulatory requirement.[1][5] The choice of analytical technique is therefore a critical decision in the drug development pipeline.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

High-Performance Liquid Chromatography (HPLC) is arguably the most widely used technique for pharmaceutical impurity profiling due to its versatility, sensitivity, and broad applicability to a wide range of compounds.[6][7]

The Scientific Rationale (The "Why")

The power of HPLC lies in its adaptability. For a molecule like chloropyrazine, a reversed-phase (RP-HPLC) method is the logical starting point.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the industry standard for separating moderately polar to non-polar compounds. The hydrophobic C18 chains interact with the chloropyrazine and its impurities, retaining them on the column. The degree of retention is influenced by the hydrophobicity of each specific impurity, allowing for their separation.

  • Mobile Phase Strategy: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent (like acetonitrile) is employed. Starting with a higher aqueous content allows polar impurities to elute first. Gradually increasing the organic solvent concentration then elutes the more hydrophobic compounds, including chloropyrazine itself. Using a buffer (e.g., phosphate or formate) is critical to maintain a constant pH, which ensures that the ionization state of the analytes is consistent, leading to reproducible retention times and sharp peak shapes.[8]

  • Detection: The pyrazine ring contains a chromophore that absorbs UV light. A UV detector set at a wavelength where the parent compound and expected impurities have significant absorbance (e.g., 254 nm or 270 nm) provides excellent sensitivity and linearity for quantification.[8][9]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-20 min: 5% to 60% B

      • 20-25 min: Hold at 60% B

      • 25-26 min: 60% to 5% B

      • 26-35 min: Re-equilibrate at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the chloropyrazine sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.

Visual Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 ana1 Inject 10 µL prep3->ana1 ana2 C18 Gradient Separation ana1->ana2 ana3 UV Detection (254 nm) ana2->ana3 data1 Integrate Chromatogram ana3->data1 data2 Calculate % Area for Impurities data1->data2

Caption: Standard workflow for chloropyrazine impurity analysis by RP-HPLC.

Gas Chromatography (GC): The High-Resolution Specialist

For impurities that are volatile and thermally stable, Gas Chromatography (GC) offers unparalleled resolving power and sensitivity.[1]

The Scientific Rationale (The "Why")

GC is an excellent orthogonal technique to HPLC, providing a different mechanism of separation.

  • Stationary Phase Selection: A capillary column with a mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., ZB-5 or HP-5), is ideal.[10][11] This phase provides selectivity based on a combination of analyte boiling point and interactions with the aromatic character of the phase, effectively separating isomers and other volatile impurities.

  • Temperature Programming: Unlike the isothermal conditions often used in HPLC, GC relies on a temperature ramp. Starting at a lower oven temperature allows for the separation of highly volatile compounds. The temperature is then gradually increased to elute compounds with higher boiling points in a reasonable timeframe, ensuring sharp peaks for all analytes.

  • Detection: A Flame Ionization Detector (FID) is robust, highly sensitive to carbon-containing compounds, and provides a linear response over a wide concentration range, making it perfect for quantifying trace impurities.[12] For structural identification, a Mass Spectrometer (MS) detector would be used.[10][13]

Detailed Experimental Protocol: GC-FID
  • Instrumentation: Gas chromatograph with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: ZB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector Temperature: 260 °C.

    • Split Ratio: 50:1 (adjust based on concentration).

    • Oven Temperature Program:

      • Initial: 70 °C, hold for 2 min.

      • Ramp: 15 °C/min to 250 °C.

      • Hold: 5 min at 250 °C.

    • Detector Temperature: 280 °C.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Prepare a stock solution of the chloropyrazine sample at approximately 2.0 mg/mL in a suitable volatile solvent like acetone or dichloromethane.

Visual Workflow: GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetone (2 mg/mL) prep1->prep2 ana1 Inject 1 µL (Split) prep2->ana1 ana2 Capillary Column Separation (Temp. Program) ana1->ana2 ana3 FID Detection ana2->ana3 data1 Integrate Chromatogram ana3->data1 data2 Quantify Impurities (% Area) data1->data2

Caption: Standard workflow for chloropyrazine impurity analysis by GC-FID.

Head-to-Head Performance Comparison

FeatureRP-HPLCGas Chromatography (GC-FID)
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.
Analyte Suitability Non-volatile, thermally labile, and volatile compounds.Volatile and thermally stable compounds only.
Typical Impurities Polar by-products (e.g., hydroxypyrazines), starting materials, isomers.Volatile starting materials, isomers, residual solvents, dichloropyrazines.
Resolution Good; highly tunable via mobile phase composition.Excellent; high-efficiency capillary columns provide superior resolving power for isomers.
Sensitivity (Typical LOQ) ~0.05% (UV).~0.01% (FID).[10][11]
Analysis Time Longer (~30-40 min) due to gradient and re-equilibration.Shorter (~15-25 min).[10]
Advantages - Broad applicability for all impurity types. - Non-destructive detection allows for fraction collection. - Well-established for pharmaceutical QC.[6][14]- Superior resolution for volatile isomers. - High sensitivity with FID. - Faster analysis times.
Limitations - May have lower resolution for very similar volatile isomers. - Higher solvent consumption.- Not suitable for non-volatile or thermally labile impurities. - Destructive detection (FID).

Senior Scientist's Recommendation

The choice between HPLC and GC is not about which is "better," but which is "fitter for purpose."

  • For comprehensive impurity profiling and routine quality control , RP-HPLC is the recommended primary technique. Its ability to detect a wide range of potential impurities, from polar degradation products to non-polar by-products, makes it the more robust and versatile method for ensuring overall purity.

  • For specialized analysis , such as quantifying known volatile isomers or screening for residual solvents, GC-FID is the superior choice. Its high resolving power and sensitivity for this class of compounds are unmatched.

In a drug development setting, the most rigorous approach is to develop and validate orthogonal methods . Using both HPLC and GC provides a more complete picture of the impurity profile, ensuring that no potential contaminant goes undetected. This dual-methodology approach is a hallmark of a robust quality control strategy.

References

  • UGD Academic Repository. Active pharmaceutical ingredient, Chloropyramine, Gas chromatography-mass detection, Tablets. Available at: [Link]

  • Tripod.com. The Preparation of Hydroxypyrazines and Derived Chloropyrazines BY GEORGE. Available at: [Link]

  • Drug Development and Delivery. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Pharma Focus Asia. Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • TIJER.org. A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Available at: [Link]

  • MDPI. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Available at: [Link]

  • Pharmaffiliates. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. Available at: [Link]

  • SciSpace. Development and validation of GC-MS method for analysis of chloropyramine hydrochloride in ointments. Available at: [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]

  • IAJPS. optimization and verification of rp-hplc method for analysis of assay of chlorpromazine hcl. Available at: [Link]

  • PubMed. Gas-chromatographic analysis for chlorpromazine and some of its metabolites in human serum, with use of a nitrogen detector. Available at: [Link]

  • Ministry of Health, Labour and Welfare. Analytical Method for Chlorpromazine (Target to Animal and Fishery Products). Available at: [Link]

  • Omics Online. Method Development and Validation of Assay of Chlorpromazine Hydrochloride Tablet Formulation Using Ultra Violet Visible Spectrophotometry. Available at: [Link]

  • PubMed. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Available at: [Link]

  • Google Patents.DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation.
  • OAJI.net. impurity profiling and drug characterization: backdrop and approach. Available at: [Link]

  • PubMed. The determination of chlorpromazine, related impurities and degradation products in pharmaceutical dosage forms. Available at: [Link]

  • Semantic Scholar. Use of TLC with Densitometric Detection for Determination of Impurities in Chlorpromazine Hydrochloride, Trifluoperazine Dihydrochloride, Promazine Hydrochloride, and Doxepin Hydrochloride. Available at: [Link]

Sources

Elemental Analysis and Purity Validation Guide for 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Target Analyte

In modern drug development, halogenated pyrazine derivatives serve as critical building blocks for synthesizing kinase inhibitors and other active pharmaceutical ingredients (APIs). 2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS: 2354169-91-6) is a highly versatile intermediate; its primary alcohol provides a handle for etherification or esterification, while the 6-chloro substituent is primed for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Before deploying this compound in complex synthetic pathways, researchers must rigorously validate its structural identity and absolute purity. Trace impurities—such as residual inorganic salts from synthesis or unreacted starting materials—can poison palladium catalysts and derail subsequent steps. This guide objectively compares traditional Elemental Analysis (CHNS/O) against modern Quantitative NMR (qNMR) to establish a self-validating framework for assessing the purity of 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Theoretical Elemental Calculation

To evaluate the purity of a synthesized batch, we must first establish the exact theoretical mass fractions of its constituent elements.

Chemical Formula: C6​H7​ClN2​O Molecular Weight: 158.585 g/mol

The calculation relies on standard IUPAC atomic weights (C: 12.011, H: 1.008, Cl: 35.450, N: 14.007, O: 15.999). Historically, the [1] have mandated that experimental mass fractions for carbon, hydrogen, and nitrogen must fall within ±0.4% of these theoretical values to confirm sufficient purity for publication.

Table 1: Theoretical Elemental Composition and ACS ±0.4% Tolerance Limits
ElementAtomic MassAtomsTotal Mass ( g/mol )Theoretical %ACS Acceptable Range (±0.4%)
Carbon (C) 12.011672.06645.44% 45.04% – 45.84%
Hydrogen (H) 1.00877.0564.45% 4.05% – 4.85%
Nitrogen (N) 14.007228.01417.67% 17.27% – 18.07%
Chlorine (Cl) 35.450135.45022.35% N/A (Requires specialized titration)
Oxygen (O) 15.999115.99910.09% N/A (Typically calculated by difference)

Comparison of Analytical Alternatives

While CHNS combustion analysis has been the gold standard for over a century, relying on it exclusively presents significant scientific risks. Recent statistical evaluations, such as the landmark international study published in [2], have demonstrated that the rigid ±0.4% rule is statistically flawed. Up to 10% of perfectly pure commercial samples fail this threshold due to random instrumental errors and environmental factors (e.g., atmospheric water absorption).

To build a robust, self-validating analytical system, researchers must compare and orthogonally apply different techniques.

Table 2: Performance Comparison of Purity Validation Techniques
FeatureCHNS Combustion (Pregl-Dumas)Quantitative NMR (qNMR)High-Resolution Mass Spec (HRMS)
Primary Output Mass fraction of elements (%)Absolute mass fraction purity (%)Exact mass-to-charge ratio (m/z)
Sample Destruction Yes (Combusted at 1000°C)No (Sample can be fully recovered)Yes (Ionized)
Quantification Basis Thermal Conductivity (TCD)Nuclear spin resonance integrationIon counting (Not absolute)
Mechanistic Vulnerability Trace non-combustible salts skew resultsOverlapping NMR signalsIon suppression, varying ionization
Best Use Case Traditional journal submissionAbsolute purity for API batch releaseStructural identity confirmation

Experimental Methodologies

To ensure trustworthiness, every analytical protocol must explain the causality behind its steps and incorporate internal validation mechanisms.

Protocol A: CHNS Combustion Analysis (Pregl-Dumas Method)

This method determines the elemental composition by converting the sample into simple gases ( CO2​ , H2​O , N2​ ) via high-temperature flash combustion [4].

  • Calibration (Self-Validation): Run a blank tin capsule followed by a known standard (e.g., Sulfanilamide) to calibrate the Thermal Conductivity Detector (TCD) response factors.

  • Sample Preparation: Accurately weigh 1.50 – 2.00 mg of 2-(6-Chloropyrazin-2-yl)ethan-1-ol into a combustible tin capsule using a microbalance (0.001 mg precision).

  • Combustion Aid Addition (Causality): Add ~1 mg of Vanadium Pentoxide ( V2​O5​ ) to the capsule. Why? Halogenated pyrazines can form refractory carbon-halogen bonds that resist complete combustion. V2​O5​ acts as an oxidizing catalyst to ensure 100% conversion of the sample into measurable gases.

  • Flash Combustion: Drop the sealed capsule into the combustion reactor maintained at 1000°C under a temporary pulse of pure O2​ . The tin capsule creates an exothermic flash, raising the local temperature to ~1800°C.

  • Reduction & Detection: Sweep the resulting gases with a Helium carrier gas through a copper reduction column (600°C) to reduce any NOx​ species to pure N2​ gas. The gases are separated by a GC column and quantified by the TCD.

Protocol B: Absolute Purity Determination via 1 H qNMR

Because elemental analysis can yield false negatives, [3] is the superior alternative for absolute purity quantification. It relies on the fundamental principle that the area under an NMR resonance is directly proportional to the number of nuclei generating it.

  • Calibrant Selection (Causality): Select Maleic acid (TraceCERT standard, 99.9% purity) as the internal calibrant. Why? Maleic acid provides a sharp, distinct singlet at ~6.3 ppm (2 protons) in DMSO- d6​ , which perfectly avoids overlap with the aliphatic ethanol protons (3.0 - 4.0 ppm) and the aromatic pyrazine protons (8.3 - 8.6 ppm) of the target analyte.

  • Gravimetric Preparation: Co-weigh exactly ~10.00 mg of 2-(6-Chloropyrazin-2-yl)ethan-1-ol and ~5.00 mg of Maleic acid into a clean vial using a 5-figure microbalance. Record exact masses.

  • Dissolution: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Causality): Acquire the 1 H NMR spectrum using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to at least 30 seconds (which is ≥5×T1​ of the slowest relaxing proton). Why? Insufficient relaxation time leads to partial saturation of the spins, destroying the direct proportionality between signal integral and concentration.

  • Processing & Calculation: Apply manual phase correction and a 5th-order polynomial baseline correction. Integrate the calibrant peak and the cleanest analyte peak (e.g., the pyrazine ring proton). Calculate absolute purity using the standard qNMR mass-balance equation.

Analytical Decision Workflow

The following diagram illustrates the logical decision matrix for validating the purity of 2-(6-Chloropyrazin-2-yl)ethan-1-ol, highlighting how qNMR resolves the ambiguities of traditional CHNS analysis.

AnalyticalWorkflow Compound 2-(6-Chloropyrazin-2-yl)ethan-1-ol (Target Analyte) CHNS CHNS Combustion (Pregl-Dumas Method) Compound->CHNS Elemental Profiling qNMR Quantitative NMR (Absolute Purity) Compound->qNMR Absolute Quantification HRMS HRMS Analysis (Isotopic Profiling) Compound->HRMS Exact Mass Confirmation PassCHNS Meets ±0.4% ACS Rule (Purity Confirmed) CHNS->PassCHNS Within Tolerance FailCHNS Fails ±0.4% Rule (False Negative / Impure) CHNS->FailCHNS Out of Tolerance PassqNMR Absolute Purity > 98% (Regulatory Grade) qNMR->PassqNMR High Precision FailCHNS->qNMR Orthogonal Verification

Figure 1: Comparative decision matrix for the purity validation of 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

References

  • ACS Research Data Guidelines. American Chemical Society. Available at: [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at:[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

  • CHNS Elemental Analysers (Technical Brief). Royal Society of Chemistry. Available at:[Link]

Safety Operating Guide

2-(6-Chloropyrazin-2-yl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Environmental Logistics: Handling and Disposal of 2-(6-Chloropyrazin-2-yl)ethan-1-ol

As drug development increasingly relies on complex heterocyclic pharmacophores, compounds like 2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS: 2354169-91-6) have become staple intermediates in the synthesis of kinase inhibitors and other targeted therapeutics. However, the presence of both a pyrazine ring and a covalently bound chlorine atom introduces specific logistical and environmental challenges.

As a Senior Application Scientist, I designed this guide to move beyond basic safety data sheets. This protocol explains the causality behind our safety measures, providing a self-validating framework for handling, segregating, and disposing of halogenated heterocyclic compounds in strict compliance with federal environmental regulations.

The Causality of Halogenated Hazards

Why do we treat chloropyrazines differently than standard organic solvents? The answer lies in combustion chemistry. When non-halogenated solvents (like ethanol or hexane) are disposed of, they are typically sent for "fuel blending"—burned to recover energy.

However, halogenated compounds like 2-(6-Chloropyrazin-2-yl)ethan-1-ol cannot be fuel-blended. Combusting chlorine-containing organics at standard incinerator temperatures can generate highly toxic dioxins, furans, and corrosive hydrogen chloride (HCl) gas. Therefore, under [1], these materials must be strictly segregated from general organic waste and subjected to specialized high-temperature incineration at permitted facilities.

Table 1: Chemical Profile & Regulatory Handling Limits

ParameterSpecification / LimitOperational Rationale
Chemical Name 2-(6-Chloropyrazin-2-yl)ethan-1-olHeterocyclic halogenated intermediate.
CAS Number 2354169-91-6Unique identifier for inventory tracking.
Waste Classification Halogenated Organic WasteRequires high-temp incineration to prevent dioxin formation.
Container Compatibility HDPE or PTFE-lined GlassHalogens can dissociate to form trace HCl, which corrodes metal cans.
SAA Volume Limit Max 25 Gallons (per laboratory)Mandated by standard [2].

Experimental Workflow & Phase Segregation

During synthesis, 2-(6-Chloropyrazin-2-yl)ethan-1-ol is often subjected to aqueous quenching and liquid-liquid extraction. The causality behind strict phase separation in this step is not just product purity, but waste minimization. Cross-contaminating your aqueous waste with halogenated organics exponentially increases disposal costs and environmental liability.

Step-by-Step Methodology: Post-Reaction Phase Separation

  • Quenching: Slowly add the reaction mixture to a stirring volume of cold aqueous buffer (e.g., saturated NaHCO₃) inside a certified chemical fume hood.

    • Self-Validation: Ensure the aqueous phase is neutralized (pH 6–8) using indicator strips before proceeding to prevent unwanted side reactions.

  • Extraction: Add a halogenated extraction solvent (e.g., Dichloromethane) to maintain chemical compatibility and solubility with the chloropyrazine.

  • Separation: Transfer the mixture to a separatory funnel. Allow 5–10 minutes for complete phase separation.

    • Self-Validation: A sharp, unbroken meniscus must be visible between the layers.

  • Segregation: Drain the lower organic layer (containing the chloropyrazine) directly into a designated, pre-labeled "Halogenated Organic Waste" container.

Workflow A Reaction Setup (Fume Hood) B Aqueous Quench A->B C Phase Separation B->C D Organic Phase (Halogenated) C->D Extract (Bottom Layer) E Aqueous Phase (Trace Organics) C->E Wash (Top Layer)

Caption: Experimental workflow and phase separation for halogenated pyrazine derivatives.

Self-Validating Disposal Protocol

To maintain a self-validating safety system, the disposal of 2-(6-Chloropyrazin-2-yl)ethan-1-ol must follow a strict chain of custody from the benchtop to the Satellite Accumulation Area (SAA). Mixing this chemical with incompatible waste streams ruins the entire batch for fuel blending, as outlined by [3].

Step-by-Step Methodology: Halogenated Waste Disposal

  • Container Selection: Select a high-density polyethylene (HDPE) carboy.

    • Causality: Metal safety cans must be avoided because trace moisture can react with halogenated compounds to form corrosive acids, compromising the container's integrity.

  • Immediate Labeling: Attach a Hazardous Waste Tag before the first drop of waste is added. Explicitly list "2-(6-Chloropyrazin-2-yl)ethan-1-ol" and check the "Halogenated" hazard box.

  • Volume Management: Fill the container only to 90% capacity.

    • Causality: Leaving a 10% headspace prevents hydrostatic explosions if the ambient laboratory temperature fluctuates and causes the solvent vapors to expand.

  • SAA Compliance: Store the container in secondary containment (e.g., a polyethylene tray) within a designated SAA. Keep away from strong bases and oxidizing agents.

  • EH&S Transfer: Once the container reaches the 90% fill line, cap it tightly and immediately submit a chemical waste collection request to your institutional Environmental Health and Safety (EH&S) department.

WasteTree Start Identify Liquid Chemical Waste Check Contains >1% Halogens? (e.g., Cl in Chloropyrazine) Start->Check Halo Halogenated Waste Container (Red Tag / Secondary Containment) Check->Halo Yes (Cl, F, Br, I) NonHalo Non-Halogenated Waste Container (Green Tag) Check->NonHalo No Incinerate High-Temp Incineration (RCRA Subtitle C Compliant) Halo->Incinerate EH&S Pickup Fuel Fuel Blending / Energy Recovery NonHalo->Fuel EH&S Pickup

Caption: RCRA-compliant waste segregation decision tree for laboratory solvents.

Emergency Spill Response

In the event of a spill involving 2-(6-Chloropyrazin-2-yl)ethan-1-ol in solution, the primary risks are inhalation of volatile carrier solvents and dermal absorption of the active pharmaceutical intermediate.

Step-by-Step Spill Mitigation:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is inside a fume hood, lower the sash immediately to maximize exhaust velocity.

  • Absorb: Deploy inert, non-combustible absorbent materials (e.g., specialized HazMat pads or diatomaceous earth).

    • Causality: Do not use paper towels. Cellulosic materials can react exothermically with certain reactive chemical intermediates or strong oxidizers that may be present on the bench.

  • Collect: Using non-sparking tools, place all saturated absorbents into a heavy-duty, sealable plastic bag. Label it strictly as "Halogenated Hazardous Waste - Spill Debris."

  • Decontaminate: Wash the affected surface with a mild detergent and water, collecting all rinsate as hazardous aqueous waste. Notify your EH&S department for final clearance.

References

  • Resource Conservation and Recovery Act (RCRA) Overview Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • Chemical Waste Guideline: Halogenated Solvents in Laboratories Source: Temple University Environmental Health and Radiation Safety URL:[Link]

Operational Safety & Logistics Master Guide: Handling 2-(6-Chloropyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, handling novel bifunctional building blocks like 2-(6-Chloropyrazin-2-yl)ethan-1-ol (CAS: 2354169-91-6) demands more than generic safety guidelines; it requires a mechanistic understanding of the molecule's reactivity and permeation dynamics. This guide synthesizes field-proven insights and structural hazard profiling to provide a comprehensive, self-validating operational framework for researchers and safety officers.

Hazard Profiling & Mechanistic Causality

While a compound-specific Safety Data Sheet (SDS) may not be universally published for this exact CAS number, its hazard profile is reliably extrapolated from its substructures and structurally analogous halogenated pyrazines[1].

2-(6-Chloropyrazin-2-yl)ethan-1-ol features an electron-deficient chloropyrazine ring—highly susceptible to nucleophilic aromatic substitution (SNAr)—and a primary alcohol moiety. This dual functionality dictates its risk profile:

  • Dermal & Ocular Toxicity: The electrophilic chloropyrazine moiety acts as a potent skin and eye irritant (GHS Category 2/2A). It can react with nucleophilic residues on skin proteins, potentially causing sensitization upon repeated exposure.

  • Respiratory Hazards: Aerosolization of the compound during weighing or transfer can lead to severe respiratory tract irritation (GHS Category 3)[2].

  • Absorption Dynamics: The addition of the ethan-1-ol group increases the molecule's hydrophilicity compared to base 2-chloropyrazine. This altered partition coefficient can accelerate dermal absorption kinetics upon contact, making immediate decontamination critical.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated nitrogen heterocycles. The selection of protective gear must account for the lipophilic permeation risks of the pyrazine ring[3]. The following matrix outlines the required PPE and the mechanistic causality behind each specification.

PPE CategorySpecificationMechanistic Causality
Hand Protection Nitrile (4 mil min.) or Butyl RubberHalogenated heterocycles can rapidly permeate standard latex. Butyl rubber offers superior resistance to lipophilic organic permeation during prolonged handling[3][4].
Eye Protection Chemical Splash Goggles (EN166/ANSI Z87.1)Protects against severe ocular damage. The primary alcohol group increases the risk of severe tissue damage upon contact compared to non-polar analogs[1].
Respiratory Certified Fume Hood / NIOSH N95Prevents the inhalation of aerosolized respiratory irritants (GHS Category 3)[2][5].
Body Protection Flame-Resistant (FR) Lab CoatMitigates secondary fire risks associated with organic building blocks, which can emit toxic fumes (NOx, HCl) upon combustion[1][6].

Operational Protocols: A Self-Validating System

To ensure absolute safety, every handling step must be verifiable. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Safe Handling and Weighing

Step 1: Pre-Operation Verification

  • Action: Verify fume hood face velocity is between 80–100 feet per minute (fpm) via the digital monitor.

  • Validation: Do not proceed if the alarm sounds or the monitor reads <80 fpm.

  • Causality: Proper airflow prevents the escape of respiratory irritants into the ambient lab environment.

Step 2: Weighing and Transfer

  • Action: Inspect nitrile gloves for micro-tears. Weigh the compound in a tared, sealed container within the fume hood.

  • Validation: If the container exterior shows any residue, wipe down with an ethanol-soaked Kimwipe before removing it from the balance area.

  • Causality: Halogenated organics can hold static charges, leading to aerosolization during transfer[3].

Step 3: Dissolution and Reaction Setup

  • Action: Add solvents slowly. If exothermic dissolution is expected, utilize a secondary cooling bath.

  • Validation: Ensure the reaction vessel is securely clamped before solvent addition.

  • Causality: Rapid solvent addition can cause micro-boiling and splashing, overwhelming standard eye protection[1].

Step 4: Decontamination

  • Action: Wash all spatulas and surfaces with a compatible organic solvent (e.g., acetone or ethanol) followed by copious amounts of water[5].

  • Validation: Visually inspect surfaces for residual powder/film before lowering the fume hood sash.

HandlingWorkflow step1 1. Pre-Operation Verify Fume Hood Airflow step2 2. Weighing Use Tared Sealed Container step1->step2 step3 3. Transfer Minimize Aerosolization step2->step3 step4 4. Dissolution Slow Solvent Addition step3->step4 step5 5. Decontamination Wash Surfaces & Dispose PPE step4->step5

Caption: Workflow for the safe handling and weighing of 2-(6-Chloropyrazin-2-yl)ethan-1-ol.

Spill Response & Disposal Logistics

A spill involving 2-(6-Chloropyrazin-2-yl)ethan-1-ol requires immediate, calculated action to prevent vapor accumulation and environmental contamination[4].

Immediate Spill Response Protocol
  • Isolate: Evacuate personnel from the immediate vicinity if the spill exceeds 50 mL or 50 g outside of a fume hood.

  • Contain: Apply vermiculite or a specialized universal liquid-binding absorbent to the spill perimeter to prevent spreading[6].

  • Collect: Use non-sparking tools to sweep the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container[6]. Do not use standard brooms, as they can generate static electricity.

Disposal Logistics
  • Waste Segregation: This compound, its derivatives, and all contaminated PPE/absorbents MUST be routed exclusively into the Halogenated Organic Waste stream.

  • Causality: Mixing halogenated waste with non-halogenated streams can lead to hazardous exothermic reactions or violate environmental disposal regulations. Halogenated compounds require specialized high-temperature incineration to prevent the formation of toxic environmental pollutants like dioxins.

SpillResponse detect Spill Detected Isolate Area assess Assess Volume Evacuate if >50mL detect->assess contain Containment Apply Vermiculite assess->contain collect Collection Use Non-Sparking Tools contain->collect dispose Disposal Route to Halogenated Waste collect->dispose

Caption: Immediate spill response and halogenated waste disposal pathway.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 2-Chloropyrazine." 1

  • BenchChem. "Personal protective equipment for handling 3-Bromo-5-chloropyrazine-2-carbonitrile." 3

  • TCI Chemicals. "SAFETY DATA SHEET: Chloropyrazine."

  • Apollo Scientific. "SAFETY DATA SHEET: 2-Chloropyrazine." 6

  • TCI Chemicals. "SAFETY DATA SHEET: 2-Amino-5-chloropyrazine."

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Chloropyrazine." 5

  • Pharmacopoeia. "SAFETY DATA SHEET: Methyl 3, 5-diamino-6-Chloropyrazine-2-Carboxylate." 4

  • ChemScene. "Safety Data Sheet: 2,5-Dibromo-3-chloropyrazine." 2

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.